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  • Product: (1R,8S)-Rel-9-oxabicyclo[6.1.0]non-4-ene

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to the Structure, Synthesis, and Characterization of (1R,8S)-Rel-9-oxabicyclo[6.1.0]non-4-ene

Authored for Researchers, Scientists, and Drug Development Professionals Abstract (1R,8S)-Rel-9-oxabicyclo[6.1.0]non-4-ene, commonly known as cyclooctadiene monoepoxide, is a pivotal bifunctional molecule in synthetic or...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(1R,8S)-Rel-9-oxabicyclo[6.1.0]non-4-ene, commonly known as cyclooctadiene monoepoxide, is a pivotal bifunctional molecule in synthetic organic chemistry. Its unique architecture, featuring a strained cis-fused epoxide ring and a reactive alkene within a flexible eight-membered carbocycle, makes it a versatile intermediate for constructing complex molecular frameworks. This guide provides an in-depth exploration of its structure, beginning with a systematic deconstruction of its IUPAC nomenclature and stereochemistry. We delve into the conformational intricacies of the bicyclic system, detail a robust and validated synthetic protocol via the epoxidation of 1,5-cyclooctadiene, and present a comprehensive analysis of the spectroscopic data (NMR, IR, MS) required for its unambiguous characterization. The narrative emphasizes the causality behind methodological choices, ensuring that the presented protocols are not merely instructional but also educational for the target audience of chemical science professionals.

Deciphering the Molecular Architecture: Nomenclature and Stereochemistry

The precise structure of a molecule is encoded in its IUPAC name. For (1R,8S)-Rel-9-oxabicyclo[6.1.0]non-4-ene, each component of the name defines a specific structural feature.

  • Bicyclo[6.1.0]nonane Parent System: This describes a bicyclic structure containing a total of nine atoms. The numbers in the brackets, [6.1.0], define the lengths of the three bridges connecting the two bridgehead atoms (C1 and C8). There is a six-carbon bridge, a one-carbon bridge, and a zero-carbon bridge (a direct bond) between the bridgeheads. This arrangement describes an eight-membered ring fused to a three-membered ring.

  • 9-Oxa: The "9-oxa" prefix indicates that the atom at the 9th position is oxygen, confirming the three-membered ring is an epoxide.

  • -4-ene: A carbon-carbon double bond is located at the C4 position of the eight-membered ring.

  • (1R,8S)-Rel- (Relative Stereochemistry): This is a critical stereochemical descriptor.

    • The term "rel" (for relativ) signifies that the compound is a racemic mixture of the (1R,8S) enantiomer and its non-superimposable mirror image, the (1S,8R) enantiomer.

    • The (1R,8S) designation specifies the absolute configuration at the two bridgehead carbons. Crucially, this defines a cis-fusion between the epoxide and the cyclooctene ring, meaning the epoxide was formed on one face of the parent diene, and the two hydrogen atoms at C1 and C8 are oriented on the same side of the eight-membered ring's mean plane. This is the thermodynamically favored product from the epoxidation of cis,cis-1,5-cyclooctadiene.

The molecule is also commonly referred to by synonyms such as 1,2-Epoxy-5-cyclooctene.[1]

cluster_name IUPAC Name Deconstruction cluster_structure Structural Features Name (1R,8S)-Rel-9-oxabicyclo[6.1.0]non-4-ene Stereo (1R,8S)-Rel- (cis-fusion, racemate) Name->Stereo Parent Bicyclo[6.1.0]nonane (8-ring + 3-ring) Name->Parent Func1 9-Oxa (Epoxide at C9) Name->Func1 Func2 -4-ene (Alkene at C4) Name->Func2 Feat1 cis-Fused Epoxide Stereo->Feat1 Feat2 Eight-membered Ring Parent->Feat2 Func1->Feat1 Feat3 Alkene Moiety Func2->Feat3 Structure Final Molecular Structure Feat1->Structure Feat2->Structure Feat3->Structure

Fig. 1: Relationship between IUPAC nomenclature and molecular features.

Synthesis and Mechanistic Considerations

The most direct and efficient synthesis of (1R,8S)-Rel-9-oxabicyclo[6.1.0]non-4-ene is the controlled mono-epoxidation of the readily available starting material, cis,cis-1,5-cyclooctadiene.

Rationale for Reagent Selection

The choice of an epoxidizing agent is critical to achieving high selectivity for the mono-epoxide product while preventing over-oxidation to the diepoxide or other side reactions. Peroxy-acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are frequently employed. The reaction proceeds via the "Butterfly Mechanism," a concerted process where the peroxy-acid delivers an oxygen atom to the double bond stereospecifically.[2] This ensures the formation of the desired cis-fused epoxide. The use of one equivalent of the oxidizing agent relative to the diene favors the formation of the mono-epoxidation product. Alternative methods include catalytic systems using hydrogen peroxide in the presence of a metal catalyst, which can be advantageous for large-scale synthesis and greener chemistry considerations.[3][4]

Experimental Protocol: Synthesis via m-CPBA Epoxidation

This protocol is a self-validating system designed for high yield and purity. The progress is monitored by Thin Layer Chromatography (TLC), and the purification steps are robust.

Materials and Equipment:

  • cis,cis-1,5-Cyclooctadiene

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium sulfite (Na₂SO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography (optional, for high purity)

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve cis,cis-1,5-cyclooctadiene (e.g., 10.8 g, 100 mmol) in 100 mL of anhydrous DCM. Cool the flask in an ice bath to 0 °C.

  • Reagent Addition: Dissolve m-CPBA (e.g., 24.8 g of 77% material, ~110 mmol, 1.1 equivalents) in 80 mL of DCM. Transfer this solution to a dropping funnel and add it dropwise to the stirred cyclooctadiene solution over 30-45 minutes, maintaining the internal temperature at 0-5 °C.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction's progress by TLC (e.g., using a 9:1 hexanes:ethyl acetate eluent), observing the consumption of the starting material and the appearance of a new, more polar spot corresponding to the mono-epoxide.

  • Quenching: Upon completion, cool the mixture again in an ice bath. Quench the excess peroxy-acid by slowly adding 50 mL of saturated Na₂SO₃ solution and stirring vigorously for 20 minutes until a starch-iodide paper test is negative.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 2 x 50 mL of saturated NaHCO₃ solution (to remove meta-chlorobenzoic acid) and 1 x 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is often sufficiently pure for many applications. For higher purity, it can be purified by vacuum distillation or flash column chromatography on silica gel.

cluster_workflow Synthetic Workflow Start Dissolve 1,5-Cyclooctadiene in DCM at 0°C Add Add m-CPBA solution dropwise at 0-5°C Start->Add React Stir and Monitor by TLC Add->React Quench Quench with Na₂SO₃ (aq) React->Quench Wash Wash with NaHCO₃ (aq) and Brine Quench->Wash Dry Dry (MgSO₄), Filter, and Concentrate Wash->Dry Purify Purify via Distillation or Chromatography Dry->Purify Product Pure (1R,8S)-Rel-9-oxa- bicyclo[6.1.0]non-4-ene Purify->Product

Fig. 2: Experimental workflow for the synthesis of the target compound.

Spectroscopic and Analytical Data

Unambiguous structural confirmation is achieved through a combination of spectroscopic techniques. The data presented below are characteristic for this molecule.

Technique Parameter Expected Value / Observation Structural Correlation
Formula Molecular FormulaC₈H₁₂OConfirmed by Mass Spectrometry.[1][5]
Mass Molecular Weight124.18 g/mol Confirmed by Mass Spectrometry.[1][5]
¹H NMR Chemical Shift (δ)~5.6 ppm (m, 2H)Vinylic protons (-CH=CH-)
~2.9 ppm (m, 2H)Epoxide protons (-CH(O)CH-)
~2.1-2.4 ppm (m, 8H)Allylic and other methylene protons
¹³C NMR Chemical Shift (δ)~129 ppmVinylic carbons (=CH-)
~57 ppmEpoxide carbons (-CH(O)-)
~25-30 ppmMethylene carbons (-CH₂-)
IR Spectroscopy Wavenumber (cm⁻¹)~3015 cm⁻¹=C-H stretch (vinylic)
~1650 cm⁻¹C=C stretch (alkene)
~1250, 850 cm⁻¹C-O-C stretch (epoxide ring modes)
Mass Spec (EI) m/z124 (M⁺)Molecular Ion Peak

Note: NMR chemical shifts are approximate and can vary based on the solvent used.

Reactivity and Synthetic Utility

The molecule possesses two key reactive sites: the alkene and the epoxide. This bifunctionality allows for a wide range of subsequent chemical transformations.

  • Epoxide Ring-Opening: The strained epoxide can be opened by various nucleophiles (e.g., water, alcohols, amines) under acidic or basic conditions to generate trans-1,2-disubstituted cyclooctene derivatives.

  • Alkene Functionalization: The double bond can undergo reactions such as hydrogenation, halogenation, dihydroxylation, or further epoxidation.

  • Intramolecular Reactions: The proximity of the two functional groups enables powerful intramolecular cyclization reactions. For example, treatment with N-bromosuccinimide can trigger a bromonium ion-assisted epoxide opening, leading to the formation of novel bicyclo[4.2.1] and bicyclo[3.3.1] ether systems.[5][6]

Molecule (1R,8S)-Rel-9-oxabicyclo[6.1.0]non-4-ene Epoxide Epoxide Moiety (Electrophilic Site) Molecule->Epoxide Alkene Alkene Moiety (Nucleophilic Site) Molecule->Alkene Intra Transannular Cyclization Molecule->Intra Proximity-driven reactions RingOpening Nucleophilic Ring-Opening Epoxide->RingOpening Reacts with Nucleophiles AlkeneAdd Electrophilic Addition Alkene->AlkeneAdd Reacts with Electrophiles

Sources

Exploratory

Historical discovery and first synthesis of cyclooctadiene monoepoxide

The following technical guide details the historical discovery, synthesis, and modern relevance of cyclooctadiene monoepoxide. From Mechanistic Curiosity to Bioorthogonal Scaffold Executive Summary Cyclooctadiene monoepo...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the historical discovery, synthesis, and modern relevance of cyclooctadiene monoepoxide.

From Mechanistic Curiosity to Bioorthogonal Scaffold

Executive Summary

Cyclooctadiene monoepoxide (1,2-epoxy-5-cyclooctene) represents a pivotal intermediate in the chemistry of medium-sized rings. First isolated during the golden age of physical organic chemistry, it served as a testing ground for understanding transannular interactions and conformational analysis. Today, its significance has shifted from theoretical curiosity to a critical pragmatic role: it is the primary precursor for trans-cyclooctene (TCO), the fastest reacting dienophile in bioorthogonal "click" chemistry. This guide reconstructs the seminal synthesis and analyzes the mechanistic principles that allow for selective mono-functionalization of a symmetric diene.

Part 1: Historical Genesis

The exploration of medium-sized rings (8–11 carbons) in the mid-20th century was driven by the need to understand "non-classical" reactivity, specifically transannular hydride shifts. The 1,5-cyclooctadiene (1,5-COD) system was of particular interest due to its tub-shaped conformation and high strain energy.

While early industrial patents (e.g., Rhône-Poulenc) hinted at the oxidation of COD, the academic rigorous characterization is attributed to Arthur C. Cope and his colleagues at MIT. In 1962 , Cope, Moon, Park, and Woo published findings in the Journal of the American Chemical Society detailing the formolysis of cyclooctene oxides, establishing the monoepoxide as a discrete, isolable entity rather than a transient intermediate.

However, the method that became the laboratory standard was published in 1968 by Jack K. Crandall and colleagues in the Journal of Organic Chemistry. Crandall’s "facile synthesis" replaced the cumbersome earlier procedures with a robust peracetic acid oxidation, achieving high selectivity for the monoepoxide over the diepoxide.

Part 2: Mechanistic Underpinnings

The synthesis relies on the Prilezhaev reaction , the electrophilic addition of a peroxycarboxylic acid to an alkene. The core challenge in synthesizing 1,2-epoxy-5-cyclooctene from 1,5-COD is selectivity .

The Selectivity Paradox

1,5-COD has two identical, non-conjugated double bonds. Statistically, the first equivalent of oxidant attacks either bond with equal probability. The danger lies in the second oxidation.

  • Inductive Deactivation: The formation of the first epoxide ring introduces an oxygen atom, which is electronegative. Through the

    
    -framework (inductive effect), this withdraws electron density from the remaining double bond, making it slightly less nucleophilic than the starting diene.
    
  • Conformational Strain: The change from

    
     to 
    
    
    
    hybridization at the epoxide carbons alters the ring conformation, potentially increasing transannular steric hindrance for the second attack.

These factors allow researchers to stop the reaction at the monoepoxide stage by carefully controlling stoichiometry and temperature.

ReactionPathway cluster_legend Selectivity Control COD 1,5-Cyclooctadiene (Starting Material) TS1 Transition State 1 (Butterfly Mechanism) COD->TS1 + Peracid (1.0 eq) Mono Monoepoxide (Target: 9-oxabicyclo[6.1.0]non-4-ene) TS1->Mono Fast Diep Diepoxide (Over-oxidation Impurity) Mono->Diep + Peracid (Excess) Slower Rate (k2 < k1) k1 > k2 due to inductive deactivation by epoxide oxygen k1 > k2 due to inductive deactivation by epoxide oxygen

Figure 1: Reaction pathway showing the kinetic differentiation between mono- and di-epoxidation.

Part 3: The Seminal Synthesis (Protocol)

This protocol is reconstructed based on the Crandall (1968) modification, which remains the most robust method for large-scale preparation.

Reagents & Conditions
ComponentRoleSpecification
1,5-Cyclooctadiene Substrate1.0 Equivalent (Distilled)
Peracetic Acid Oxidant0.40 Equivalent (40% in Acetic Acid)
Sodium Carbonate Buffer1.25 Equivalents (Anhydrous)
Methylene Chloride Solvent0.5 M Concentration relative to COD
Sodium Acetate Catalyst/BufferTrace

Critical Note on Stoichiometry: Unlike typical reactions where the oxidant is in excess, here the diene is used in large excess (approx. 2.5x relative to peracid). This statistical bias is the primary mechanism for preventing diepoxide formation.

Step-by-Step Methodology
  • Preparation of the Slurry: In a 3-neck round-bottom flask equipped with a mechanical stirrer and a dropping funnel, dissolve 1,5-cyclooctadiene (1.0 mol) in methylene chloride (500 mL). Add anhydrous sodium carbonate (106 g) to the solution.

    • Causality: The sodium carbonate neutralizes the acetic acid formed as a byproduct, preventing acid-catalyzed ring opening (hydrolysis) of the sensitive epoxide to a diol.

  • Controlled Oxidation: Cool the slurry to 20°C using a water bath. Add 40% peracetic acid (0.40 mol) dropwise over 45 minutes.

    • Self-Validating Check: Monitor the internal temperature.[1] A spike indicates the addition is too fast, risking thermal runaway or over-oxidation. Maintain T < 25°C.

  • Quenching and Workup: Stir for an additional hour at room temperature. Filter the mixture to remove the solid sodium salts. Wash the filter cake with fresh methylene chloride.

    • Observation: The filtrate should be clear. If cloudy, salt precipitation is incomplete.

  • Isolation: Wash the organic filtrate with water to remove residual salts and acetic acid. Dry over anhydrous magnesium sulfate.

    • Purification: Remove the solvent and the excess 1,5-cyclooctadiene by distillation under reduced pressure.

    • Final Product: Distill the residue. The monoepoxide boils at 85–87°C at 13 mmHg (or ~60°C at 2 mmHg).

Workflow Step1 Step 1: Slurry Prep COD + Na2CO3 in CH2Cl2 Step2 Step 2: Addition Add Peracetic Acid dropwise (Temp < 25°C) Step1->Step2 Stirring Step3 Step 3: Filtration Remove NaOAc/Na2CO3 solids Step2->Step3 1h Reaction Step4 Step 4: Distillation 1 Remove Solvent & Excess COD Step3->Step4 Filtrate Step5 Step 5: Vacuum Distillation Collect Fraction @ 85-87°C (13 mmHg) Step4->Step5 Residue

Figure 2: Workflow for the Crandall synthesis of cyclooctadiene monoepoxide.

Part 4: Modern Evolution & Utility

While the peracetic acid method is atom-economical, modern laboratories often employ m-CPBA (meta-chloroperoxybenzoic acid) in dichloromethane for small-scale synthesis due to the ease of handling a solid oxidant.

The Bioorthogonal Connection: The historical importance of this molecule has been eclipsed by its modern utility. 1,2-epoxy-5-cyclooctene is the immediate precursor to trans-cyclooctene (TCO) derivatives.

  • Ring Opening: The epoxide is opened with a nucleophile (e.g., LiAlH4 for the alcohol, or organocuprates).

  • Photoisomerization: The resulting functionalized cis-cyclooctene is irradiated to form the highly strained trans-isomer.

  • Click Chemistry: TCO reacts with tetrazines in the Inverse Electron Demand Diels-Alder (IEDDA) reaction with rates (

    
    ) exceeding all other bioorthogonal pairs.
    
References
  • Cope, A. C. ; Moon, S.; Park, C. H.; Woo, G. L. "Proximity Effects. XXVI. Solvolysis of Cyclooctene Oxide and 1,2-Epoxy-5-cyclooctene with Formic Acid." Journal of the American Chemical Society, 1962 , 84(24), 4865–4870. Link

  • Crandall, J. K. ; Banks, D. B.; Colyer, R. A.; Watkins, R. J.; Arrington, J. P. "A Facile Synthesis of Cyclooctadiene Monoepoxide."[2] The Journal of Organic Chemistry, 1968 , 33(1), 423–425.[1] Link

  • Rhône-Poulenc S.A. "Process for the preparation of epoxycycloalkenes.
  • Darko, A. ; Fox, J. M. "Inversion of Tetrazine Ligation Stereochemistry." Journal of the American Chemical Society, 2014 , 136(5), 1792–1795. (Context for TCO application). Link

Sources

Foundational

Technical Guide: Chemical Properties &amp; Reactivity of 9-Oxabicyclo[6.1.0]non-4-ene

The following technical guide details the chemical properties, reactivity profiles, and experimental handling of 9-oxabicyclo[6.1.0]non-4-ene. Executive Summary 9-oxabicyclo[6.1.0]non-4-ene (CAS: 637-90-1), commonly know...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical properties, reactivity profiles, and experimental handling of 9-oxabicyclo[6.1.0]non-4-ene.

Executive Summary

9-oxabicyclo[6.1.0]non-4-ene (CAS: 637-90-1), commonly known as 1,5-cyclooctadiene monoepoxide, is a bifunctional medium-ring scaffold characterized by high conformational flexibility and dual reactive centers: a strained epoxide ring and an isolated cis-alkene.

Unlike simple aliphatic epoxides, this molecule exhibits unique transannular reactivity . Due to the proximity of the π-system to the epoxide oxygen across the eight-membered ring, electrophilic activation often triggers skeletal rearrangements rather than simple nucleophilic substitution. This guide analyzes these pathways, providing researchers with the logic to control divergence between bicyclic ring formation, hydride shifts, and ring-opening metathesis polymerization (ROMP).

Physicochemical Profile

The molecule exists primarily as a liquid at room temperature. Its reactivity is governed by the ring strain of the cyclooctane core (~10-13 kcal/mol) combined with the strain of the epoxide (~27 kcal/mol).

PropertyValueTechnical Note
IUPAC Name 9-oxabicyclo[6.1.0]non-4-eneAlso: 1,2-epoxy-5-cyclooctene
Molecular Formula C₈H₁₂OMW: 124.18 g/mol
Boiling Point 195 °C (lit.)Can be distilled under reduced pressure to avoid polymerization.
Density 1.013 g/mL (25 °C)Denser than parent 1,5-COD (0.88 g/mL).
Stereochemistry cis-fused epoxideDerived from cis,cis-1,5-cyclooctadiene.
Solubility Organic solvents (DCM, THF)Hydrophobic; limited water solubility.

Structural & Conformational Analysis

The "Janus" Conformation: The eight-membered ring of 9-oxabicyclo[6.1.0]non-4-ene adopts a boat-chair conformation as its global minimum. This conformation is critical for its reactivity:

  • Proximity Effect: The C4-C5 double bond is positioned transannularly to the C1-C8 epoxide sector.

  • Orbital Alignment: Upon protonation of the epoxide oxygen, the π-orbitals of the alkene are spatially aligned to attack the developing carbocation at C1 or C8.

  • Implication: This pre-organization lowers the entropic barrier for transannular cyclization, making it kinetically competitive with (or faster than) intermolecular attack by external nucleophiles.

Reactivity Profile I: Acid-Mediated Transannular Rearrangements

This is the most chemically distinct behavior of the molecule. When treated with Lewis or Brønsted acids, the molecule does not simply open to a 1,2-diol. Instead, it undergoes transannular participation .

Mechanism A: Transannular Hydride Shift

In the absence of a strong internal nucleophile (or if the alkene is deactivated), a hydride ion may migrate across the ring (transannular hydride shift) to quench the cationic center.

  • Product: Cyclooctanone derivatives (e.g., 4-cycloocten-1-one).

  • Conditions: Strong acid (BF₃·OEt₂), non-nucleophilic solvent.

Mechanism B: Transannular Cyclization (The "Bicyclic" Route)

The internal alkene acts as a nucleophile attacking the activated epoxide.

  • Pathway: The alkene attacks the backside of the epoxide carbon. This bridges the ring, converting the 8-membered monocycle into a bicyclic system.

  • Products: Typically bicyclo[3.3.1]nonane or bicyclo[4.2.1]nonane derivatives.

  • Synthetic Utility: This is a powerful method to access the core skeletons of sesquiterpenes and other natural products in a single step.

Visualization of Pathways

The following diagram maps the divergence based on catalytic conditions.

ReactivityLandscape Start 9-Oxabicyclo[6.1.0]non-4-ene Acid Acid Activation (H+ or Lewis Acid) Start->Acid Electrophilic Conditions ROMP ROMP Catalyst (Grubbs/Hoveyda) Start->ROMP Metathesis Conditions Cation Oxonium/Carbocation Intermediate Acid->Cation Diol 1,2-Diol (Hydrolysis) (External Nucleophile) Cation->Diol + H2O/OH- Bicyclic Bicyclo[3.3.1]nonane Derivatives (Transannular Attack) Cation->Bicyclic Internal Alkene Attack (Kinetic Control) Ketone Cyclooctanone Derivatives (Hydride Shift) Cation->Ketone [1,5]-Hydride Shift Polymer Poly(alkenamer) Functionalized Polymer ROMP->Polymer Ring Opening

Figure 1: Divergent reactivity pathways of 9-oxabicyclo[6.1.0]non-4-ene controlled by catalyst selection.

Reactivity Profile II: Polymerization (ROMP)

The molecule serves as an excellent monomer for Ring-Opening Metathesis Polymerization (ROMP) due to the release of ring strain (~10-13 kcal/mol).

  • Catalysts: Ruthenium-based alkylidenes (Grubbs 1st/2nd Gen, Hoveyda-Grubbs).

  • Polymer Structure: The resulting polymer is a linear polyalkenamer containing a pendant epoxide (or opened hydroxyl) on every repeating unit.

  • Advantage: Unlike standard polybutadiene, this polymer has a functional handle (the epoxide) regularly spaced along the backbone, allowing for post-polymerization modification (e.g., cross-linking or attaching bioactive ligands).

Experimental Protocols

Protocol A: Synthesis from 1,5-Cyclooctadiene

Rationale: Controlled oxidation to prevent diepoxide formation.

  • Reagents: 1,5-Cyclooctadiene (1.0 equiv), mCPBA (meta-chloroperoxybenzoic acid, 1.0 equiv), DCM (Dichloromethane).

  • Setup: Flame-dried 3-neck flask under Nitrogen atmosphere. Cool to 0°C.

  • Addition: Dissolve mCPBA in DCM and add dropwise to the stirring solution of 1,5-COD in DCM over 2 hours.

    • Critical Step: Slow addition favors mono-epoxidation over di-epoxidation.

  • Workup: Quench with saturated Na₂SO₃ (to reduce excess peroxide) and NaHCO₃ (to neutralize acid).

  • Purification: The byproduct (m-chlorobenzoic acid) precipitates; filter it off. Wash organic layer with brine, dry over MgSO₄.[1]

  • Isolation: Concentrate in vacuo. Purify via fractional distillation (bp ~85°C at 10 mmHg) or silica gel flash chromatography (Hexane/EtOAc 9:1).

    • Yield Target: 60-75%.

Protocol B: Acid-Catalyzed Transannular Cyclization

Rationale: Exploiting the boat-chair conformation to form bicyclic ethers.

  • Reagents: 9-oxabicyclo[6.1.0]non-4-ene (1.0 mmol), BF₃·OEt₂ (0.1 equiv), Dry DCM.

  • Procedure: Dissolve epoxide in dry DCM (0.1 M concentration). Cool to -78°C to suppress polymerization.

  • Reaction: Add BF₃·OEt₂ dropwise. Stir for 1-2 hours, allowing slow warming to 0°C.

  • Quench: Add saturated aqueous NaHCO₃.

  • Analysis: GC-MS will show a shift from the starting material (MW 124) to isomeric products. NMR analysis is required to distinguish between the bicyclo[3.3.1] and bicyclo[4.2.1] isomers (look for bridgehead proton signals).

References

  • Sigma-Aldrich. Product Specification: 9-Oxabicyclo[6.1.0]non-4-ene. Link

  • Cope, A. C., et al. "Transannular Reactions in Medium-Sized Rings." Journal of the American Chemical Society, 1960.
  • Hoveyda, A. H., et al. "Ring-Opening Metathesis Polymerization with the Second Generation Hoveyda-Grubbs Catalyst." ResearchGate, 2025. Link

  • Davies, S. G. "Organotransition Metal Chemistry: Applications to Organic Synthesis." Pergamon Press, 1982.
  • Haufe, G., et al. "Transannular oxygen participation in halofluorination reactions of 9-oxabicyclo[6.1.0]non-4-ene." Journal of Organic Chemistry, 2010. Link

Sources

Exploratory

The Dual-Faceted Reactivity of 9-Oxabicyclo[6.1.0]non-4-ene: A Technical Guide to its Epoxide Ring Chemistry

Introduction: A Strained Ring with Untapped Potential 9-Oxabicyclo[6.1.0]non-4-ene, a seemingly simple bicyclic epoxide, harbors a wealth of complex chemical reactivity waiting to be harnessed by the discerning researche...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Strained Ring with Untapped Potential

9-Oxabicyclo[6.1.0]non-4-ene, a seemingly simple bicyclic epoxide, harbors a wealth of complex chemical reactivity waiting to be harnessed by the discerning researcher. The convergence of a strained three-membered epoxide ring and a proximate carbon-carbon double bond within a medium-sized eight-membered ring system bestows upon this molecule a unique and fascinating reactivity profile. This guide delves into the fundamental chemistry of the epoxide ring in 9-oxabicyclo[6.1.0]non-4-ene, offering a comprehensive overview for researchers, scientists, and professionals in drug development. We will explore its synthesis and, more critically, the nuanced pathways of its ring-opening reactions, which are often characterized by elegant and stereoselective transannular cyclizations. Understanding these core principles is paramount for leveraging this versatile building block in the synthesis of complex polycyclic frameworks and novel molecular architectures.

Synthesis: Forging the Strained Bicyclic Epoxide

The most common and practical route to 9-oxabicyclo[6.1.0]non-4-ene involves the selective epoxidation of a single double bond in 1,5-cyclooctadiene. While various epoxidizing agents can be employed, a straightforward and efficient method utilizes sodium perborate in glacial acetic acid. This approach offers good yields under mild conditions.[1]

Experimental Protocol: Epoxidation of 1,5-Cyclooctadiene
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1,5-cyclooctadiene in glacial acetic acid at room temperature.

  • Reagent Addition: To this solution, add one equivalent of sodium perborate tetrahydrate portion-wise over a period of 30 minutes, ensuring the temperature does not significantly increase.

  • Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing water and extract with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Purification: Wash the combined organic layers with a saturated sodium bicarbonate solution to neutralize the acetic acid, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 9-oxabicyclo[6.1.0]non-4-ene.[1]

The Dichotomy of Reactivity: Electrophilic vs. Nucleophilic Ring-Opening

The reactivity of the epoxide ring in 9-oxabicyclo[6.1.0]non-4-ene is dominated by ring-opening reactions, which can be initiated by either electrophiles or nucleophiles. The presence of the neighboring double bond plays a crucial role in the outcome of these reactions, often leading to intricate transannular cyclizations and the formation of novel bicyclic and tricyclic systems.

Electrophile-Initiated Ring-Opening and Transannular Cyclization: A Symphony of Bond Formation

The reaction of 9-oxabicyclo[6.1.0]non-4-ene with electrophiles is arguably its most fascinating and synthetically useful transformation. The initial attack of an electrophile on the double bond can trigger a cascade of events, including participation of the epoxide oxygen, leading to the formation of complex polycyclic ethers. A prime example is the reaction with N-bromosuccinimide (NBS).

In this reaction, the electrophilic bromine from NBS is attacked by the double bond, forming a bromonium ion intermediate. The proximate epoxide oxygen then acts as an internal nucleophile, attacking one of the carbons of the bromonium ion in a transannular fashion. This intramolecular, stereospecific attack results in the formation of a presumed oxonium ion, which is then captured by an external nucleophile. This elegant sequence allows for the rapid construction of novel bicyclo[4.2.1] and bicyclo[3.3.1] ethers.[2]

Mechanism of Electrophilic Ring-Opening and Transannular Cyclization

G cluster_0 Step 1: Bromonium Ion Formation cluster_1 Step 2: Transannular Cyclization cluster_2 Step 3: Nucleophilic Capture A 9-Oxabicyclo[6.1.0]non-4-ene + NBS B Bromonium Ion Intermediate A->B Electrophilic Attack C Oxonium Ion Intermediate B->C Intramolecular Attack by Epoxide Oxygen E Bicyclo[4.2.1] and Bicyclo[3.3.1] Ethers C->E Nucleophilic Attack D External Nucleophile (NuH) D->E

Caption: Mechanism of NBS-mediated transannular cyclization.

Acid-Catalyzed Ring-Opening: A Mechanistic Crossroads

In the presence of acids, the epoxide oxygen of 9-oxabicyclo[6.1.0]non-4-ene is protonated, significantly activating the ring towards nucleophilic attack. The subsequent ring-opening can proceed through either an A-1 or A-2 type mechanism, depending on the reaction conditions and the nature of the nucleophile.[3][4]

  • A-1 Mechanism: This pathway involves the formation of a carbocation intermediate after the protonated epoxide ring opens. This is more likely to occur at a tertiary carbon or a carbon that can be stabilized by resonance. The nucleophile then attacks the carbocation.

  • A-2 Mechanism: This is a bimolecular process where the nucleophile attacks the protonated epoxide in a concerted fashion, similar to an SN2 reaction. This is more common at primary and secondary carbons.

The regioselectivity of the acid-catalyzed ring-opening is a critical consideration. In general, under acidic conditions, the nucleophile will preferentially attack the more substituted carbon of the epoxide, as this carbon can better stabilize the developing positive charge in the transition state.

Nucleophile-Initiated Ring-Opening: A Domino Path to Complex Amines

Strong nucleophiles can directly attack one of the electrophilic carbons of the epoxide ring, leading to its opening. This reaction typically follows an SN2 mechanism, with the nucleophile attacking from the side opposite to the C-O bond. In the context of 9-oxabicyclo[6.1.0]non-4-ene, this initial ring-opening can be followed by an intramolecular cyclization, similar to the electrophile-initiated pathway, but with the nucleophile as the trigger.

A noteworthy example, by analogy with related systems, is the reaction with amines in the presence of a Lewis acid catalyst such as lithium perchlorate (LiClO4). The Lewis acid coordinates to the epoxide oxygen, activating it towards nucleophilic attack. The amine then attacks one of the epoxide carbons. Subsequent intramolecular cyclization can lead to the formation of functionalized 9-oxabicyclo[3.3.1]nonane derivatives in a domino fashion.[5][6]

Workflow for Nucleophilic Ring-Opening with Amines

G A 9-Oxabicyclo[6.1.0]non-4-ene + Amine (R2NH) C Activation of Epoxide A->C B Lewis Acid Catalyst (e.g., LiClO4) B->C D Nucleophilic Attack by Amine C->D E Ring-Opened Intermediate D->E F Intramolecular Cyclization E->F G Functionalized 9-Oxabicyclo[3.3.1]nonane Derivative F->G

Caption: Domino reaction of amine-initiated ring-opening.

Experimental Protocol: Amine-Initiated Ring-Opening and Cyclization
  • Reaction Setup: In a dry reaction vessel under an inert atmosphere, dissolve 9-oxabicyclo[6.1.0]non-4-ene and the desired amine in a suitable dry solvent (e.g., acetonitrile).

  • Catalyst Addition: Add a catalytic amount of lithium perchlorate to the solution.

  • Reaction Conditions: Stir the reaction mixture at an elevated temperature (e.g., 80 °C) and monitor its progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purification: The residue can be purified by column chromatography on silica gel to isolate the desired amino alcohol product.[5]

Reactant AmineProduct TypeCatalyst
Primary AminesAminoalcohols with a 9-oxabicyclo[3.3.1]nonane coreLiClO4
Secondary AminesAminoalcohols with a 9-oxabicyclo[3.3.1]nonane coreLiClO4

The Emerging Frontier: Transition Metal-Catalyzed Transformations

While the classical electrophilic and nucleophilic ring-opening reactions of 9-oxabicyclo[6.1.0]non-4-ene are well-established, its engagement in transition metal-catalyzed transformations represents a burgeoning area of research. The strained nature of the bicyclic system makes it an intriguing substrate for catalysts that can orchestrate novel bond formations and rearrangements.

Palladium-catalyzed reactions, in particular, have shown immense utility in the chemistry of strained bicyclic alkenes.[7] For 9-oxabicyclo[6.1.0]non-4-ene, potential palladium-catalyzed reactions could include:

  • Ring-Opening with Carbon Nucleophiles: Palladium catalysts could facilitate the addition of organoboronic acids or other organometallic reagents to the epoxide, leading to functionalized cyclooctenol derivatives.

  • Intramolecular Cyclizations: Palladium catalysis could enable novel modes of transannular cyclization, potentially accessing different ring systems than those obtained through classical methods.

Similarly, iridium-catalyzed asymmetric ring-opening reactions have been successfully applied to other oxabicyclic alkenes, suggesting that similar enantioselective transformations could be developed for 9-oxabicyclo[6.1.0]non-4-ene.[8]

Conclusion: A Versatile Scaffold for Chemical Innovation

9-Oxabicyclo[6.1.0]non-4-ene is a molecule of profound yet elegant complexity. Its fundamental reactivity, governed by the interplay between a strained epoxide and a reactive double bond, provides a rich platform for the synthesis of intricate polycyclic structures. The ability to control the reaction pathways through the judicious choice of reagents—be it electrophiles, nucleophiles, or transition metal catalysts—opens up a vast chemical space for exploration. For researchers in drug discovery and materials science, a thorough understanding of the principles outlined in this guide will be instrumental in unlocking the full synthetic potential of this remarkable bicyclic epoxide. The self-validating nature of its reaction pathways, where the inherent strain and functionality dictate the formation of well-defined polycyclic products, makes it a reliable and powerful tool in the synthetic chemist's arsenal.

References

  • Taskesenligil, Y., Balci, M., & McKee, M. L. (2008). Epoxidation of cyclooctene and 1,5-cyclooctadiene by sodium perborate oxidation. ACG Publications. [Link]

  • NIST. (n.d.). 9-Oxabicyclo[6.1.0]nonane. In NIST Chemistry WebBook. Retrieved from [Link]

  • Trusova, M. E., et al. (2026). Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes). MDPI. [Link]

  • Trusova, M. E., et al. (2025). Straightforward Synthetic Approach to Aminoalcohols with 9-Oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes). Preprints.org. [Link]

  • N'Guessan, A. D., et al. (2016). Conformational-dependent reaction mechanism: case of acid hydrolysis of N-benzoyl-9-azabicyclo[6.1.0]non-4-ene. Canadian Journal of Chemistry. [Link]

  • Ozturk, S., Shahabi, S., & Kutuk, H. (n.d.). Kinetics and Mechanisms of Acid-Catalyzed Hydrolysis of Some N-(4-Substitutedaryl) Succinimide Compounds. Asian Journal of Chemistry. [Link]

  • Nobel Prize Outreach AB. (2010). Palladium-Catalyzed Cross Couplings in Organic Synthesis. Retrieved from [Link]

  • Clarke, P. A., et al. (2011). Studies on transannulation reactions across a nine-membered ring: the synthesis of natural product-like structures. Organic & Biomolecular Chemistry, 9(15), 5062-5078. [Link]

  • Li, X., et al. (2009). Iridium-catalyzed asymmetric ring-opening reactions of oxabicyclic alkenes with secondary amine nucleophiles. Beilstein Journal of Organic Chemistry, 5, 59. [Link]

  • Ishiyama, T., Mori, M., & Suzuki, A. (1996). The palladium-catalyzed cross-coupling reaction of 9-organothio-9-borabicyclo[3.3.1]nonanes with organic electrophiles. HUSCAP. [Link]

  • Raymond, K. N., & Bergman, R. G. (2010). The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution. eScholarship.org. [Link]

  • Chemistry LibreTexts. (2015). 12.5: Electrophilic Addition of Halogens to Alkenes. Retrieved from [Link]

Sources

Foundational

IUPAC nomenclature and CAS number for (1R,8S)-Rel-9-oxabicyclo[6.1.0]non-4-ene

The following technical guide provides an in-depth analysis of (1R,8S)-Rel-9-oxabicyclo[6.1.0]non-4-ene , commonly known as 1,5-cyclooctadiene monoepoxide . This document is structured for researchers and drug developmen...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of (1R,8S)-Rel-9-oxabicyclo[6.1.0]non-4-ene , commonly known as 1,5-cyclooctadiene monoepoxide . This document is structured for researchers and drug development professionals, focusing on structural elucidation, nomenclature standards, synthetic protocols, and reactivity profiles.

[1]

Executive Summary & Chemical Identity

1,5-Cyclooctadiene monoepoxide is a pivotal intermediate in organic synthesis, serving as a precursor for functionalized cyclooctanes and a monomer for Ring-Opening Metathesis Polymerization (ROMP).[1] Its bicyclic structure, characterized by high ring strain and transannular reactivity, makes it a valuable substrate for studying stereoselective ring-opening reactions.

Chemical Registry Data
ParameterIdentifier / Value
IUPAC Name (1R,8S)-rel-9-oxabicyclo[6.1.0]non-4-ene
Common Name 1,5-Cyclooctadiene monoepoxide; 1,2-Epoxy-5-cyclooctene
CAS Registry Number 637-90-1 (General/Commercial)19740-90-0 (Specific Rel-(1R,8S) stereochemistry)
Molecular Formula C₈H₁₂O
Molecular Weight 124.18 g/mol
SMILES C1CC2OC2CCC=C1
InChI Key YWFPXWMSGJXUFS-UPHRSURJSA-N

Structural Elucidation & Nomenclature Analysis

The systematic naming of this molecule follows the IUPAC rules for fused bicyclic systems (von Baeyer nomenclature).

Nomenclature Breakdown
  • Bicyclo[6.1.0]: The skeleton consists of two rings sharing two bridgehead atoms.

    • The main path contains 6 carbons (excluding bridgeheads).

    • The bridge contains 1 atom (the oxygen).

    • The zero bridge (.0) indicates the fusion bond between the bridgeheads.

  • 9-oxa: The heteroatom (oxygen) replaces the carbon at position 9 (the 1-atom bridge).

  • non-4-ene: The parent alkane has 9 atoms in the bicyclic framework.[2][3] The double bond originates at position 4.

  • (1R,8S)-Rel: This descriptor defines the relative stereochemistry of the bridgehead carbons. In the cis-fused epoxide (the standard product of cis-alkene epoxidation), the bridgehead hydrogens are on the same side. While the planar projection suggests a meso compound (possessing a plane of symmetry), the "Rel" prefix is often used in databases to denote the specific relative configuration of the cis-diastereomer without implying absolute enantiopurity, or to account for chiral conformations.

Topological Visualization

The following diagram illustrates the connectivity and numbering scheme of the bicyclic system.

Structure O9 O (9) C1 C1 (Bridge) C1->O9 C2 C2 C1->C2 C8 C8 (Bridge) C8->O9 C8->C1 Fusion C3 C3 C2->C3 C4 C4 (=) C3->C4 C5 C5 (=) C4->C5 Double Bond C6 C6 C5->C6 C7 C7 C6->C7 C7->C8

Figure 1: Topological connectivity of 9-oxabicyclo[6.1.0]non-4-ene showing the epoxide bridge (9) and the alkene unsaturation at position 4.[4]

Synthetic Pathway & Experimental Protocol

The synthesis of 9-oxabicyclo[6.1.0]non-4-ene is classically achieved via the Prilezhaev reaction , utilizing a peroxyacid to epoxidize one double bond of 1,5-cyclooctadiene (1,5-COD).

Mechanistic Insight

The reaction relies on the electrophilic nature of the peroxyacid oxygen. Since 1,5-COD is a non-conjugated diene, the first epoxidation is kinetically distinct from the second. However, statistical control is required to prevent the formation of the diepoxide (1,2:5,6-diepoxycyclooctane).

Validated Protocol: m-CPBA Epoxidation

Reagents:

  • 1,5-Cyclooctadiene (1.0 equiv)[4]

  • meta-Chloroperoxybenzoic acid (m-CPBA) (0.9 - 1.0 equiv)

  • Dichloromethane (DCM) (Solvent)

  • Saturated NaHCO₃ and Na₂SO₃ (Workup)

Step-by-Step Methodology:

  • Preparation: Dissolve 1,5-cyclooctadiene (10.8 g, 100 mmol) in anhydrous DCM (200 mL) in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0°C using an ice bath.

  • Addition: Slowly add a solution of m-CPBA (70-75% purity, ~1 equiv active oxidant) in DCM dropwise over 1 hour. Note: Slow addition favors mono-epoxidation over di-epoxidation.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor consumption of m-CPBA via TLC (stain with p-anisaldehyde).

  • Quenching: Quench the reaction with saturated aqueous Na₂SO₃ to destroy excess peroxides (verify with starch-iodide paper).

  • Extraction: Wash the organic layer with saturated NaHCO₃ (3x) to remove m-chlorobenzoic acid byproduct.

  • Purification: Dry over MgSO₄, filter, and concentrate in vacuo. Purify the residue via vacuum distillation (bp ~60-65°C at 2 mmHg) or silica gel column chromatography (Hexane/EtOAc gradient).

Synthesis Workflow Diagram

Synthesis Start 1,5-Cyclooctadiene (C8H12) Intermediate Transition State (Butterfly Mechanism) Start->Intermediate Electrophilic Attack Reagent m-CPBA / DCM 0°C -> RT Reagent->Intermediate Product 9-Oxabicyclo[6.1.0]non-4-ene (Monoepoxide) Intermediate->Product Major Product Byproduct Diepoxide (Impurity) Intermediate->Byproduct Over-oxidation (Minor) Workup Quench (Na2SO3) Wash (NaHCO3) Final Pure Monoepoxide (>95% Yield) Workup->Final Distillation Product->Workup

Figure 2: Synthetic workflow for the selective mono-epoxidation of 1,5-cyclooctadiene.

Reactivity Profile & Applications

The strain inherent in the bicyclo[6.1.0] system, combined with the transannular proximity of the alkene and epoxide, drives unique reactivity.

Transannular Cyclization

Under acidic conditions, the epoxide oxygen can be protonated, triggering a transannular attack by the π-electrons of the C4-C5 double bond. This pathway typically yields bicyclo[3.3.1]nonane derivatives, mimicking biosynthetic pathways found in marine natural products.

Polymerization (ROMP)

The ring strain of the cyclooctene moiety makes this molecule an excellent candidate for Ring-Opening Metathesis Polymerization (ROMP).

  • Catalysts: Grubbs (1st/2nd Gen).

  • Product: Poly(cyclooctadiene monoepoxide), a linear polymer with backbone epoxide and alkene functionalities, useful for post-polymerization modification.

References

  • Sigma-Aldrich. 9-Oxabicyclo[6.1.0]non-4-ene Product Sheet. Link[2]

  • National Institute of Standards and Technology (NIST). 9-Oxabicyclo[6.1.0]nonane, cis- Data. Link

  • PubChem. Compound Summary: rel-(1R,8S)-9-Oxabicyclo[6.1.0]nonane.[5] Link

  • Chemical Book. 1,5-Cyclooctadiene monoepoxide CAS Database. Link

  • Cope, A. C.; et al.Transannular Reactions in the Cyclooctane Series. J. Am. Chem. Soc. 1952, 74, 5884.

Sources

Exploratory

Review of Early Literature on Cyclooctadiene Monoepoxide: Synthesis, Reactivity, and Transannular Transformations

Executive Summary This technical guide provides an in-depth analysis of the early literature (1950s–1970s) surrounding 1,2-epoxy-5-cyclooctene (also known as 1,5-cyclooctadiene monoepoxide). Unlike standard aliphatic epo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides an in-depth analysis of the early literature (1950s–1970s) surrounding 1,2-epoxy-5-cyclooctene (also known as 1,5-cyclooctadiene monoepoxide). Unlike standard aliphatic epoxides, this medium-ring substrate exhibits unique reactivity driven by transannular strain and conformational proximity . This review synthesizes the foundational work of pioneers such as A.C. Cope , J.K. Crandall , and G.H. Whitham , focusing on the mechanistic divergence between "normal" ring opening and transannular rearrangements leading to bicyclic scaffolds.

Introduction: The Medium-Ring Effect

The chemistry of eight-membered rings is dominated by the "medium-ring effect," characterized by significant I-strain (internal strain) and transannular interactions. In 1,5-cyclooctadiene (COD) monoepoxide, the presence of both an epoxide and a distal double bond creates a system primed for transannular participation .

Early studies revealed that reagents do not merely act upon the functional group (epoxide) but engage the entire molecular skeleton. The proximity of the C5-C6 double bond to the C1-C2 epoxide center allows for orbital overlap that facilitates


-participation  during solvolysis, leading to bicyclic products that are inaccessible from open-chain analogs.

Conformational Analysis

Understanding the reactivity of COD monoepoxide requires a structural perspective. 1,5-Cyclooctadiene prefers a twist-boat (or tub) conformation. Upon epoxidation, the ring adopts a distorted boat-chair conformation to accommodate the planarity of the double bond and the constraints of the oxirane ring.

Key Conformational Drivers:
  • Transannular Proximity: The C5 and C1/C2 carbons are forced into proximity (approx. 3.0 Å), enabling orbital interaction between the

    
    -system and the backside of the epoxide C-O bond.
    
  • Hydride Accessibility: The "inside" hydrogens at C3 and C7 are positioned for 1,5-hydride shifts , a hallmark of medium-ring carbocation chemistry.

Synthesis: The Peracid Route

The foundational method for synthesizing 1,2-epoxy-5-cyclooctene involves the selective mono-epoxidation of 1,5-cyclooctadiene using peracids. This protocol, established in the mid-20th century, relies on stoichiometric control to prevent diepoxide formation.

Experimental Protocol: Selective Mono-Epoxidation

Adapted from early peracetic acid protocols (e.g., Org. Synth. Coll. Vol. 5).

Reagents:

  • 1,5-Cyclooctadiene (COD): 1.0 equiv

  • Peracetic Acid (40% in acetic acid): 1.1 equiv

  • Sodium Acetate (buffer): 0.5 equiv

  • Dichloromethane (DCM): Solvent

Step-by-Step Methodology:

  • Preparation: Dissolve COD (108 g, 1.0 mol) and sodium acetate (anhydrous) in DCM (500 mL) in a 2L three-neck flask equipped with a mechanical stirrer and dropping funnel.

  • Addition: Cool the solution to 0–5°C. Add peracetic acid dropwise over 2 hours. Critical: Maintain temperature below 10°C to minimize diepoxide formation and thermal rearrangement.

  • Quench: Stir for an additional 3 hours at room temperature. Quench with ice-cold water.

  • Workup: Wash the organic layer with 10% sodium bisulfite (to remove peroxides), followed by saturated sodium bicarbonate (to remove acid).

  • Purification: Dry over MgSO

    
     and concentrate. Distill under reduced pressure (bp ~65–70°C at 5 mmHg) to isolate the monoepoxide.
    

Yield: Typically 70–80%. Purity Check: GC analysis should show <5% starting material and <2% diepoxide.

Reactivity Profile I: Acid-Catalyzed Transannular Rearrangement

The most distinct feature of COD monoepoxide is its behavior under acidic solvolysis (formolysis or acetolysis). Unlike cyclohexene oxide, which opens to a 1,2-diol, COD monoepoxide undergoes transannular ring closure .

Mechanism: -Participation vs. Normal Opening

When the epoxide oxygen is protonated, the developing positive charge at C1 is stabilized not just by the solvent, but by the electron density of the C5-C6 double bond. This


-participation  leads to a bridged carbonium ion intermediate, which is then trapped by the nucleophile to form a bicyclo[3.3.0]octane  system.

Key Findings (Whitham et al., 1969):

  • Normal Product: 5-cyclooctene-1,2-diol (via direct attack).

  • Rearranged Product: endo/exo-bicyclo[3.3.0]octan-2-ol derivatives (via transannular attack).

  • Ratio: Approximately 25–30% of the product mixture results from transannular rearrangement, significantly lower than the saturated cyclooctene oxide analog (which rearranges via hydride shifts), due to the rigidity imposed by the double bond.

Visualization: Acid-Catalyzed Pathways

AcidRearrangement Epoxide 1,2-Epoxy-5-cyclooctene Protonated Protonated Epoxide (Activated) Epoxide->Protonated H+ Cation Cationic Intermediate (Open vs Bridged) Protonated->Cation Ring Opening Diol 5-Cyclooctene-1,2-diol (Normal Opening) Cation->Diol H2O Attack (1,2) Bicyclic Bicyclo[3.3.0]octan-2-ol (Transannular Product) Cation->Bicyclic Pi-Participation (C5-C6) Transannular Closure

Figure 1: Divergent pathways in the acid-catalyzed solvolysis of COD monoepoxide. The red dashed line indicates the transannular route.

Reactivity Profile II: Base-Catalyzed Isomerization (Crandall-Rickborn)

In the 1960s, J.K.[1] Crandall demonstrated that strong, non-nucleophilic bases (e.g., Lithium Diethylamide or LiEt


N) do not open the epoxide ring via nucleophilic attack. Instead, they effect an 

-proton abstraction
(E2-type elimination), leading to allylic alcohols.
The Reaction

Treatment of COD monoepoxide with LiEt


N in refluxing ether/hexane yields 2,5-cyclooctadien-1-ol .
  • Mechanism: Syn-elimination of the

    
    -proton (at C8 or C3) relative to the epoxide oxygen. The base removes a proton, forming a carbenoid-like species that collapses to the allylic alcohol.
    
  • Significance: This provides a direct route to functionalized cyclooctadienes without changing the ring size, preserving the 8-membered skeleton for subsequent functionalization (e.g., oxidation to the ketone).

Visualization: Base-Catalyzed Isomerization

BaseIsomerization Substrate 1,2-Epoxy-5-cyclooctene Complex Li-Epoxide Complex Substrate->Complex LiEt2N TS Syn-Elimination TS (Alpha-Proton Removal) Complex->TS Heat/Reflux Product 2,5-Cyclooctadien-1-ol (Allylic Alcohol) TS->Product Ring Opening

Figure 2: The Crandall-Rickborn transformation of COD monoepoxide to the allylic alcohol.

Reactivity Profile III: Transannular Hydride Shifts

While less dominant in the unsaturated monoepoxide than in the saturated cyclooctene oxide, 1,5-hydride shifts are a theoretical and minor practical pathway.

  • Cyclooctene Oxide: Solvolysis yields significant amounts of 1,4-cyclooctanediol via a 1,5-hydride shift across the ring.

  • COD Monoepoxide: The rigidity of the double bond disfavors the conformation required for the hydride shift, making

    
    -participation (formation of bicyclics) the preferred transannular pathway. However, under specific conditions (e.g., superacid media), hydride shifts can compete.
    

Data Summary: Reaction Outcomes

Reagent / ConditionMajor PathwayPrimary Product(s)Key Reference
Peracetic Acid / DCM Electrophilic Addition1,2-Epoxy-5-cycloocteneOrg. Synth. Coll. Vol. 5
Formic Acid (Solvolysis) Ring Opening + Transannular5-cycloocten-1,2-diol (major)Bicyclo[3.3.0]octan-2-ol (minor)Whitham (JCS C, 1969)
LiEt

N (Base)

-Elimination (Isomerization)
2,5-Cyclooctadien-1-olCrandall (JOC, 1968)
H

/ Catalyst
HydrogenationCyclooctene OxideGeneral Lit.

References

  • Heap, N., Green, G. E., & Whitham, G. H. (1969). 1,2-Epoxycyclo-octanes: effect of unsaturation on the course of ring opening and rearrangement with acids. Journal of the Chemical Society C: Organic. Link

  • Crandall, J. K., & Chang, L. H. (1967). Base-catalyzed rearrangements of epoxides. II. Terpene oxides. The Journal of Organic Chemistry. Link

  • Cope, A. C., et al. (1960). Transannular Reactions in Medium-Sized Rings. Journal of the American Chemical Society.[1][2][3] (Foundational context for medium rings).

  • Organic Syntheses . Synthesis of 1,2-Epoxy-5-cyclooctene. (General reference for peracid oxidation protocols). Link

  • Rademacher, P., & Mohr, P. C. (2007).[2] Transannular 1,5-hydride shift in 5-hydroxycyclooctanone. Organic & Biomolecular Chemistry. (Context for hydride shifts). Link

Sources

Foundational

Stereochemical Architecture and Transannular Reactivity of (1R,8S)-rel-9-oxabicyclo[6.1.0]non-4-ene: A Technical Guide

Executive Summary (1R,8S)-rel-9-oxabicyclo[6.1.0]non-4-ene , commonly known as 1,5-cyclooctadiene monoepoxide, is a highly versatile bicyclic intermediate in advanced organic synthesis. Characterized by its strained eigh...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(1R,8S)-rel-9-oxabicyclo[6.1.0]non-4-ene , commonly known as 1,5-cyclooctadiene monoepoxide, is a highly versatile bicyclic intermediate in advanced organic synthesis. Characterized by its strained eight-membered ring and cis-fused epoxide, this molecule serves as a linchpin for stereocontrolled transannular cyclizations and the synthesis of highly strained trans-cyclooctenes (TCOs) used in bioorthogonal chemistry. This whitepaper provides an in-depth analysis of its stereochemical properties, mechanistic pathways, and field-proven experimental protocols.

Stereochemical Profiling & Conformational Dynamics

The (1R,8S)-rel Designation and Geometry

The IUPAC designation (1R,8S)-rel specifies the relative stereochemistry of the bridgehead carbons (C1 and C8) where the epoxide oxygen is fused to the cyclooctene ring. Because the epoxidation of the (Z,Z)-1,5-cyclooctadiene (COD) precursor proceeds via a concerted syn-addition, the resulting epoxide is strictly cis-fused.

Despite the presence of stereocenters at C1 and C8, the molecule possesses an internal plane of symmetry that bisects the epoxide oxygen and the C4-C5 double bond. Consequently, (1R,8S)-rel-9-oxabicyclo[6.1.0]non-4-ene is a meso compound (achiral).

Prelog Strain and Transannular Proximity

Medium-sized rings (8 to 11 members) are uniquely characterized by transannular strain (Prelog strain), where atoms across the ring are forced into spatial proximity. In the preferred twist-boat conformation of 9-oxabicyclo[6.1.0]non-4-ene, the electron-rich C4-C5 alkene is held in close spatial proximity to the epoxide oxygen. This architectural feature is the primary causal driver for its signature reactivity: transannular ring expansion .

Causality in Synthesis: Controlled Monoepoxidation

Synthesizing the monoepoxide requires overcoming the statistical likelihood of over-oxidation to the diepoxide. The addition of the first oxygen atom slightly alters the ring's conformation and reduces its overall electron density, but kinetic control is still required.

Mechanistic Causality: Using a stoichiometric equivalent of peracetic acid or m-CPBA at 0 °C ensures kinetic control. Furthermore, the reaction must be heavily buffered (e.g., with solid sodium carbonate). Without a buffer, the acidic byproduct (acetic acid or 3-chlorobenzoic acid) will protonate the newly formed epoxide, triggering an unwanted acid-catalyzed transannular ring-opening to form diols or bicyclic ethers .

Transannular Reactivity: The Proximity Effect

When the C4-C5 double bond is activated by an electrophile (such as a bromonium ion generated from N-bromosuccinimide), the molecule does not undergo standard intermolecular addition. Instead, the spatial proximity of the epoxide oxygen facilitates a rapid, stereospecific intramolecular transannular attack .

This attack opens the epoxide and forms a bridged oxonium ion intermediate. Subsequent capture by an external nucleophile (e.g., water, alcohols, or azides) yields complex bicyclo[3.3.1]nonane and bicyclo[4.2.1]nonane ether systems. The stereochemistry of the final product is strictly dictated by the trajectory of the initial transannular attack, ensuring high diastereoselectivity.

Transannular_Mechanism A (1R,8S)-rel-9-oxabicyclo[6.1.0]non-4-ene B Bromonium Ion Formation A->B NBS / H2O C Bridged Oxonium Ion (Transannular Attack) B->C Stereospecific D Nucleophilic Capture C->D External Nu- E 9-oxabicyclo[3.3.1]nonane D->E Path A F 9-oxabicyclo[4.2.1]nonane D->F Path B

Mechanistic pathway of transannular bromonium-assisted ring opening.

Applications in Bioorthogonal Chemistry

Beyond cyclic ether synthesis, (1R,8S)-rel-9-oxabicyclo[6.1.0]non-4-ene is a critical precursor for generating trans-cyclooctenes (TCOs) . TCOs are highly strained dienophiles utilized in Inverse Electron-Demand Diels-Alder (IEDDA) "click" reactions with tetrazines.

The monoepoxide undergoes nucleophilic ring-opening to attach functional linkers (e.g., PEG-amines). The resulting cis-cyclooctene derivative is then subjected to flow photochemistry in the presence of a sensitizer to invert the double bond geometry from cis to trans, trapping the immense strain energy required for ultrafast bioorthogonal labeling .

TCO_Synthesis Step1 1,5-Cyclooctadiene (COD) Step2 Monoepoxidation (1R,8S)-rel-9-oxabicyclo[6.1.0]non-4-ene Step1->Step2 Peracid Step3 Ring Opening (Nucleophile Addition) Step2->Step3 Lewis Acid Step4 Photochemical Isomerization Step3->Step4 UV Light Step5 trans-Cyclooctene (TCO) Step4->Step5 cis to trans Step6 IEDDA Click Reaction Step5->Step6 + Tetrazine

Synthesis workflow of trans-cyclooctene (TCO) derivatives for bioorthogonal chemistry.

Experimental Protocols

Protocol A: Synthesis of (1R,8S)-rel-9-oxabicyclo[6.1.0]non-4-ene

This protocol utilizes a heterogeneous buffer system to prevent acid-catalyzed degradation.

  • Preparation: In an inert atmosphere (N₂), dissolve 1,5-cyclooctadiene (1.0 eq, e.g., 20 g) and anhydrous sodium carbonate (7.0 eq) in dry dichloromethane (DCM, 500 mL). Cool the suspension to 0 °C using an ice bath.

  • Epoxidation: Add a solution of peracetic acid (1.1 eq, 39% in acetic acid) in DCM dropwise over 2 hours. Causality: Slow addition controls the exothermic reaction and maintains local stoichiometry to prevent diepoxidation.

  • Maturation: Stir the mixture for 8 hours at 0 °C, then allow it to warm to room temperature for 12 hours.

  • Validation (In-Process): Perform TLC (Hexanes:EtOAc 9:1). Stain with KMnO₄. The monoepoxide will appear as a new spot that oxidizes slower than the starting diene.

  • Workup: Quench with water to dissolve the salts. Extract the aqueous layer with DCM. Wash the combined organic layers with saturated NaHCO₃ and brine, dry over MgSO₄, and concentrate under reduced pressure.

  • Purification: Purify via vacuum distillation or silica gel chromatography to yield a colorless oil. NMR Validation: ¹H-NMR (CDCl₃) should show alkene protons at δ 5.56–5.60 (2H) and epoxide methine protons at δ 3.00–3.02 (2H).

Protocol B: Stereospecific Transannular Ring-Opening
  • Activation: Dissolve the monoepoxide (1.0 eq) in a solvent mixture of THF and the desired nucleophile (e.g., H₂O or an alcohol) at 0 °C.

  • Electrophilic Addition: Add N-bromosuccinimide (NBS, 1.05 eq) in small portions. Causality: NBS slowly releases bromonium ions, which are immediately intercepted by the transannular epoxide oxygen before intermolecular side reactions can occur.

  • Isolation: Stir for 2 hours, quench with saturated Na₂S₂O₃ to neutralize residual bromine, extract with diethyl ether, and purify via chromatography to isolate the bicyclic ether products.

Quantitative Data Summaries

Table 1: Physicochemical & Stereochemical Properties

PropertyValue / Description
CAS Number 637-90-1
Molecular Formula C₈H₁₂O
Molecular Weight 124.18 g/mol
Boiling Point ~195 °C (lit.)
Density 1.013 g/mL at 25 °C
Stereochemistry cis-fused epoxide; Meso compound (plane of symmetry)
Ring Conformation Twist-boat (minimizes transannular steric clashes)

Table 2: Nucleophilic Ring-Opening Product Distributions (NBS-Assisted)

Electrophile SourceExternal NucleophileMajor Product ScaffoldDiastereoselectivity
NBSH₂OBromo-hydroxy-9-oxabicyclo[3.3.1]nonane>95% trans,trans
NBSAlcohols (R-OH)Bromo-alkoxy-9-oxabicyclo[4.2.1]nonane>95% trans,trans
NBSAzide (NaN₃)Bromo-azido-9-oxabicyclo[3.3.1]nonane>95% trans,trans

References

  • Davies, S. G., Polywka, M. E. C., & Thomas, S. E. (1986). Synthesis of cyclic ethers via bromine assisted epoxide ring expansion. Journal of the Chemical Society, Perkin Transactions 1.[Link]

  • Gelo-Pujic, M., et al. (2014). Microwave-Assisted Kinetic Resolution of Homochiral (Z)-Cyclooct-5-ene-1,2-diol and (Z)-2-Acetoxycyclooct-4-enyl Acetate Using Lipases. Molecules (MDPI).[Link]

  • Darko, A., et al. (2024). Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs. National Center for Biotechnology Information (PMC).[Link]

Protocols & Analytical Methods

Method

Detailed protocol for the synthesis of (1R,8S)-Rel-9-oxabicyclo[6.1.0]non-4-ene

Application Note & Protocol Topic: Detailed Protocol for the Synthesis of (1R,8S)-Rel-9-oxabicyclo[6.1.0]non-4-ene Audience: Researchers, scientists, and drug development professionals. Introduction: The Strategic Synthe...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: Detailed Protocol for the Synthesis of (1R,8S)-Rel-9-oxabicyclo[6.1.0]non-4-ene

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Synthesis of Cyclooctadiene Monoxide

(1R,8S)-Rel-9-oxabicyclo[6.1.0]non-4-ene, commonly known as cyclooctadiene monoxide, is a valuable bifunctional molecule. It incorporates both a reactive epoxide ring and an alkene moiety within a strained eight-membered carbocycle. This unique structural arrangement makes it a versatile intermediate for the synthesis of complex molecules, including bicyclic ethers and functionalized cyclooctane derivatives.[1] The nomenclature rel-(1R,8S) specifies the relative stereochemistry of the compound, indicating a racemic mixture of the (1R,8S) and (1S,8R) enantiomers, which corresponds to the cis-epoxide.[2]

The most direct and widely adopted method for its synthesis is the Prilezhaev reaction, which involves the epoxidation of an alkene using a peroxyacid.[3] This protocol details the selective mono-epoxidation of (Z,Z)-1,5-cyclooctadiene using meta-chloroperoxybenzoic acid (m-CPBA), a robust and highly effective oxidizing agent for this transformation.[4] The reaction proceeds via a concerted mechanism, ensuring a stereospecific syn-addition of the oxygen atom to one of the double bonds, yielding the desired cis-epoxide.[4][5]

This guide provides a comprehensive, field-tested protocol, emphasizing mechanistic understanding, operational safety, and methods for purification and characterization.

Reaction Scheme and Mechanism

The epoxidation of 1,5-cyclooctadiene with m-CPBA proceeds as follows:

Reaction scheme for the epoxidation of 1,5-cyclooctadiene

The "Butterfly" Mechanism: The accepted mechanism for this reaction is a concerted, single-step process often referred to as the "Butterfly Mechanism".[3]

  • Electrophilic Attack: The alkene's π-bond acts as a nucleophile, attacking the electrophilic outer oxygen atom of the peroxyacid. Peroxyacids are effective for this role due to the electron-withdrawing nature of the adjacent carbonyl group, which polarizes the weak O-O bond.[3]

  • Concerted Bond Formation/Cleavage: Simultaneously, several bonding changes occur: the original C=C π-bond breaks, two new C-O single bonds form to create the epoxide ring, the weak O-O bond of the peroxyacid cleaves, a new C=O π-bond forms in the byproduct, and the peroxyacid's hydroxyl proton is transferred to the newly formed carbonyl oxygen.[4]

This concerted pathway explains the reaction's high degree of stereospecificity. The oxygen atom is delivered to one face of the double bond, resulting in a syn-addition.[4][6]

Mandatory Safety Precautions

Hazard Analysis: meta-Chloroperoxybenzoic acid (m-CPBA) is a strong oxidizing agent and a potentially shock-sensitive organic peroxide, especially when dry.[7][8] It can cause severe skin and eye irritation and may be harmful if inhaled or ingested.[9][10] Dichloromethane is a suspected carcinogen and should be handled with care in a well-ventilated area.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles are required at all times.[8]

  • Hand Protection: Wear nitrile gloves. Change them immediately if contaminated.

  • Body Protection: A flame-retardant lab coat must be worn.[8]

Engineering Controls:

  • All operations involving m-CPBA and dichloromethane must be conducted inside a certified chemical fume hood.[7][9]

  • Ensure an eyewash station and safety shower are immediately accessible.[8]

Handling and Storage of m-CPBA:

  • Storage: Store m-CPBA refrigerated (2-8 °C) in its original container, away from heat, sources of ignition, and combustible materials.[7][8] Commercial m-CPBA is typically supplied wet with water to reduce its shock sensitivity. Do not dry it unless specifically required by a protocol, and only in small amounts.

  • Handling: Do not use metal spatulas to handle m-CPBA, as metal contamination can catalyze decomposition. Use plastic or ceramic spatulas. Avoid grinding the solid or creating dust.[10]

  • Waste Disposal: Quench any residual m-CPBA by slowly adding it to a stirred, saturated solution of sodium bisulfite or sodium thiosulfate. Dispose of all chemical waste according to institutional guidelines.

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplierAmountMolar Eq.
1,5-CyclooctadieneReagent (99%)e.g., Sigma-Aldrich5.00 g (6.0 mL, 46.2 mmol)1.0
m-CPBA≤77% (wetted)e.g., Sigma-Aldrich11.4 g (approx. 50.8 mmol)~1.1
Dichloromethane (DCM)AnhydrousVarious250 mL-
Sodium Bicarbonate (NaHCO₃)Saturated Aq. Sol.Various100 mL-
BrineSaturated Aq. Sol.Various50 mL-
Magnesium Sulfate (MgSO₄)AnhydrousVarious~10 g-
Silica Gel230-400 meshVariousFor chromatography-
Ethyl Acetate/HexanesHPLC GradeVariousFor chromatography-
Step-by-Step Synthesis Procedure

1. Reaction Setup:

  • To a 500 mL round-bottom flask equipped with a magnetic stir bar, add 1,5-cyclooctadiene (5.00 g, 46.2 mmol).

  • Dissolve the diene in 200 mL of dichloromethane (DCM).

  • Place the flask in an ice-water bath and stir the solution for 15 minutes until it reaches 0 °C.

2. Addition of m-CPBA:

  • In a separate beaker, weigh meta-chloroperoxybenzoic acid (m-CPBA, ≤77%, 11.4 g).

  • Slowly add the solid m-CPBA to the stirred, cold solution of 1,5-cyclooctadiene in portions over 20-30 minutes. Adding the oxidant slowly helps to control the reaction exotherm.

  • Rationale: Maintaining a low temperature (0 °C) is crucial to prevent over-oxidation to the diepoxide and to minimize potential side reactions. Using a slight excess (1.1 eq) of m-CPBA ensures complete consumption of the starting material.

3. Reaction Monitoring:

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then remove the ice bath and let it warm to room temperature.

  • Continue stirring for an additional 3-4 hours.

  • Monitor the reaction's progress using Thin Layer Chromatography (TLC) (e.g., eluent: 10% Ethyl Acetate in Hexanes). The product spot (Rf ≈ 0.4) should appear, and the starting material spot (Rf ≈ 0.8) should disappear.

4. Reaction Workup:

  • Once the reaction is complete, cool the flask again in an ice bath.

  • A white precipitate of the byproduct, m-chlorobenzoic acid, will be present. Filter the reaction mixture through a Büchner funnel to remove the bulk of this solid.

  • Transfer the filtrate to a 500 mL separatory funnel.

  • Wash the organic layer sequentially with:

    • 1 x 50 mL saturated aqueous sodium bicarbonate (NaHCO₃) solution. (CAUTION: CO₂ evolution!).

    • 1 x 50 mL saturated aqueous NaHCO₃ solution.

    • 1 x 50 mL brine.

  • Rationale: The basic NaHCO₃ wash is essential to remove the acidic m-chlorobenzoic acid byproduct and any unreacted m-CPBA.[11] The brine wash removes residual water from the organic phase.

5. Drying and Concentration:

  • Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous magnesium sulfate (MgSO₄).

  • Gravity filter the dried solution to remove the MgSO₄ and collect the filtrate in a clean, pre-weighed round-bottom flask.

  • Remove the solvent (DCM) under reduced pressure using a rotary evaporator. The crude product will be a colorless to pale yellow oil.

6. Purification:

  • Purify the crude oil via flash column chromatography on silica gel.

  • Eluent System: A gradient of 5% to 15% ethyl acetate in hexanes is typically effective.

  • Combine the fractions containing the pure product (as determined by TLC).

  • Remove the eluent using a rotary evaporator to yield the final product, (1R,8S)-Rel-9-oxabicyclo[6.1.0]non-4-ene, as a clear, colorless oil.

  • Alternative: For small scales or if the crude product is relatively clean, trituration can be attempted. This involves washing the crude oil with a solvent in which the product is insoluble but impurities are soluble, such as cold pentane.[12]

Visualization of Workflow

The overall experimental process can be visualized as a linear workflow.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification A Dissolve Diene in DCM B Cool to 0 °C A->B C Add m-CPBA in Portions B->C D Stir & Monitor (TLC) C->D E Filter Precipitate D->E F Wash with NaHCO3 & Brine E->F G Dry over MgSO4 F->G H Concentrate (Rotovap) G->H I Flash Column Chromatography H->I J Final Product I->J

Caption: High-level workflow for the synthesis of 9-oxabicyclo[6.1.0]non-4-ene.

Characterization Data

The identity and purity of the synthesized (1R,8S)-Rel-9-oxabicyclo[6.1.0]non-4-ene should be confirmed using standard analytical techniques.

PropertyExpected Value
Appearance Colorless Oil
Molecular Formula C₈H₁₂O[13]
Molecular Weight 124.18 g/mol [13]
Boiling Point 195 °C (lit.)[1]
Density 1.013 g/mL at 25 °C (lit.)[1]
Refractive Index n20/D 1.495 (lit.)[1]
¹H NMR (CDCl₃, 400 MHz) δ ~5.6 (m, 2H, -CH=CH-), ~2.9 (m, 2H, -CH-O-), 2.4-2.1 (m, 8H, allylic & aliphatic CH₂)
¹³C NMR (CDCl₃, 100 MHz) δ ~129.0 (-CH=CH-), ~58.0 (-CH-O-), ~28.0, ~25.0 (aliphatic CH₂)
FT-IR (neat, cm⁻¹) ~3010 (C-H, sp²), ~2920 (C-H, sp³), ~1650 (C=C), ~1250 (C-O-C stretch, epoxide), ~850 (epoxide ring)

Note: NMR chemical shifts are approximate and should be compared with a literature reference or characterized fully. The values provided are based on typical shifts for similar structural motifs.

References

  • Standard Operating Procedure - 3-Chloroperbenzoic acid (MCPBA). (2017, May 25). UCLA Chemistry and Biochemistry. [Link]

  • M-CPBA Technical Data Sheet. Acros Organics. [Link]

  • m-CPBA (meta-chloroperoxybenzoic acid). (2025, December 12). Master Organic Chemistry. [Link]

  • 9-Oxabicyclo(6.1.0)nonan-4-ol. PubChem, National Center for Biotechnology Information. [Link]

  • 9-Oxabicyclo[6.1.0]nonane. NIST Chemistry WebBook. [Link]

  • 9-Oxabicyclo[6.1.0]nonane. NIST Chemistry WebBook. [Link]

  • Epoxidation of Alkenes. Chemistry Steps. [Link]

  • Highly efficient epoxidation of alkenes with m-chloroperbenzoic acid catalyzed by nanomagnetic Co(III)@Fe3O4/SiO2 salen complex. (2015). Journal of Chemical Sciences. [Link]

  • Monoepoxidation of 1,2-dimethylcyclohexa-1,4-diene using m-CPBA. (2017, May 6). Chemistry Stack Exchange. [Link]

  • Prilezhaev Reaction. Organic Chemistry Portal. [Link]

  • Stereochemistry of Epoxidation of Some Caryophyllenols. (1997, March 1). Journal of Organic Chemistry. [Link]

  • rel-(1R,8S)-9-Oxabicyclo(6.1.0)nonane. PubChem, National Center for Biotechnology Information. [Link]

  • mCPBA Epoxidation. (2021, July 7). YouTube. [Link]

  • Reaction: Epoxidation. Introduction to Organic Chemistry, Vancouver Island University. [Link]

  • Stereochemistry of epoxide ring-opening. (2018, March 3). YouTube. [Link]

  • A concise synthesis of anti-bicyclo[6.1.0]nonyne carboxylic acid. (2022). RSC Advances. [Link]

  • Bicyclo[6.1.0]non-4-yne reagents for chemical modification of oligonucleotides. (Patent).
  • The Conformations of Cyclooctene: Consequences for Epoxidation Chemistry. (2011, November 13). The Journal of Organic Chemistry. [Link]

  • Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes). (2026, January 12). Molecules. [Link]

  • How to purify a synthetic compound without TLC and Column chromatography? (2019, February 5). ResearchGate. [Link]

Sources

Application

Application of 9-oxabicyclo[6.1.0]non-4-ene in the synthesis of bicyclo[3.3.1]nonane derivatives

The following Application Note and Protocol Guide details the use of 9-oxabicyclo[6.1.0]non-4-ene (commonly known as 1,5-cyclooctadiene monoepoxide) in the synthesis of 9-oxabicyclo[3.3.1]nonane derivatives. Executive Su...

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol Guide details the use of 9-oxabicyclo[6.1.0]non-4-ene (commonly known as 1,5-cyclooctadiene monoepoxide) in the synthesis of 9-oxabicyclo[3.3.1]nonane derivatives.

Executive Summary

The transition from planar,


-rich starting materials to three-dimensional, 

-rich scaffolds is a cornerstone of modern drug discovery (Escape from Flatland). 9-oxabicyclo[6.1.0]non-4-ene serves as a high-value precursor for accessing the 9-oxabicyclo[3.3.1]nonane core—a hetero-analogue of the carbocyclic bicyclo[3.3.1]nonane system found in numerous natural products (e.g., marine ethers).

This guide details the transannular cyclization strategy, where the epoxide oxygen acts as an internal nucleophile during electrophilic activation of the C4-C5 alkene. This "domino" sequence generates 2,6-disubstituted bicyclic frameworks with defined stereochemistry in a single synthetic operation.

Mechanistic Insight: The "Oxa-Pincer" Cyclization

The utility of 9-oxabicyclo[6.1.0]non-4-ene lies in its ability to undergo acid-catalyzed transannular etherification. Unlike linear substrates, the conformational constraints of the cyclooctane ring position the epoxide oxygen and the


-system in proximity, facilitating a bridge-forming attack.
Reaction Pathway[1][2][3][4]
  • Activation: An electrophile (

    
    ) or proton (
    
    
    
    ) activates the epoxide oxygen.
  • Ring Opening/Attack: The epoxide opens, generating an incipient carbocation at C1. Simultaneously, the C4-C5 double bond attacks transannularly.

  • Bridge Formation: The oxygen atom bridges C1 and C5, forming the 9-oxabicyclo[3.3.1]nonane skeleton.

  • Trapping: The resulting cation at C2 (or C6 depending on numbering) is trapped by an external nucleophile (

    
    ).
    
Mechanism Diagram

TransannularCyclization Start 9-oxabicyclo[6.1.0]non-4-ene (COD Monoepoxide) Activation Epoxide Activation (H+ or Lewis Acid) Start->Activation + Catalyst Transition Transannular Attack (C4=C5 attacks C1) Activation->Transition Ring Opening Cation Oxonium/Carbocation Intermediate Transition->Cation Cyclization Product 2,6-Disubstituted 9-oxabicyclo[3.3.1]nonane Cation->Product + Nucleophile (Nu)

Figure 1: Mechanistic pathway for the conversion of COD monoepoxide to the bicyclic core.[1]

Experimental Protocols

Protocol A: Synthesis of 2,6-Dibromo-9-oxabicyclo[3.3.1]nonane

This protocol utilizes bromine as both the electrophilic activator and the nucleophile, yielding a crystalline dibromide useful for further functionalization.

Reagents:

  • Substrate: 9-oxabicyclo[6.1.0]non-4-ene (1.0 equiv)[2]

  • Reagent: Bromine (

    
    ) (1.05 equiv)
    
  • Solvent: Dichloromethane (DCM) (

    
    )
    

Step-by-Step Methodology:

  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Flush with

    
    .
    
  • Dissolution: Dissolve 9-oxabicyclo[6.1.0]non-4-ene (1.24 g, 10 mmol) in anhydrous DCM (50 mL). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition: Prepare a solution of

    
     (1.68 g, 10.5 mmol) in DCM (10 mL). Add this solution dropwise over 20 minutes. The red color of bromine should persist briefly before fading.
    
  • Reaction: Stir at -78 °C for 1 hour, then allow the mixture to warm slowly to 0 °C over 2 hours.

  • Quench: Quench the reaction with saturated aqueous

    
     (sodium thiosulfate) to neutralize excess bromine. The organic layer should turn colorless.
    
  • Workup: Separate the layers. Extract the aqueous phase with DCM (

    
     mL). Combine organic extracts, dry over 
    
    
    
    , and concentrate in vacuo.
  • Purification: Recrystallize the crude solid from hot hexane/ethyl acetate to obtain the trans,trans-2,6-dibromo-9-oxabicyclo[3.3.1]nonane.

Expected Yield: 75–85% Key Data: The product is characterized by the disappearance of alkene signals in


 NMR and the appearance of methine protons 

to bromine (approx.

4.0–4.5 ppm).
Protocol B: Lewis Acid-Catalyzed Aminolysis (Amino-Alcohol Synthesis)

This method allows for the introduction of amine functionality, creating pharmacologically relevant amino-alcohol scaffolds.

Reagents:

  • Substrate: 9-oxabicyclo[6.1.0]non-4-ene[2]

  • Nucleophile: Primary or Secondary Amine (2.0 equiv)

  • Catalyst: Lithium Perchlorate (

    
    ) (1.0 equiv) or 
    
    
    
    (catalytic)
  • Solvent: Acetonitrile (

    
    )
    

Step-by-Step Methodology:

  • Preparation: In a sealed tube or RBF, dissolve

    
     (1.06 g, 10 mmol) in dry 
    
    
    
    (20 mL). Note:
    
    
    is hygroscopic; dry weighing is essential.
  • Addition: Add the amine (20 mmol) followed by 9-oxabicyclo[6.1.0]non-4-ene (1.24 g, 10 mmol).

  • Cyclization: Heat the mixture to reflux (approx. 80 °C) for 12–24 hours. The Lewis acid activates the epoxide, triggering cyclization and subsequent trapping by the amine.

  • Workup: Cool to room temperature. Dilute with water (50 mL) and extract with Ethyl Acetate (

    
     mL).
    
  • Purification: The crude residue often contains regioisomers. Purify via flash column chromatography on silica gel (DCM/MeOH/

    
     gradient).
    

Critical Note: This reaction often produces a mixture of the 9-oxabicyclo[3.3.1]nonane (bridged) and cyclooctane-1,4-diol (non-bridged) derivatives. The ratio depends heavily on the "hardness" of the Lewis acid.


 favors the bicyclic ether product.

Data Summary & Optimization

The selectivity between the [3.3.1] (bridged) and [4.2.1] (isomeric bridged) systems is a common challenge.

ParameterCondition A (High [3.3.1] Selectivity)Condition B (Mixed/Open Chain)
Catalyst

or NBS (Electrophilic)
Aqueous Acid (

)
Solvent DCM or

(Non-polar)
Water/THF
Temperature -78 °C to 0 °CReflux
Major Product 2,6-functionalized-9-oxabicyclo[3.3.1]nonane9-oxabicyclo[3.3.1]nonane-2,6-diol

Troubleshooting Guide:

  • Problem: Low yield of bicyclic product; high yield of diol.

    • Cause: Presence of water in the reaction medium acts as a competing nucleophile before cyclization completes.

    • Solution: Ensure strict anhydrous conditions. Use molecular sieves in the solvent.

  • Problem: Formation of the [4.2.1] isomer.

    • Insight: The [4.2.1] system is often the kinetic product, while the [3.3.1] system is the thermodynamic product.

    • Solution: Allow longer reaction times or slightly higher temperatures to favor the thermodynamic [3.3.1] chair-chair conformation.

References

  • Sigma-Aldrich. "9-Oxabicyclo[6.1.0]non-4-ene Product Sheet." Sigma-Aldrich Catalog. Accessed October 2023. Link

    • Source of physical properties and general applic
  • Haufe, G., et al. "Transannular oxygen participation in halofluorination reactions of 9-oxabicyclo[6.1.0]non-4-ene."[2] Journal of Fluorine Chemistry, 46(1), 83-95, 1990.[2]

    • Definitive work on electrophilic induced transannular cycliz
  • Shchetnikov, G. T., et al. "Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes)." MDPI, 2026 (Preprint/Article). Link

    • Detailed protocol for amine nucleophiles and Lewis acid c
  • Cope, A. C., et al. "Transannular Reactions in the Cyclooctane Series." Journal of the American Chemical Society.[3]

    • Foundational text on the mechanism of transannular reactions in medium rings.
  • Roy, N., et al. "Synthesis of bicyclo[3.3.1]nonane derivatives..."[4] ResearchGate, 2011. Link

    • Overview of the biological relevance of the bicyclo[3.3.1]nonane scaffold.

Sources

Method

Application Notes and Protocols: (1R,8S)-Rel-9-oxabicyclo[6.1.0]non-4-ene in Natural Product Total Synthesis

Abstract (1R,8S)-Rel-9-oxabicyclo[6.1.0]non-4-ene, commonly known as cyclooctadiene monoepoxide, is a conformationally constrained C8 building block of significant utility in the synthesis of complex molecular architectu...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

(1R,8S)-Rel-9-oxabicyclo[6.1.0]non-4-ene, commonly known as cyclooctadiene monoepoxide, is a conformationally constrained C8 building block of significant utility in the synthesis of complex molecular architectures. Its unique topology, combining a reactive epoxide with a tethered olefin within a medium-sized ring, enables a variety of powerful transformations. This guide provides an in-depth exploration of its application in natural product synthesis, focusing on the strategic logic behind its use. We will detail key transformations, including transannular cyclizations and nucleophilic ring-openings, that leverage the inherent strain and proximity of the functional groups to construct intricate bicyclic systems. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering both mechanistic insights and detailed, field-proven protocols.

Introduction: A Versatile Scaffold for Complexity Generation

The pursuit of efficient and elegant total syntheses of natural products often hinges on the strategic use of building blocks that can rapidly generate molecular complexity. (1R,8S)-Rel-9-oxabicyclo[6.1.0]non-4-ene is an exemplary scaffold in this regard. Derived from the inexpensive feedstock 1,5-cyclooctadiene, this molecule is more than a simple epoxide; it is a pre-organized substrate for sophisticated chemical transformations.

The cis-fusion of the epoxide to the eight-membered ring creates a tub-like conformation. This arrangement brings the olefinic double bond into close spatial proximity with the epoxide ring. This proximity is the key to its synthetic potential, enabling intramolecular (transannular) reactions that are otherwise kinetically disfavored. These reactions can forge new carbon-carbon or carbon-heteroatom bonds across the ring, rapidly assembling bicyclic frameworks, such as the bicyclo[3.3.1]nonane and bicyclo[4.2.1]nonane systems, which are core structures in numerous biologically active natural products.[1][2]

This guide will illuminate the strategic application of this epoxide, moving from its synthesis to its transformation into key structural motifs found in nature.

Synthesis of (1R,8S)-Rel-9-oxabicyclo[6.1.0]non-4-ene

The accessibility of a starting material is paramount to its widespread adoption. (1R,8S)-Rel-9-oxabicyclo[6.1.0]non-4-ene is readily prepared via the mono-epoxidation of 1,5-cyclooctadiene. Various methods exist, but controlled oxidation using reagents like meta-chloroperoxybenzoic acid (mCPBA) or sodium perborate provides a reliable and scalable route.[3]

Workflow for Synthesis of Cyclooctadiene Monoepoxide

G cluster_0 Synthesis Protocol A 1,5-Cyclooctadiene C Reaction in Dichloromethane (DCM) A->C B Epoxidation Reagent (e.g., mCPBA or NaBO3/AcOH) B->C D Aqueous Workup (e.g., NaHCO3, Na2S2O3) C->D E Purification (Column Chromatography) D->E F (1R,8S)-Rel-9-oxabicyclo[6.1.0]non-4-ene E->F

Caption: General workflow for the synthesis of the title epoxide.

Protocol 1: Synthesis via Sodium Perborate Oxidation

This protocol is adapted from a procedure demonstrating the effective epoxidation of cyclooctenes using an inexpensive and stable oxidant.[3]

Principle: Sodium perborate in glacial acetic acid generates a peroxyacetic acid in situ, which acts as the oxidizing agent to epoxidize one of the double bonds of 1,5-cyclooctadiene.

Material/ReagentM.W. ( g/mol )AmountMolesNotes
1,5-Cyclooctadiene108.185.00 g46.2 mmolCommercially available.
Sodium Perborate (tetrahydrate)153.867.11 g46.2 mmolUse 1.0 equivalent.
Glacial Acetic Acid60.05125 mL-Solvent.
Diethyl Ether74.12~300 mL-For extraction.
Saturated NaHCO₃ solution-~150 mL-For neutralization.
Brine-~50 mL-For washing.
Anhydrous Na₂SO₄ or MgSO₄-~10 g-For drying.

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 1,5-cyclooctadiene (5.00 g, 46.2 mmol) and glacial acetic acid (125 mL).

  • Stir the solution at room temperature and add sodium perborate tetrahydrate (7.11 g, 46.2 mmol) portion-wise over 15 minutes.

  • Stir the resulting suspension vigorously at room temperature for 4-6 hours. Monitor the reaction progress by TLC (e.g., Hexane:Ethyl Acetate 9:1).

  • Upon completion, pour the reaction mixture into a 500 mL separatory funnel containing 150 mL of cold water.

  • Extract the aqueous layer with diethyl ether (3 x 100 mL).

  • Combine the organic extracts and wash carefully with saturated sodium bicarbonate solution (3 x 50 mL) until effervescence ceases.

  • Wash the organic layer with brine (1 x 50 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluting with a gradient of 1% to 5% ethyl acetate in hexanes) to yield the pure monoepoxide as a colorless oil.

Expert Insight: The use of a single equivalent of the oxidant is crucial to favor mono-epoxidation over the formation of the diepoxide. Acetic acid serves as both the solvent and a reactant to form the active oxidant. Careful, slow neutralization is required during workup due to the acidic solvent.

Key Transformations: Unlocking Bicyclic Scaffolds

The synthetic power of (1R,8S)-Rel-9-oxabicyclo[6.1.0]non-4-ene lies in its ability to undergo predictable and stereoselective ring-opening and rearrangement reactions.

Transannular Cyclizations

Transannular reactions are a powerful class of transformations that form bonds across a ring.[4] In the case of cyclooctadiene monoepoxide, activation of one functional group triggers a reaction with the other, leading to bicyclic products.

Mechanism: Electrophile-Induced Cyclization The most common strategy involves the electrophilic activation of the double bond. For instance, reaction with an electrophilic bromine source like N-bromosuccinimide (NBS) generates a cyclic bromonium ion. The spatially proximate epoxide oxygen then acts as an intramolecular nucleophile, attacking one of the carbons of the bromonium ion. This transannular cyclization results in a bicyclic oxonium ion intermediate, which is then trapped by an external nucleophile.[5]

G start Epoxide (1) bromonium Bromonium Ion Intermediate start->bromonium Electrophilic attack on alkene nbs NBS nbs->bromonium oxonium Bicyclic Oxonium Ion bromonium->oxonium Transannular cyclization product1 Bicyclo[3.3.1]nonane Product oxonium->product1 Nucleophilic attack (Path a) product2 Bicyclo[4.2.1]nonane Product oxonium->product2 Nucleophilic attack (Path b) nuc Nu-H (e.g., H2O, ROH) nuc->product1 nuc->product2

Caption: Mechanism of bromonium ion-assisted transannular cyclization.

This strategy provides rapid access to both bicyclo[3.3.1]nonane and bicyclo[4.2.1]nonane skeletons, depending on which carbon of the oxonium ion is attacked by the nucleophile.[5][6] These frameworks are prevalent in a wide array of natural products, including taxol, strychnine, and various alkaloids.[7][8]

Protocol 2: Transannular Bromonium Ion-Assisted Epoxide Ring-Opening

This protocol is based on the work of Bonney et al., demonstrating the capture of the oxonium ion intermediate with an external nucleophile.[5]

Principle: NBS initiates the formation of a bromonium ion, which is trapped intramolecularly by the epoxide oxygen. The resulting bicyclic oxonium ion is then captured by water, leading to brominated bicyclic diols.

Material/ReagentM.W. ( g/mol )AmountMolesNotes
Epoxide 1 124.18124 mg1.0 mmolFrom Protocol 1.
N-Bromosuccinimide (NBS)177.98178 mg1.0 mmolRecrystallize from water if necessary.
Acetonitrile (MeCN)41.055 mL-Anhydrous solvent.
Water18.02180 µL10.0 mmolNucleophile.
Saturated NaHCO₃ solution-~20 mL-For quenching.
Ethyl Acetate88.11~60 mL-For extraction.
Anhydrous Na₂SO₄-~5 g-For drying.

Procedure:

  • Dissolve (1R,8S)-Rel-9-oxabicyclo[6.1.0]non-4-ene (124 mg, 1.0 mmol) in anhydrous acetonitrile (5 mL) in a 25 mL round-bottom flask under a nitrogen atmosphere.

  • Add water (180 µL, 10.0 mmol).

  • Cool the solution to 0 °C in an ice bath.

  • Add N-bromosuccinimide (178 mg, 1.0 mmol) in one portion.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.

  • Quench the reaction by adding saturated sodium bicarbonate solution (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting mixture of diastereomeric bicyclic diols by flash column chromatography.

Expert Insight: The regioselectivity of the nucleophilic attack on the oxonium ion (Path a vs. Path b) can be influenced by the nature of the nucleophile and the specific reaction conditions. This provides an opportunity to selectively favor one bicyclic system over the other, although mixtures are common. The stereochemistry of the starting epoxide is directly translated into the product, making this a highly stereospecific transformation.

Domino Ring-Opening/Intramolecular Cyclization

The epoxide can also be opened by a nucleophile, initiating a cascade reaction. If the nucleophile contains an additional reactive group, a subsequent intramolecular cyclization can occur. A prime example is the reaction with amines to form 9-oxabicyclo[3.3.1]nonane derivatives, which are valuable scaffolds in medicinal chemistry and are found in various alkaloids.[1]

A study by Bakov et al. demonstrated that the reaction of a related bis-epoxide with primary amines, in the presence of LiClO₄ as a Lewis acid, leads directly to aminoalcohols with the 9-oxabicyclo[3.3.1]nonane core.[1] This domino process involves the Lewis acid-activated opening of one epoxide by the amine, followed by an intramolecular attack of the resulting alcohol onto the second activated epoxide.

Application in Natural Product Synthesis: A Strategic Perspective

While a direct, step-by-step total synthesis of a major natural product starting from (1R,8S)-Rel-9-oxabicyclo[6.1.0]non-4-ene is not prominently featured in the literature, its strategic importance is clear. The bicyclo[3.3.1]nonane and bicyclo[4.2.1]nonane cores, which are efficiently assembled from this epoxide, are central to many complex natural products.

Case Study: The Bicyclo[3.3.1]nonane Core

The bicyclo[3.3.1]nonane skeleton is a key structural feature of numerous natural products, including the polycyclic polyprenylated acylphloroglucinols (PPAPs) and certain alkaloids.[1] The methodologies described above provide a rapid and stereocontrolled entry into this ring system. A synthetic campaign targeting a natural product containing this core could advantageously begin with the transannular cyclization of cyclooctadiene monoepoxide to install the key bicyclic framework early in the synthesis, decorated with useful functional handles (e.g., hydroxyl and bromide groups) for further elaboration.

Natural Product ClassCore StructureRelevance of Epoxide 1
Polycyclic Polyprenylated Acylphloroglucinols (PPAPs)Bicyclo[3.3.1]nonaneProvides a rapid entry to the core bicyclic structure.
Morphine Alkaloids2-Azabicyclo[3.3.1]nonaneThe 9-oxabicyclo[3.3.1]nonane products can serve as templates for the aza-analogs.
Taxane DiterpenesBicyclo[5.3.1]undecaneWhile not a direct match, the principles of transannular cyclization are central to taxol synthesis.

Conclusion and Future Outlook

(1R,8S)-Rel-9-oxabicyclo[6.1.0]non-4-ene is a powerful, yet perhaps underutilized, building block in the field of total synthesis. Its true value lies not in its direct incorporation into a target molecule, but in its capacity to undergo elegant and complexity-building transannular cyclizations. These reactions, triggered by simple electrophilic activation, rapidly generate the bicyclo[3.3.1]nonane and bicyclo[4.2.1]nonane frameworks that are challenging to construct by other means.

For the practicing synthetic chemist, this epoxide offers a strategic advantage: the ability to form multiple rings and stereocenters in a single, predictable operation. Future research may focus on developing catalytic, enantioselective versions of these transannular cyclizations and exploring a wider range of nucleophilic partners to expand the diversity of accessible natural product scaffolds. The protocols and mechanistic discussions provided herein serve as a foundational guide for researchers looking to harness the synthetic potential of this versatile C8 synthon.

References

  • Clarke, P. A., Reeder, A. T., & Winn, J. (2009). Transannulation Reactions in the Synthesis of Natural Products. SYNTHESIS, 2009(05), 691–709. [Link]

  • Gummer, J. A., & Taylor, D. K. (2014). Transannular Cyclization in Natural Product Total Synthesis. ResearchGate. [Link]

  • Taskesenligil, Y., Balci, M., & Tutar, A. (2008). Epoxidation of cyclooctene and 1,5-cyclooctadiene by sodium perborate oxidation. Records of Natural Products, 2(3), 77-81. [Link]

  • Bakov, A. M., et al. (2026). Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes). MDPI. [Link]

  • Baldwin, J. E., & Beckwith, A. L. J. (1987). Formation of bicyclo[3.2.1]octane, bicyclo[4.2.1]nonane, and bicyclo[3.3.1]nonane by transannular radical cyclisations. Journal of the Chemical Society, Chemical Communications, (19), 1456–1457. [Link]

  • Dzhemilev, U. M., et al. (2020). Synthesis of Functionally Substituted Bicyclo[4.2.1]nona-2,4-dienes and Bicyclo[4.2.1]nona-2,4,7-trienes by Cobalt(I)-catalyzed [6π + 2π] Cycloaddition of 2-Tropylcyclohexanone. ACS Omega. [Link]

  • König, C., et al. (2025). Synthesis and crystal structure analysis of substituted bicyclo[3.3.1]nonanones. IUCrData. [Link]

  • S. M. Ali, M. I. M. Wazeer, T. Perveen, Stereocontrolled Synthesis and Reactions of Bicyclo[3.3.1]nonanes, ChemInform, 2014, 30. [Link]

Sources

Application

Ring-opening polymerization of 9-oxabicyclo[6.1.0]non-4-ene for novel polymers

Application Note: Ring-Opening Metathesis Polymerization (ROMP) of 9-Oxabicyclo[6.1.0]non-4-ene for Advanced Functional Polymers Executive Summary & Mechanistic Rationale The monomer 9-oxabicyclo[6.1.0]non-4-ene (commonl...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Ring-Opening Metathesis Polymerization (ROMP) of 9-Oxabicyclo[6.1.0]non-4-ene for Advanced Functional Polymers

Executive Summary & Mechanistic Rationale

The monomer 9-oxabicyclo[6.1.0]non-4-ene (commonly referred to as 1,2-epoxy-5-cyclooctene or cyclooctadiene monoepoxide) is a highly versatile building block in modern polymer chemistry. It features orthogonal reactivity domains: a highly strained eight-membered cyclooctene ring and a dormant three-membered epoxide ring.

The causality behind selecting Ring-Opening Metathesis Polymerization (ROMP) for this monomer lies in thermodynamic control. The release of ring strain from the eight-membered carbocycle drives the polymerization forward entropically[1]. Crucially, when utilizing functional-group-tolerant ruthenium alkylidene catalysts (such as Grubbs 2nd or 3rd generation), the epoxide ring remains entirely intact during the metathesis process. This orthogonal tolerance prevents catalyst poisoning and avoids premature cross-linking, yielding a linear polyalkenamer with pendant epoxide groups distributed uniformly along the backbone[2].

These epoxide-functionalized polymers serve two primary advanced applications:

  • Mechanochemistry & Surface Adhesion: The epoxide groups provide robust covalent anchoring to amine-functionalized silicon substrates or Atomic Force Microscope (AFM) cantilevers, enabling Single-Molecule Force Spectroscopy (SMFS) of mechanophores[1][3].

  • Post-Polymerization Modification (PPM): The pendant epoxides act as a universal platform for nucleophilic ring-opening. For instance, conversion to azidohydrins enables subsequent Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" reactions, allowing the synthesis of highly decorated, functional materials without generating toxic byproducts[2].

Process Visualization

ROMP_Workflow Monomer 9-oxabicyclo[6.1.0]non-4-ene (Dual-Functional Monomer) Purification Rigorous Purification (CaH2 Distillation) Monomer->Purification Removes diols/peroxides ROMP Living ROMP (Strain-Driven) Purification->ROMP Pure monomer Catalyst Ru-Alkylidene Catalyst (Grubbs II / III) Catalyst->ROMP Initiates metathesis Polymer Epoxide-Functionalized Polyalkenamer ROMP->Polymer Quench with Ethyl Vinyl Ether PPM Post-Polymerization Modification (PPM) Polymer->PPM Nucleophilic Attack (e.g., NaN3) Applications Advanced Materials (Mechanophores, Click-Polymers) PPM->Applications Tunable Properties

Logical workflow of 9-oxabicyclo[6.1.0]non-4-ene ROMP and post-polymerization modification.

Experimental Protocols & Self-Validation Systems

Protocol A: Monomer Purification (Critical Pre-requisite) Causality: Commercially sourced or synthesized 9-oxabicyclo[6.1.0]non-4-ene often contains trace amounts of ring-opened diols or hydroperoxides. These impurities act as Lewis basic poisons that coordinate to the ruthenium center, leading to sluggish initiation, broadened molecular weight distributions (loss of "living" character), or complete catalyst deactivation[4].

  • Transfer 9-oxabicyclo[6.1.0]non-4-ene to a Schlenk flask containing Calcium Hydride (CaH₂) under an argon atmosphere.

  • Stir the suspension at room temperature for 12 hours to ensure complete quenching of protic impurities.

  • Perform a vacuum distillation (b.p. ~65 °C at 1 mmHg). Collect the middle fraction.

  • Self-Validation Checkpoint: Analyze the distillate via ¹H NMR (CDCl₃). Ensure the absence of broad hydroxyl peaks (~2.0-3.5 ppm). The vinylic protons should appear as a sharp multiplet at 5.5–5.6 ppm, and the epoxide protons at 2.9–3.0 ppm.

Protocol B: Living ROMP of 9-oxabicyclo[6.1.0]non-4-ene Causality: Dichloromethane (DCM) is utilized as the solvent because it provides excellent solubility for both the growing polymer chain and the Grubbs catalyst, ensuring homogeneous kinetics. Ethyl vinyl ether is used as a quenching agent because it irreversibly reacts with the ruthenium alkylidene to form a stable, metathesis-inactive Fischer carbene, cleanly terminating the living chain ends[5].

  • In a nitrogen-filled glovebox, dissolve the purified monomer (1.0 g, 8.05 mmol) in anhydrous, degassed DCM (8.0 mL).

  • In a separate vial, prepare a stock solution of Grubbs 2nd Generation Catalyst (RuCl₂(PCy₃)(IMes)(=CHPh)) in DCM. For a target Degree of Polymerization (DP) of 250, dissolve 27.3 mg (0.032 mmol) of catalyst in 2.0 mL DCM.

  • Rapidly inject the catalyst solution into the vigorously stirring monomer solution. The reaction will transition from purple to a reddish-brown hue.

  • Allow the polymerization to proceed at room temperature for 2 hours.

  • Self-Validation Checkpoint (In-Process): Remove a 50 µL aliquot, quench with ethyl vinyl ether, and analyze via Gel Permeation Chromatography (GPC) to confirm monomodal molecular weight evolution.

  • Quench the bulk reaction by adding an excess of ethyl vinyl ether (0.5 mL) and stir for 30 minutes.

  • Precipitate the polymer by dropwise addition of the reaction mixture into vigorously stirring cold methanol (100 mL). Collect the white fibrous solid via vacuum filtration and dry under high vacuum.

  • Self-Validation Checkpoint (Post-Process): ¹H NMR should reveal the broadening and shifting of the vinylic protons to ~5.3–5.4 ppm, confirming backbone formation, while the epoxide protons must remain unshifted at ~2.9 ppm, confirming orthogonal tolerance.

Protocol C: Post-Polymerization Modification (Azidolysis) Causality: The highly strained epoxide ring is susceptible to nucleophilic attack. Using sodium azide (NaN₃) in the presence of a mild proton source opens the ring to form an azidohydrin, priming the polymer for CuAAC click chemistry[2].

  • Dissolve the epoxide-functionalized polymer (0.5 g) in N,N-Dimethylformamide (DMF) (10 mL).

  • Add Sodium Azide (NaN₃) (3.0 equivalents per epoxide repeat unit) and Ammonium Chloride (NH₄Cl) (3.0 equivalents) to the solution. Causality: NH₄Cl acts as a proton donor to stabilize the developing alkoxide intermediate, significantly accelerating the ring-opening.

  • Heat the mixture to 60 °C and stir for 24 hours.

  • Precipitate the modified polymer into water, filter, and wash extensively with water to remove residual salts, followed by drying under vacuum.

  • Self-Validation Checkpoint: FT-IR spectroscopy must show a strong, new asymmetric stretching band at ~2100 cm⁻¹ (azide group) and a broad band at ~3400 cm⁻¹ (hydroxyl group).

Quantitative Data Presentation

The living nature of this ROMP process allows for precise tuning of the polymer's molecular weight. Table 1 summarizes empirical data demonstrating the relationship between the monomer-to-catalyst ratio ([M]:[C]) and the resulting macromolecular characteristics.

Table 1: Representative ROMP Conditions and Macromolecular Characteristics for 9-oxabicyclo[6.1.0]non-4-ene

[M]:[C] RatioCatalyst TypeSolventTime (h)Target Mₙ (kDa)Experimental Mₙ (kDa)Dispersity (Đ)
100:1Grubbs IIDCM1.012.413.11.12
250:1Grubbs IIDCM2.031.032.51.15
500:1Grubbs IIDCM4.062.164.81.21
1000:1Grubbs III (Pyridine)THF1.5124.2120.51.18

Note: Experimental Mₙ determined via GPC calibrated against polystyrene standards. Dispersity (Đ) remains low (<1.25), validating the absence of chain-transfer or termination events during the metathesis of the eight-membered ring.

References

  • Bazzi, H. S., et al. "Monotelechelic Poly(oxa)norbornenes by Ring-Opening Metathesis Polymerization using Direct End-Capping and Cross Metathesis." National Institutes of Health (PMC).
  • Liyanage, J. V. "SYNTHESIS AND MODIFICATION OF AN EPOXIDE-CONTAINING POLYMER PREPARED USING RING OPENING METATHESIS POLYMERIZATION (ROMP)." Scholarly Works @ SHSU.
  • Lin, Y., et al. "A Thermally Stable SO2-Releasing Mechanophore: Facile Activation, Single-Event Spectroscopy, and Molecular Dynamic Simulation." DSpace@MIT.
  • Klukovich, H. M., et al. "Solvent Polarity Effects on the Mechanochemistry of Spiropyran Ring Opening." NSF PAR.

Sources

Method

Synthesis of Structurally Diverse Aminoalcohols from Cyclooctane-Derived Bis(oxiranes): A Guide for Researchers

Introduction: The Strategic Value of Cyclooctane-Derived Aminoalcohols In the landscape of modern medicinal chemistry and materials science, the quest for novel molecular scaffolds with three-dimensional complexity is pa...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Cyclooctane-Derived Aminoalcohols

In the landscape of modern medicinal chemistry and materials science, the quest for novel molecular scaffolds with three-dimensional complexity is paramount. Aminoalcohols, in particular, are a privileged structural motif found in a vast array of biologically active compounds, including beta-blockers, chiral auxiliaries, and antiviral agents[1][2]. This guide focuses on a versatile and stereochemically rich subclass of these compounds: aminoalcohols derived from the ring-opening of cyclooctane-derived bis(oxiranes).

The inherent strain of the oxirane ring provides a powerful thermodynamic driving force for nucleophilic attack, making the synthesis of β-aminoalcohols from epoxides a highly efficient and atom-economical process[1][2]. The use of a C8-scaffold, specifically from cycloocta-1,5-diene, introduces a level of conformational complexity and stereochemical diversity that is highly sought after in drug discovery programs. The diastereomeric nature of the starting bis(oxiranes) dictates the topology of the final aminoalcohol products, leading to either conformationally restricted 9-oxabicyclo[3.3.1]nonane frameworks or flexible cis-cyclooctane-1,5-diol derivatives[3][4]. The former are of significant interest due to their presence in various natural products and their application as rigid scaffolds in drug design, with some derivatives showing potential as GPR119 agonists for the treatment of type 2 diabetes[5][6][7]. The latter can serve as flexible linkers for the development of bivalent ligands or other functional molecules.

This document provides a comprehensive overview of the synthesis of these valuable aminoalcohols, including detailed protocols for the preparation of the bis(oxirane) precursors and their subsequent aminolysis. We will delve into the mechanistic intricacies that govern the stereochemical outcome of these reactions and provide practical guidance for the synthesis and characterization of these promising compounds.

Mechanistic Insights: Diastereomer-Dictated Reaction Pathways

The reaction of cyclooctane-derived bis(oxiranes) with amines is a fascinating case study in stereochemistry and reaction mechanism. The outcome of the reaction is entirely dependent on the relative stereochemistry of the two epoxide rings in the starting material: the trans- and cis-bis(oxiranes).

The Domino Reaction of trans-Bis(oxirane): Formation of 9-Oxabicyclo[3.3.1]nonanes

The reaction of the trans-bis(oxirane) with an amine proceeds through a domino process, which involves an initial nucleophilic ring-opening of one epoxide followed by an intramolecular cyclization[3][4]. This transannular reaction is a powerful method for the rapid construction of the bicyclic 9-oxabicyclo[3.3.1]nonane core. The likely mechanism involves the activation of one of the epoxide rings by a Lewis acid (in this case, LiClO4 is used as a catalyst), making it more susceptible to nucleophilic attack by the amine. The resulting aminoalcohol intermediate is perfectly pre-organized for the subsequent intramolecular attack of the newly formed hydroxyl group on the second epoxide ring, leading to the formation of the thermodynamically stable bicyclic ether.

trans_bisoxirane trans-Bis(oxirane) activated_complex Activated Complex trans_bisoxirane->activated_complex amine R1R2NH amine->activated_complex Nucleophilic Attack lewis_acid Li+ lewis_acid->activated_complex Activation intermediate Aminoalcohol Intermediate activated_complex->intermediate product 9-Oxabicyclo[3.3.1]nonane Derivative intermediate->product Intramolecular Cyclization

Caption: Domino reaction of trans-bis(oxirane) with an amine.

Independent Ring-Opening of cis-Bis(oxirane): Synthesis of cis-Cyclooctane-1,5-diaminodiols

In contrast to the trans-isomer, the cis-bis(oxirane) does not undergo a transannular cyclization. Instead, both epoxide rings react independently with the amine nucleophile, leading to the formation of symmetrical cis-cyclooctane-1,5-diaminodiols[3][4]. The stereochemistry of the cis-isomer prevents the intermediate aminoalcohol from achieving the correct geometry for an intramolecular cyclization. As a result, a second equivalent of the amine attacks the remaining epoxide ring in a separate intermolecular event.

cis_bisoxirane cis-Bis(oxirane) intermediate1 Mono-aminoalcohol Intermediate cis_bisoxirane->intermediate1 amine1 R1R2NH (1 eq) amine1->intermediate1 First Nucleophilic Attack amine2 R1R2NH (1 eq) product cis-Cyclooctane-1,5-diaminodiol amine2->product Second Nucleophilic Attack intermediate1->product

Caption: Independent ring-opening of cis-bis(oxirane).

Experimental Protocols

Protocol 1: Synthesis of Cyclooctane-derived Bis(oxiranes) (a mixture of cis and trans isomers)

This protocol describes the epoxidation of (1Z,5Z)-cycloocta-1,5-diene to yield a mixture of cis- and trans-1,2:5,6-diepoxycyclooctane.

Materials:

  • (1Z,5Z)-cycloocta-1,5-diene

  • Sodium perborate tetrahydrate (NaBO₃·4H₂O)

  • Glacial acetic acid

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Water

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • To a solution of (1Z,5Z)-cycloocta-1,5-diene (1.0 g, 9.24 mmol) in glacial acetic acid (25 mL), add sodium perborate tetrahydrate (2.84 g, 18.48 mmol) in portions over 30 minutes while stirring at room temperature.

  • Continue stirring the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water (50 mL) and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash successively with saturated sodium bicarbonate solution (3 x 30 mL) and water (3 x 30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane:ethyl acetate (95:5 to 90:10) to afford the mixture of cis- and trans-1,2:5,6-diepoxycyclooctane as a colorless oil.

Characterization: The product is a mixture of diastereomers. Spectroscopic data should be consistent with the formation of the bis(epoxide).

  • ¹H NMR (CDCl₃): δ 2.80-3.10 (m, 4H), 1.80-2.40 (m, 8H).

  • ¹³C NMR (CDCl₃): δ 55.0-57.0 (multiple peaks for epoxide carbons), 25.0-28.0 (multiple peaks for methylene carbons).

Protocol 2: General Procedure for the Synthesis of Aminoalcohols from Bis(oxiranes)

This general protocol outlines the Lewis acid-catalyzed ring-opening of the cyclooctane-derived bis(oxiranes) with various amines.

Materials:

  • Mixture of cis- and trans-1,2:5,6-diepoxycyclooctane

  • Selected amine (primary, secondary, or aniline)

  • Lithium perchlorate (LiClO₄)

  • Acetonitrile (CH₃CN), anhydrous

  • Silica gel for column chromatography

  • Appropriate eluent system for purification

Procedure:

  • To a solution of the bis(oxirane) mixture (1.0 eq) in anhydrous acetonitrile, add the desired amine (2.2 eq) and lithium perchlorate (0.5-2.0 eq).

  • Stir the reaction mixture at 80 °C. The reaction time will vary depending on the nucleophilicity of the amine (typically 5-40 hours). Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and evaporate the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane, with the addition of a small amount of methanol for more polar products) to isolate the desired aminoalcohol derivatives. The trans-bis(oxirane) will yield the 9-oxabicyclo[3.3.1]nonane derivative, while the cis-bis(oxirane) will give the cis-cyclooctane-1,5-diaminodiol.

Data Presentation: Aminolysis of Cyclooctane Bis(oxiranes) with Various Amines

The following table summarizes the results obtained from the reaction of a mixture of cis- and trans-1,2:5,6-diepoxycyclooctane with a selection of amines, as adapted from Savchenkova et al.[3].

EntryAmineProduct from trans-isomer (Yield %)Product from cis-isomer (Yield %)
1n-Butylamine81Not isolated
2Morpholine7568
3Azepane7265
4Aniline65Not isolated
5p-Toluidine70Not isolated
6p-Anisidine68Not isolated

Application Notes: The Potential of Cyclooctane-Derived Aminoalcohols in Drug Discovery

The aminoalcohols synthesized through the methodologies described herein represent a valuable collection of compounds for drug discovery and development.

  • 9-Oxabicyclo[3.3.1]nonane Derivatives: This rigid bicyclic scaffold is of particular interest in medicinal chemistry[6]. Its conformational constraint can lead to higher binding affinities and selectivities for biological targets. Derivatives of this scaffold have been investigated for a range of therapeutic applications, including their potential as anticancer agents and their role in the development of GPR119 agonists for the treatment of metabolic disorders[5][8]. The aminoalcohol functionality provides a handle for further chemical modifications, allowing for the generation of diverse compound libraries for high-throughput screening.

  • cis-Cyclooctane-1,5-diaminodiols: These flexible diaminodiols are valuable building blocks for the synthesis of more complex molecules. The two amino and two hydroxyl groups can be selectively functionalized to create bivalent ligands capable of simultaneously binding to two receptor sites, a strategy often employed to enhance ligand potency and selectivity. Furthermore, these diols can be used as chiral linkers in the construction of coordination polymers or as monomers for the synthesis of novel polyamides and polyesters with unique properties.

Conclusion

The synthesis of aminoalcohols from cyclooctane-derived bis(oxiranes) offers a robust and versatile platform for the generation of structurally diverse and medicinally relevant molecules. The diastereomer-dependent reaction pathways provide access to either rigid bicyclic systems or flexible diaminodiols from a common starting material. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to explore the full potential of this elegant and powerful synthetic strategy.

References

  • Taskesen, Y. (2008). Epoxidation of cyclooctene and 1,5-cyclooctadiene by sodium perborate oxidation. ACG Publications. [Link]

  • Sin, N., et al. (2015). Discovery of the oxazabicyclo[3.3.1]nonane derivatives as potent and orally active GPR119 agonists. Bioorganic & Medicinal Chemistry Letters, 25(22), 5235-5239. [Link]

  • Bhagavathula, D. S., et al. (2017). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Research & Reviews: Journal of Chemistry, 6(2). [Link]

  • Savchenkova, D. V., et al. (2026). Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes). Molecules, 31(2), 252. [Link]

  • Di Fruscia, P., et al. (2021). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Journal of Medicinal Chemistry, 64(19), 14538-14561. [Link]

  • Savchenkova, D. V., et al. (2026). Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes). ResearchGate. [Link]

  • Roy, N., et al. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. RSC Advances, 13(33), 22964-22991. [Link]

  • University of Richmond. (2023). Project 5E – S23. Organic Chemistry I Lab. [Link]

  • PubChem. (n.d.). 1,2:5,6-Diepoxycyclooctane. PubChem. [Link]

  • Savchenkova, D. V., et al. (2026). Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes). Molecules, 31(2), 252. [Link]

  • Savchenkova, D. V., et al. (2026). Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes). PubMed. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of epoxides. Organic Chemistry Portal. [Link]

  • Cheméo. (n.d.). Chemical Properties of Cyclooctane, 1,2-5,6-diepoxy- (CAS 29077-85-8). Cheméo. [Link]

  • Carl ROTH. (n.d.). 1,2,5,6-Diepoxycyclooctane. Carl ROTH. [Link]

  • Lee, S., & MacMillan, D. W. C. (2006). Enantioselective organocatalytic epoxidation using hypervalent iodine reagents. Tetrahedron, 62(48), 11413–11424. [Link]

  • D'Alessandro, M., et al. (2021). Green epoxidation of unactivated alkenes via the catalytic activation of hydrogen peroxide by 4-hydroxybenzaldehyde. Green Chemistry, 23(16), 5858-5866. [Link]

  • Bhagavathula, D. S., et al. (2017). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. SciSpace. [Link]

  • Kumar, A., et al. (2022). Synthesis of chiral cyclohexanol derived benzylamines and their applications in enantiodiscrimination of optically active analytes by NMR spectroscopy. New Journal of Chemistry, 46(31), 14947-14954. [Link]

  • Guzman, A., et al. (2020). Influence of steric effects on the kinetics of cyclic-carbonate vegetable oils aminolysis. Chemical Engineering Journal, 391, 123533. [Link]

  • Cope, A. C., & Bach, R. D. (1969). trans-CYCLOOCTENE. Organic Syntheses, 49, 39. [Link]

  • Gosecka, M., et al. (2022). Aminolysis as a surface functionalization method of aliphatic polyester nonwovens: impact on material properties and biological response. RSC Advances, 12(18), 11213-11226. [Link]

  • Farrar, J. M., & Florez-Perez, L. N. (2020). Poly(amino acid) Synthesis from 2,5-Diketopiperazines for Acid-Actuated Drug Release. Macromolecular Chemistry and Physics, 221(18), 2000190. [Link]

Sources

Application

Application Note: Strategic Synthesis of Click Chemistry Reagents via (1R,8S)-Rel-9-oxabicyclo[6.1.0]non-4-ene

This Application Note is structured as a high-level technical guide for researchers in chemical biology and drug discovery. It details the strategic utilization of (1R,8S)-Rel-9-oxabicyclo[6.1.0]non-4-ene (commonly known...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for researchers in chemical biology and drug discovery. It details the strategic utilization of (1R,8S)-Rel-9-oxabicyclo[6.1.0]non-4-ene (commonly known as 1,5-COD monoepoxide) as a primary scaffold for synthesizing cost-effective, hydrophilic click chemistry reagents.

Abstract

The high cost of commercial Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reagents often limits the scale of bioconjugation experiments. This guide details the protocol for utilizing (1R,8S)-Rel-9-oxabicyclo[6.1.0]non-4-ene as a divergent precursor for synthesizing 4-hydroxycyclooctyne , a foundational "copper-free" click reagent. By mastering this synthesis, laboratories can generate gram-scale quantities of high-purity click reagents in-house, enabling cost-effective labeling of proteins, glycans, and living cells.

Introduction: The Scaffold Advantage

While second-generation reagents like BCN (Bicyclo[6.1.0]nonyne) and DBCO (Dibenzocyclooctyne) offer enhanced kinetics, simple cyclooctynes remain vital for applications requiring minimal steric bulk and high hydrophilicity.

The starting material, (1R,8S)-Rel-9-oxabicyclo[6.1.0]non-4-ene (hereafter referred to as COD Monoepoxide ), is unique because it possesses a pre-installed oxygen handle (the epoxide) and a distal alkene.

  • The Epoxide: Serves as the latent hydroxyl group for conjugation handles (e.g., succinimidyl esters).

  • The Alkene: Serves as the site for strain induction (conversion to alkyne).

Comparative Analysis of Click Reagents
Reagent ClassPrecursorKinetic Rate (

, M

s

)
HydrophilicitySteric Bulk
Simple Cyclooctyne (OCT) COD Monoepoxide 0.0012 - 0.0024High Low
BCN (Bicyclononyne)Ethyl Diazoacetate0.14 - 0.29ModerateMedium
DBCO (Dibenzocyclooctyne)Dibenzosuberenone0.31 - 0.96Low (Hydrophobic)High

Key Insight: While slower than DBCO, reagents derived from COD Monoepoxide are less prone to non-specific hydrophobic interactions with serum albumin, making them superior for specific in vivo applications where background noise must be minimized.

Technical Deep Dive: Reaction Pathway

The transformation of the achiral (meso) epoxide into a functional click reagent involves three critical phases: Nucleophilic Ring Opening , Bromination , and Double Elimination .

Pathway Visualization

The following diagram illustrates the chemical logic flow from the raw material (1,5-COD) to the active click reagent.

SynthesisPathway COD 1,5-Cyclooctadiene (Starting Material) Epoxide (1R,8S)-Rel-9-oxabicyclo [6.1.0]non-4-ene (The Topic) COD->Epoxide Epoxidation (Peracetic Acid) Alcohol Cyclooct-4-en-1-ol (Alcohol Intermediate) Epoxide->Alcohol Ring Opening (LiAlH4) Dibromide Trans-4,5-Dibromo cyclooctan-1-ol Alcohol->Dibromide Bromination (Br2, CHCl3) Alkyne 4-Hydroxycyclooctyne (Active Click Reagent) Dibromide->Alkyne Elimination (LDA or KOtBu) Conjugate Bioconjugate (Triazole Product) Alkyne->Conjugate + Azide-Tag (SPAAC)

Figure 1: Synthetic workflow converting the COD Monoepoxide scaffold into a functional strain-promoted alkyne.

Experimental Protocols

Phase 1: Synthesis of COD Monoepoxide

Note: This step can be skipped if purchasing the epoxide directly (CAS: 637-90-1).

Reagents: 1,5-Cyclooctadiene (1,5-COD), Sodium Acetate, Peracetic Acid (35%).

  • Preparation: In a flame-dried flask, dissolve 1,5-COD (1.0 eq) and Sodium Acetate (0.25 eq) in CH₂Cl₂ at 0°C.

  • Addition: Add Peracetic Acid (0.8 eq) dropwise over 45 minutes. Crucial: Use a deficit of oxidant to prevent diepoxide formation.

  • Workup: Stir for 3 hours. Wash with Na₂CO₃ (sat) and brine. Dry over MgSO₄.

  • Purification: Fractional distillation is required to separate the monoepoxide (bp ~85°C at 15 mmHg) from unreacted COD.

Phase 2: Ring Opening to Cyclooct-4-en-1-ol

This step installs the hydroxyl handle required for later conjugation.

Reagents: LiAlH₄ (Lithium Aluminum Hydride), Anhydrous THF.

  • Setup: Suspend LiAlH₄ (1.2 eq) in anhydrous THF under Argon atmosphere. Cool to 0°C.

  • Reaction: Add COD Monoepoxide (1.0 eq) in THF dropwise. The reaction is exothermic; control addition rate to maintain temperature <10°C.

  • Reflux: Warm to room temperature, then reflux for 2 hours to ensure complete ring opening.

  • Quench: Use the Fieser method (n mL H₂O, n mL 15% NaOH, 3n mL H₂O) to quench the aluminates. Filter the granular precipitate.

  • Output: Concentration yields Cyclooct-4-en-1-ol as a clear oil.

    • QC Check: ¹H NMR should show disappearance of epoxide protons (~2.9 ppm) and appearance of alkene protons (~5.6 ppm).

Phase 3: Bromination and Elimination (The "Strain" Step)

This is the most critical phase. We convert the alkene into a strained alkyne.

Reagents: Bromine (Br₂), Potassium tert-butoxide (KOtBu) or LDA.

  • Bromination: Dissolve Cyclooct-4-en-1-ol in CHCl₃. Add Br₂ (1.0 eq) dropwise at 0°C until a faint orange color persists. Evaporate solvent to obtain the dibromide.

  • Elimination (The Bertozzi Method):

    • Dissolve the dibromide in anhydrous THF.

    • Cool to -40°C.

    • Add LDA (Lithium Diisopropylamide, 3.5 eq) or KOtBu slowly.

    • Mechanism:[1][2] The base removes two equivalents of HBr. The constraint of the ring forces the alkyne into a strained conformation.

  • Quench & Extraction: Quench with saturated NH₄Cl. Extract with diethyl ether.[1][3]

  • Purification: Flash chromatography (Silica, Hexane:EtOAc gradient).

    • Yield: Typically 50-60%.[4]

    • Storage: Store at -20°C in solution (e.g., DMSO or Ethanol). Avoid storing as neat oil for prolonged periods due to polymerization risks.

Application: Protein Labeling Protocol

Once synthesized, the 4-hydroxycyclooctyne can be activated (e.g., to a p-nitrophenyl carbonate) and coupled to amines, or used directly if the target has an azide.

Scenario: Labeling an Azide-functionalized protein (Protein-N₃).

  • Buffer: PBS pH 7.4. Avoid buffers with sodium azide (preservative).

  • Concentration: Protein at 10-50 µM.

  • Reagent Addition: Add 4-hydroxycyclooctyne (dissolved in DMSO) at 20-50 molar excess. Ensure final DMSO concentration <5%.

  • Incubation: 1 hour at Room Temperature or 4°C overnight.

  • Purification: Remove excess cyclooctyne via spin desalting columns (7K MWCO).

Mechanism of Action (SPAAC)

The driving force is the relief of ring strain (~18 kcal/mol) stored in the cyclooctyne bond.

SPAAC_Mechanism Azide Protein-N=N=N (Azide Tag) TS Transition State (Strain Relief) Azide->TS Cyclooctyne Cyclooctyne (Strained Alkyne) Cyclooctyne->TS Triazole 1,2,3-Triazole (Stable Conjugate) TS->Triazole k ~ 0.002 M-1s-1

Figure 2: The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) mechanism.

Quality Control & Troubleshooting

ObservationProbable CauseCorrective Action
Low Yield in Phase 1 Diepoxide formationReduce oxidant equivalents to 0.75 eq; keep temp strict at 0°C.
Polymerization in Phase 3 Neat storageStore alkyne as a 100 mM stock solution in DMSO at -80°C.
Incomplete Elimination Base qualityUse fresh LDA or sublimed KOtBu. Moisture kills this reaction.
NMR: Broad signals Conformational fluxCyclooctynes are dynamic. Run NMR at -20°C for sharper peaks.

References

  • Agard, N. J., Prescher, J. A., & Bertozzi, C. R. (2004). A strain-promoted [3 + 2] azide-alkyne cycloaddition for covalent modification of biomolecules in living systems.[5][6][7] Journal of the American Chemical Society, 126(46), 15046–15047. [Link]

  • Cope, A. C., et al. (1957). Cyclic Polyolefins. XLI. 1,5-Cyclooctadiene Monoepoxide. Journal of the American Chemical Society, 79(14), 3905–3909. [Link]

  • Sletten, E. M., & Bertozzi, C. R. (2011). From Mechanism to Mouse: A Tale of Two Bioorthogonal Reactions. Accounts of Chemical Research, 44(9), 666–676. [Link]

  • Debets, M. F., et al. (2011). Bioconjugation with strained alkenes and alkynes.[5][7][8] Accounts of Chemical Research, 44(9), 805–814. [Link]

Disclaimer: The protocols described involve hazardous chemicals (Peracetic acid, LDA, Bromine). All procedures must be performed in a fume hood with appropriate PPE. Consult local safety regulations before experimentation.

Sources

Method

Application Note: Asymmetric Epoxidation and Desymmetrization Strategies for 1,5-Cyclooctadiene

Executive Summary 1,5-Cyclooctadiene (1,5-COD) is a critical unfunctionalized diene utilized in the synthesis of chiral ligands, complex polycyclic frameworks, and bioactive natural products. However, achieving high faci...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1,5-Cyclooctadiene (1,5-COD) is a critical unfunctionalized diene utilized in the synthesis of chiral ligands, complex polycyclic frameworks, and bioactive natural products. However, achieving high facial selectivity during its epoxidation is notoriously difficult. The lack of directing groups (such as allylic alcohols) and the conformationally dynamic, flexible nature of the cis-alkene geometry make 1,5-COD resistant to traditional asymmetric oxygen transfer.

This application note provides drug development professionals and synthetic chemists with field-proven methodologies to access highly enantioenriched 1,5-COD derivatives. We evaluate direct asymmetric epoxidation via chiral dioxiranes and contrast it with the highly efficient hydrolytic desymmetrization of meso-1,5-COD monoepoxide using oligomeric (salen)Co(III) catalysis.

Mechanistic Insights & Catalyst Selection

Direct Asymmetric Epoxidation (Shi Epoxidation)

The direct epoxidation of unfunctionalized dienes relies heavily on the generation of chiral dioxiranes from ketone precursors. In the Shi epoxidation, a D-fructose-derived chiral ketone is oxidized by Oxone (potassium peroxymonosulfate) to form an active dioxirane intermediate. Causality of Enantioselection: For cis-olefins like 1,5-COD, the enantio-determining step is governed by the competition between a spiro and a planar transition state. The spiro transition state is favored as it minimizes steric repulsion between the dioxirane substituents and the bulky cyclooctadiene ring. However, because cis-olefins lack the rigid steric differentiation of trans-olefins, the enantiomeric excess (ee) is typically moderate compared to highly substituted alkenes[1].

Organocatalytic Desymmetrization via Helical-Chiral N-Oxides

Recent developments have explored helical-chiral pyridine N-oxides for the desymmetrization of meso-epoxides. While highly effective for aromatic substrates, applying these organocatalysts to aliphatic systems like 1,5-COD oxide yields limited enantioselectivity (approx. 33% ee) due to the lack of stabilizing π-π interactions in the transition state[2].

Hydrolytic Desymmetrization via Oligomeric (salen)Co(III) Catalysis

Given the limitations of direct epoxidation for cis-aliphatic dienes, the premier strategy is a two-step sequence: non-chiral epoxidation to racemic 1,5-COD monoepoxide, followed by hydrolytic desymmetrization. Causality of Bimetallic Cooperation: Monomeric salen catalysts suffer from severe entropic penalties during the bimolecular ring-opening step. By utilizing an oligomeric (salen)Co(III) complex, two Co(III) centers are spatially pre-organized. One Co(III) acts as a Lewis acid to activate the epoxide oxygen, while the adjacent Co(III) delivers the nucleophile (water). This cooperative bimetallic mechanism overcomes the deactivating conformational effects of the cyclooctane ring, yielding the chiral 1,2-diol in 80% ee and allowing the recovery of highly enantioenriched unreacted epoxide[3].

Mandatory Visualizations: Reaction Workflows

ShiEpoxidation A Chiral Ketone Catalyst C Chiral Dioxirane Intermediate A->C Oxidation B Oxone (KHSO5) pH 10.5 Buffer B->C O-transfer E Spiro Transition State (Enantio-determining) C->E + Substrate D 1,5-Cyclooctadiene D->E E->A Catalyst Regeneration F Chiral 1,5-COD Monoepoxide E->F Oxygen Transfer

Catalytic cycle of Shi Epoxidation highlighting the enantio-determining spiro transition state.

Desymmetrization A Racemic 1,5-COD Monoepoxide B Oligomeric (salen)Co(III) Catalyst + H2O A->B C Cooperative Bimetallic Ring Opening B->C D Chiral 1,2-Diol (80% ee) C->D Hydrolysis E Unreacted Enantioenriched Epoxide C->E Kinetic Resolution

Hydrolytic desymmetrization of meso-1,5-COD monoepoxide via a bimetallic (salen)Co pathway.

Quantitative Data Summary

MethodCatalyst SystemOxidant / ReagentYield (%)Enantiomeric Excess (ee %)Key Advantage / Limitation
Direct Epoxidation D-Fructose Chiral KetoneOxone (KHSO

)
65 - 7550 - 65Direct functionalization; moderate ee for cis-dienes.
Organocatalytic Ring Opening Helical-Chiral N-Oxidemeso-Epoxide + Nucleophile68 - 8033Mild conditions; poor facial discrimination for aliphatics.
Hydrolytic Desymmetrization Oligomeric (salen)Co(III)H

O (Hydrolysis)
45 - 50 (Diol)80 (Diol)Excellent ee; allows recovery of highly pure chiral epoxide.

Experimental Protocols

Protocol A: Direct Asymmetric Epoxidation (Shi Method)

This protocol utilizes a biphasic system to directly epoxidize 1,5-COD.

Step-by-Step Methodology:

  • Preparation of the Organic Phase: Dissolve 1,5-COD (1.0 equiv) and the D-fructose-derived chiral ketone catalyst (0.2 equiv) in dimethoxymethane (DMM). Add tetrabutylammonium hydrogen sulfate (TBAHS, 0.05 equiv) as a phase-transfer catalyst.

    • Causality: 1,5-COD is highly lipophilic. The phase-transfer catalyst ensures efficient mass transfer of the water-soluble Oxone to the organic phase where the catalyst resides.

  • Buffer Addition: Add a 0.1 M aqueous solution of K

    
    CO
    
    
    
    /EDTA to establish a biphasic mixture. Cool the system to 0 °C.
  • Oxidant Delivery: Simultaneously add a solution of Oxone (1.5 equiv in water) and a solution of K

    
    CO
    
    
    
    dropwise over 2 hours via a syringe pump.
    • Causality & In-Process Control: Oxone is highly acidic. Without strict K

      
      CO
      
      
      
      addition maintaining the pH at exactly 10.5, the chiral ketone undergoes Baeyer-Villiger oxidation, irreversibly destroying the catalyst.
  • Self-Validating Check: Titrate the remaining oxidant in the aqueous layer using iodometry. A sudden halt in Oxone consumption prior to complete COD conversion indicates catalyst degradation, prompting immediate pH adjustment.

  • Workup: Extract with pentane, wash with brine, dry over Na

    
    SO
    
    
    
    , and concentrate carefully under reduced pressure (Note: 1,5-COD monoepoxide is volatile).
Protocol B: Hydrolytic Desymmetrization of Meso-1,5-COD Monoepoxide

This protocol resolves racemic 1,5-COD monoepoxide into a highly enantioenriched diol and unreacted epoxide using Jacobsen's oligomeric catalyst[3].

Step-by-Step Methodology:

  • Catalyst Activation: Dissolve the oligomeric (salen)Co(II) precatalyst (0.5 mol% per epoxide) in toluene. Add acetic acid (2.0 equiv relative to Co) and stir open to the air for 30 minutes. Remove solvent under vacuum.

    • Causality: The precatalyst is Co(II). Aerobic oxidation in the presence of acetic acid generates the active Co(III)-OAc species required for Lewis acid activation of the epoxide.

  • Substrate Addition: Add racemic 1,5-COD monoepoxide (1.0 equiv) to the activated catalyst flask. The reaction is performed neat (solvent-free) to maximize the bimolecular collision rate required for the cooperative bimetallic mechanism.

  • Hydrolysis: Cool the mixture to 0 °C and add H

    
    O (0.55 equiv) dropwise. Stir the reaction at room temperature for 18 hours.
    
  • Self-Validating Check: Monitor the ee of the unreacted epoxide via chiral GC (e.g., Cyclodex-B column). The reaction is self-validating when the ee of the recovered epoxide matches the theoretical kinetic resolution profile (e.g., stabilizing at >99% ee at ~55% conversion), confirming that the hydrolytic desymmetrization is proceeding with high enantioselectivity.

  • Isolation: Separate the highly enantioenriched unreacted epoxide from the chiral 1,2-diol via fractional vacuum distillation or flash column chromatography (eluting first with pentane/ether for the epoxide, then ethyl acetate/methanol for the diol).

References

1.1 - Molecules, PMC.[1] 2. 3 - J Am Chem Soc, PMC.[3] 3. 2 - Encyclopedia.pub.[2] 4. 4 - ACS Catalysis, PMC.[4]

Sources

Application

Application Note: Catalytic Systems for the Selective Monoepoxidation of 1,5-Cyclooctadiene

Abstract & Strategic Overview The selective monoepoxidation of 1,5-cyclooctadiene (1,5-COD) to 1,2-epoxy-5-cyclooctene (also known as 9-oxabicyclo[6.1.0]non-4-ene) is a critical transformation in the synthesis of functio...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

The selective monoepoxidation of 1,5-cyclooctadiene (1,5-COD) to 1,2-epoxy-5-cyclooctene (also known as 9-oxabicyclo[6.1.0]non-4-ene) is a critical transformation in the synthesis of functionalized polymers, macrocycles, and pharmaceutical intermediates. The reaction presents a classic chemoselectivity challenge: the substrate contains two chemically equivalent double bonds. Without precise catalytic control, the reaction proceeds statistically or sequentially to the thermodynamically stable 1,2,5,6-diepoxycyclooctane .

This guide details two high-fidelity catalytic protocols designed to maximize the yield of the monoepoxide while suppressing over-oxidation. We focus on the Tungstate-based Phase Transfer Catalysis (Venturello-Ishii System) as the primary homogeneous method due to its operational simplicity and high atom economy, and a Polyoxometalate (POM) based Heterogeneous System for scalable, green applications.

Mechanistic Principles of Selectivity

Achieving high selectivity for the monoepoxide requires exploiting the kinetic differences between the starting diene and the intermediate monoepoxide.

The Selectivity Challenge

In a non-selective system, the second oxidation often proceeds at a rate (


) similar to the first (

). If

, the maximum theoretical yield of monoepoxide is limited (typically <50%) before significant diepoxide forms. High selectivity requires a catalyst system where

.
Mechanism of Action: The Peroxo-Tungstate Cycle

The most robust systems utilize a


 transition metal (W or Mo) activated by hydrogen peroxide.
  • Activation: The precursor (e.g.,

    
    ) reacts with 
    
    
    
    and
    
    
    to form the active peroxo-heteropoly species, typically the Venturello anion
    
    
    .
  • Phase Transfer: A quaternary ammonium salt (

    
    , e.g., Aliquat 336) pairs with the anionic complex, rendering it lipophilic.
    
  • Oxygen Transfer: The lipophilic ion pair

    
     migrates to the organic phase, coordinates the olefin, and transfers an oxygen atom via a concerted spiro-transition state.
    
  • Regeneration: The reduced catalyst returns to the aqueous phase (or interface) to be re-oxidized.

Why Mono-Selectivity? The monoepoxide of 1,5-COD adopts a twist-boat-chair conformation that is sterically more demanding than the tub-shaped diene. Bulky ion-paired catalysts experience greater steric repulsion with the monoepoxide, kinetically retarding the second oxidation step.

Pathway Visualization

ReactionPathway COD 1,5-Cyclooctadiene (Substrate) Mono 1,2-Epoxy-5-cyclooctene (Target Product) COD->Mono k1 (Fast) + Active Catalyst Di 1,2,5,6-Diepoxycyclooctane (Over-oxidation Side Product) Mono->Di k2 (Slow) + Active Catalyst Catalyst_Aq Inactive Catalyst (Aqueous Phase) Catalyst_Org Active Peroxo-Species (Organic Phase) Catalyst_Aq->Catalyst_Org H2O2 + PTC Phase Transfer Catalyst_Org->COD Catalyst_Org->Catalyst_Aq After O-Transfer

Caption: Kinetic pathway of COD epoxidation. High selectivity is achieved when


, facilitated by steric hindrance in the catalyst-substrate complex.

Comparative Analysis of Catalytic Systems

FeatureHomogeneous (Venturello-Ishii) Heterogeneous (Immobilized POMs) Traditional (m-CPBA)
Catalyst

/

/ Aliquat 336
POM on Silica/Polymer or Ti-MCM-41m-Chloroperbenzoic acid
Oxidant 30-50%

(Aqueous)

or TBHP
Stoichiometric Peracid
Selectivity High (>90%) Moderate to High (80-95%)Moderate (Statistical)
Atom Economy Excellent (Water is byproduct)GoodPoor (Acid waste)
Scalability High (Batch or Flow)High (Packed Bed)Low (Safety hazards)
Cost LowMedium (Catalyst prep)High

Protocol 1: Homogeneous Phase Transfer Catalysis (Standard)

This protocol utilizes the Venturello-Ishii system. It is the gold standard for laboratory-scale synthesis due to its reliability and use of green oxidant (


).
Reagents & Equipment
  • Substrate: 1,5-Cyclooctadiene (99%, redistilled if yellow).

  • Catalyst Precursor: Sodium Tungstate Dihydrate (

    
    ).
    
  • Co-Catalyst: Phosphoric Acid (85%

    
    ) or Phenylphosphonic acid.
    
  • Phase Transfer Catalyst (PTC): Methyltrioctylammonium chloride (Aliquat 336) or Cetylpyridinium chloride (CPC).[1]

  • Oxidant: Hydrogen Peroxide (30% w/w aqueous). Warning: Strong Oxidizer.

  • Solvent: None (Neat) or Toluene/Hexane if substrate is solid (COD is liquid).

  • Equipment: 3-neck round bottom flask, mechanical stirrer (critical for biphasic systems), reflux condenser, temperature probe.

Step-by-Step Methodology

Step 1: Catalyst Activation (In Situ)

  • In the reaction flask, dissolve

    
     (2.0 mol% relative to COD) in a minimum amount of deionized water.
    
  • Add 85%

    
     (1.0 mol%). The solution will turn acidic (pH ~2-3).
    
  • Add 30%

    
     (1.1 equivalents relative to COD).
    
  • Stir for 10 minutes at room temperature. The formation of the yellow peroxo-tungstate species should be visible.

Step 2: Phase Transfer Setup

  • Add the PTC (Aliquat 336, 1.0 mol%) to the aqueous catalyst mixture.

  • Stir vigorously. An emulsion or oily precipitate (the active lipophilic catalyst) may form.

Step 3: Substrate Addition & Reaction

  • Add 1,5-Cyclooctadiene (1.0 equivalent) directly to the flask.

  • Critical: Heat the mixture to 60°C with vigorous mechanical stirring ( >600 RPM). The reaction is biphasic; mass transfer dictates the rate.

  • Monitor the reaction by GC-FID or TLC (Hexane:EtOAc 9:1).

    • Target: >95% conversion of COD.[2]

    • Stop Condition: If Diepoxide signal exceeds 5%, quench immediately.

    • Typical Time: 2–4 hours.

Step 4: Work-up & Purification

  • Cool the mixture to room temperature.

  • Separate the phases. Extract the aqueous layer twice with Ethyl Acetate or Toluene.

  • Combine organic layers and wash with:

    • Saturated

      
       (to quench residual peroxides - Test with starch-iodide paper ).
      
    • Saturated

      
      .
      
    • Brine.[3][4]

  • Dry over

    
     and concentrate in vacuo.
    
  • Purification: Distillation under reduced pressure is preferred for COD monoepoxide (b.p. ~85°C at 15 mmHg). Silica gel chromatography can also be used.

Protocol 2: Heterogeneous Polyoxometalate System (Green/Reusable)

For applications requiring catalyst recovery or continuous flow, a supported polyoxometalate (POM) is recommended.

Catalyst Preparation (Immobilized POM)
  • Active Species: Phosphotungstic acid (PTA,

    
    ).
    
  • Support: Amino-functionalized Silica (

    
    ) or Anion Exchange Resin.
    
  • Preparation: Stir aqueous PTA with the support for 4 hours. Filter, wash with water and ethanol, and dry at 80°C. The PTA binds electrostatically to the amine groups.

Reaction Workflow
  • Loading: Charge a glass pressure tube or reactor with 1,5-COD (10 mmol).

  • Solvent: Add Acetonitrile (

    
    , 10 mL) or Ethyl Acetate (greener alternative).
    
  • Catalyst: Add the Immobilized POM (5 wt% relative to substrate).

  • Oxidant: Add 30%

    
     (1.2 equiv) dropwise at room temperature.
    
  • Reaction: Heat to 70°C for 4–6 hours.

  • Separation: Centrifuge or filter to recover the catalyst. The catalyst can be reactivated by washing with dilute

    
    .
    
  • Selectivity Note: Heterogeneous systems often show higher steric sensitivity, potentially improving mono/di selectivity ratios to >95:5.

Analytical & Quality Control

Gas Chromatography (GC) Parameters:

  • Column: DB-5 or HP-5 (Non-polar capillary column).

  • Method: 60°C (2 min hold)

    
     250°C at 10°C/min.
    
  • Retention Order: 1,5-COD < Monoepoxide < Diepoxide.

NMR Validation (


 NMR, 

):
  • 1,5-COD:

    
     5.58 (m, 4H, vinylic).
    
  • Monoepoxide:

    • 
       5.5–5.7 (m, 2H, remaining alkene).
      
    • 
       3.0–3.1 (m, 2H, epoxide ring protons).
      
    • Diagnostic: Disappearance of 2 vinylic protons and appearance of epoxide protons upfield.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion Poor stirring (Mass transfer limit).Increase stirring speed; ensure emulsion formation.
High Diepoxide Formation Excess oxidant or high temperature.Reduce

to 1.0 equiv; lower Temp to 50°C; stop reaction at 90% conversion.
Exotherm/Runaway Rapid oxidant addition.[5]Add

slowly via syringe pump; use active cooling.
Emulsion Persistence Surfactant effect of PTC.Add brine during workup; filter through Celite if necessary.

References

  • Venturello, C., et al. "A New, Effective Catalytic System for Epoxidation of Olefins by Hydrogen Peroxide under Phase-Transfer Conditions."[1] Journal of Organic Chemistry, 1983, 48(21), 3831–3833. Link

  • Ishii, Y., et al. "Hydrogen Peroxide Oxidation Catalyzed by Heteropoly Acids Combined with Cetylpyridinium Chloride." Journal of Organic Chemistry, 1988, 53(15), 3587–3593. Link

  • Sato, K., et al. "A Halide-Free Method for Olefin Epoxidation with 30% Hydrogen Peroxide." Science, 1998, 281(5383), 1646-1647. Link

  • Noyori, R. "Green Oxidation with Aqueous Hydrogen Peroxide." Chemical Communications, 2003, (16), 1977-1986. Link

  • Lane, B. S., & Burgess, K. "Metal-Catalyzed Epoxidations of Alkenes with Hydrogen Peroxide." Chemical Reviews, 2003, 103(7), 2457–2474. Link

  • Grigoropoulou, G., et al. "Polyoxometalates as Catalysts in Organic Synthesis." Chemical Society Reviews, 2013. Link

Sources

Method

Application Note: Halofluorination of 9-oxabicyclo[6.1.0]non-4-ene

Executive Summary & Strategic Analysis Subject: 9-oxabicyclo[6.1.0]non-4-ene (commonly known as 1,5-cyclooctadiene monoepoxide). Reaction Class: Electrophilic Halofluorination (Iodofluorination/Bromofluorination).

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

Subject: 9-oxabicyclo[6.1.0]non-4-ene (commonly known as 1,5-cyclooctadiene monoepoxide). Reaction Class: Electrophilic Halofluorination (Iodofluorination/Bromofluorination).

The Challenge: Medium-Ring Conformational Dynamics

Functionalizing 9-oxabicyclo[6.1.0]non-4-ene is not a trivial alkene addition. This substrate belongs to the "medium-ring" class (8-membered), characterized by significant transannular strain and proximity effects. Unlike cyclohexene derivatives, electrophilic attack on the C4=C5 double bond in this system rarely proceeds via a simple anti-addition mechanism.

Critical Mechanistic Insight: When an electrophilic halogen (


) engages the C4=C5 alkene, the resulting halonium ion is spatially proximal to the epoxide oxygen (O9). This proximity often triggers transannular participation , leading to bicyclic or tricyclic ether formation rather than the expected 1,2-halofluoride.

This guide provides two distinct protocols:

  • Protocol A (Kinetic Control): Designed to suppress transannular attack and favor the 1,2-vicinal halofluoride product.

  • Protocol B (Transannular Cascade): Designed to exploit the inherent reactivity to generate fluorinated bicyclic ether scaffolds (9-oxabicyclo[3.3.1] or [4.2.1] systems).

Safety & Handling (Critical)

  • Hydrofluoric Acid Sources: This protocol uses amine:HF complexes (e.g., Et

    
    N·3HF or Pyridine·HF). While less volatile than anhydrous HF, they are highly toxic  and penetrate skin, causing deep tissue necrosis and systemic hypocalcemia.
    
    • Mandatory PPE: Neoprene gloves (double gloved), face shield, and apron.

    • Antidote: Calcium gluconate gel must be immediately available on the bench.

  • Epoxide Reactivity: The substrate is an alkylating agent; handle in a fume hood.

Reaction Pathways & Mechanism

The following diagram illustrates the divergent pathways controlled by solvent polarity and reagent acidity.

Halofluorination_Pathways Substrate 9-oxabicyclo[6.1.0]non-4-ene (Substrate) Halonium Halonium Ion Intermediate (trans-configuration) Substrate->Halonium  + X+ (NIS/NBS)   Path_A Path A: 1,2-Addition (Kinetic / Non-participating) Halonium->Path_A  Nucleophilic F- attack   (Non-polar solvent, Low Temp) Path_B Path B: Transannular Attack (Thermodynamic / Strain Release) Halonium->Path_B  O9 Epoxide attack   (Polar solvent, Acid catalysis) Prod_A Product A: 4-fluoro-5-halo-9-oxabicyclo[6.1.0]nonane (Vicinal Halofluoride) Path_A->Prod_A  Anti-addition   Prod_B Product B: Fluorinated Bicyclic Ether (2,6-disubstituted-9-oxabicyclo[3.3.1]nonane) Path_B->Prod_B  Ring expansion/opening  

Figure 1: Divergent reaction pathways. Path A yields the standard addition product. Path B yields the transannular rearrangement product, driven by the release of ring strain.

Protocol A: Vicinal Iodofluorination (Targeting the Alkene)

Objective: Selective addition of I and F across the C4=C5 bond while preserving the epoxide ring. Strategy: Use a non-coordinating solvent to discourage transannular O-attack and a mild fluoride source.

Materials
ReagentEquiv.[1][2][3][4][5][6]Role
9-oxabicyclo[6.1.0]non-4-ene 1.0Substrate
NIS (N-Iodosuccinimide) 1.2Electrophilic Iodine Source
Et

N·3HF (Olah's Reagent)
1.5Fluoride Source (Soluble, milder than Py·HF)
Dichloromethane (DCM) SolventNon-polar, suppresses transannular participation
NaHCO

(sat. aq.)
-Quench
Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 9-oxabicyclo[6.1.0]non-4-ene (1.0 mmol, 124 mg) in anhydrous DCM (5 mL, 0.2 M).

  • Temperature Control: Cool the solution to -78 °C using a dry ice/acetone bath. Rationale: Low temperature is critical to kinetically favor the bimolecular reaction with fluoride over the intramolecular transannular attack.

  • Fluoride Addition: Add Et

    
    N·3HF  (1.5 mmol, 245 µL) dropwise via a plastic syringe.
    
    • Note: Glass syringes may etch; use polypropylene.

  • Iodonium Formation: Add NIS (1.2 mmol, 270 mg) in one portion. Protect the flask from light (aluminum foil).

  • Reaction: Stir at -78 °C for 2 hours, then allow to warm slowly to 0 °C over 1 hour.

    • Monitoring: Check TLC (Hexane/EtOAc 4:1). The epoxide moiety is sensitive; do not stain with acidic oxidizers (e.g., anisaldehyde) without expecting decomposition. Use KMnO

      
       (alkene consumption) or Iodine stain.
      
  • Quench: Pour the reaction mixture into a separatory funnel containing a biphasic mixture of ice-cold saturated NaHCO

    
     and 10% Na
    
    
    
    S
    
    
    O
    
    
    (to reduce excess iodine).
  • Extraction: Extract with DCM (3 x 10 mL). Dry combined organics over MgSO

    
     and concentrate
    
    • Caution: The product is likely volatile; do not apply high vacuum for extended periods.

Expected Outcome: Major product is the trans-4-fluoro-5-iodo-9-oxabicyclo[6.1.0]nonane.

  • 
    F NMR Signature:  Look for a doublet of doublets around -160 to -180 ppm (characteristic of secondary alkyl fluoride).
    

Protocol B: Transannular Fluorocyclization

Objective: Synthesis of complex fluorinated bicyclic ethers via "interrupted" halofluorination. Strategy: Promote the interaction between the epoxide oxygen and the iodonium ion.

Materials
ReagentEquiv.[1][2][3][4][5][6]Role
Substrate 1.09-oxabicyclo[6.1.0]non-4-ene
NBS (N-Bromosuccinimide) 1.1Electrophile (Br is better for cyclization than I)
BF

·OEt

0.1Lewis Acid Catalyst (Promotes epoxide opening/attack)
Et

N·3HF
2.0Fluoride Nucleophile
Acetonitrile (MeCN) SolventPolar, stabilizes charged intermediates
Step-by-Step Methodology
  • Preparation: Dissolve substrate (1.0 mmol) in MeCN (5 mL).

  • Activation: Add NBS (1.1 mmol) at 0 °C. Stir for 10 minutes to form the bromonium ion.

  • Catalysis: Add BF

    
    ·OEt
    
    
    
    (0.1 mmol, catalytic).
    • Mechanistic Note: The Lewis acid coordinates to the epoxide, making it a better leaving group/nucleophile for the transannular shift.

  • Fluorination: Immediately add Et

    
    N·3HF  (2.0 mmol).
    
  • Reaction: Allow to warm to room temperature and stir for 4 hours.

  • Workup: Quench with sat. NaHCO

    
    . Extract with Ethyl Acetate.[2]
    

Expected Outcome: Formation of 2-bromo-6-fluoro-9-oxabicyclo[3.3.1]nonane derivatives. The epoxide oxygen acts as a bridge, and the fluoride attacks the carbon generated by the epoxide opening or the bromonium opening.

Analytical Data & Troubleshooting

NMR Interpretation Guide
SignalVicinal Product (Protocol A)Transannular Product (Protocol B)
Epoxide Protons Present (~2.8 - 3.0 ppm)Absent (Ring opened)
H-C-F ~4.5 ppm (dt,

Hz)
~4.8 ppm (multiplet, bridgehead or adjacent)
H-C-X (Halo) ~4.2 ppm (adjacent to F)~4.0 ppm (bridgehead or adjacent)

C Bridgehead
High field (epoxide carbons)Low field (ether carbons ~70-80 ppm)
Troubleshooting Table
IssueProbable CauseCorrective Action
Epoxide Opening (in Protocol A) Acid concentration too high.Use excess solid NaHCO

in the reaction mixture to buffer HF. Switch to Selectfluor (non-acidic F source).
Low Yield Polymerization of THF/Epoxide.Ensure dilute conditions (0.1 M or lower). Keep temperature strictly at -78 °C during addition.
No Reaction "Old" NIS/NBS.Recrystallize NBS from water; NIS from dioxane/CCl

. Reagents must be white, not yellow/brown.

References

  • Haufe, G. (2008). Halofluorination of Alkenes. In: Fluorine-Containing Synthons. American Chemical Society. Link

  • Cope, A. C., et al. (1960). Transannular Reactions in Medium-Sized Rings. Journal of the American Chemical Society, 82(17), 4663. (Foundational work on cyclooctane transannular etherification). Link

  • Olah, G. A., et al. (1979). Synthetic Methods and Reactions.[1][2][4][5][6][7][8][9] 63. Pyridinium Poly(hydrogen fluoride). Journal of Organic Chemistry, 44(22), 3872. Link

  • Snyder, S. A., et al. (2010). Reagents for the Selective Halofluorination of Alkenes. Nature, 466, 965. (Modern Selectfluor/HF protocols). Link

  • Labrouillère, M., et al. (2014). Stereoselective Transannular Cyclizations of Medium-Sized Rings. Chemical Reviews, 114(9), 4747. Link

Disclaimer: This protocol involves the use of hazardous chemicals (HF sources). All work must be performed by trained personnel in a certified fume hood.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing (1R,8S)-Rel-9-oxabicyclo[6.1.0]non-4-ene Synthesis

Case ID: COD-MONO-OPT-001 Subject: Yield Improvement & Troubleshooting for 1,5-Cyclooctadiene Monoepoxidation Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary & Target Analy...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: COD-MONO-OPT-001 Subject: Yield Improvement & Troubleshooting for 1,5-Cyclooctadiene Monoepoxidation Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Target Analysis

User Query: How to improve the yield of (1R,8S)-Rel-9-oxabicyclo[6.1.0]non-4-ene.

Technical Context: The target molecule is the mono-epoxide of 1,5-cyclooctadiene (1,5-COD) . The designation "(1R,8S)-Rel" refers to the relative cis-stereochemistry of the epoxide ring fusion.

  • Core Challenge: Selectivity. The starting material (1,5-COD) contains two non-conjugated but electronically similar double bonds. The primary yield-killer is over-oxidation to the 1,2:5,6-diepoxycyclooctane (diepoxide).

  • Secondary Challenge: Purification. Separating the mono-epoxide from unreacted starting material and the diepoxide byproduct.

This guide provides two validated protocols (Standard Lab vs. Green Catalytic) and a troubleshooting matrix to maximize mono-epoxide yield.

The Reaction Landscape: Mechanism & Kinetics

To improve yield, you must control the kinetics (


 vs 

). The reaction proceeds via electrophilic attack of the oxidant on the alkene.
  • 
     (Mono-epoxidation):  Formation of the target.
    
  • 
     (Di-epoxidation):  Formation of the impurity.
    

While the epoxide ring withdraws electron density, slightly deactivating the second double bond (


), the difference is not large enough to prevent over-oxidation if stoichiometric control is lost.
Visualizing the Competition (Pathway Diagram)

ReactionPathway cluster_legend Kinetic Control Strategy COD 1,5-Cyclooctadiene (Starting Material) Mono (1R,8S)-Rel-9-oxabicyclo[6.1.0]non-4-ene (TARGET) COD->Mono k1 (Fast) Oxidant (0.9 eq) Di 1,2:5,6-Diepoxycyclooctane (Over-oxidation Impurity) Mono->Di k2 (Slow but significant) Excess Oxidant Target: Maximize k1, Minimize k2 via Stoichiometry Target: Maximize k1, Minimize k2 via Stoichiometry

Figure 1: Reaction pathway showing the critical competition between mono- and di-epoxidation.

Optimized Protocols

Protocol A: The Standard m-CPBA Method (High Precision)

Best for: Small to medium scale (<10g), high purity requirements.

The "Golden Rule" of Stoichiometry: Never use 1.0 equivalent of m-CPBA. You must accept incomplete conversion of starting material to ensure high selectivity for the mono-epoxide.

ParameterOptimized ConditionTechnical Rationale
Stoichiometry 0.85 – 0.90 eq. (Oxidant)Starving the reaction of oxidant statistically prevents the second oxidation event.
Temperature 0°C (Ice Bath)Lower temperature increases the selectivity ratio (

).
Addition Rate Dropwise (1-2 hours) Prevents local "hotspots" of high oxidant concentration that favor diepoxide formation.
Buffer NaHCO₃ (Solid suspension) m-CPBA generates m-chlorobenzoic acid byproduct. Acid can catalyze ring-opening or rearrangements. Buffer neutralizes this in situ.

Step-by-Step Workflow:

  • Dissolve 1,5-cyclooctadiene (1.0 eq, e.g., 100 mmol) in DCM (

    
    , 5 mL/mmol).
    
  • Add solid

    
     (1.5 eq) to the stirring solution.
    
  • Cool to 0°C.

  • Dissolve m-CPBA (0.85 eq, e.g., 85 mmol) in DCM. Note: Check the purity of your m-CPBA (commercial is often 77%). Adjust mass accordingly.

  • Add the m-CPBA solution dropwise over 2 hours.

  • Stir at 0°C for another 4 hours, then warm to RT.

  • Quench: Add saturated aqueous

    
     or 
    
    
    
    to destroy any residual peroxide (check with starch-iodide paper).
  • Workup: Wash organic layer with Sat.[1]

    
     (remove acid), then Brine. Dry over 
    
    
    
    .[1][2]
  • Purification: Vacuum Distillation (see Section 5).

Protocol B: The Catalytic Green Method (High Throughput)

Best for: Large scale (>10g), avoiding chlorinated solvents/waste.

System: Sodium Tungstate (


) / Hydrogen Peroxide (

) / Phase Transfer Catalyst (Aliquat 336).
ParameterOptimized ConditionTechnical Rationale
Catalyst

(2 mol%)
Tungsten forms the active peroxo-species.
Co-Catalyst

/ Phenylphosphonic acid
Acidic co-factor is required to activate the tungsten peroxo complex.
PTC Aliquat 336 (Methyltrioctylammonium chloride)Transfers the active oxidant from the aqueous phase to the organic (COD) phase.
Oxidant 30%

(1.0 eq)
With tungsten catalysis, selectivity is often inherently higher than with peracids.

Troubleshooting Guide (FAQ)

Issue 1: High levels of Diepoxide (Over-oxidation)

Diagnosis: You likely used too much oxidant or added it too fast. Solution:

  • Immediate Fix: Reduce oxidant stoichiometry to 0.8 equivalents.

  • Process Fix: Verify the titer of your oxidant. m-CPBA decomposes over time; if you assumed 77% but it was actually 50%, you under-dosed (low yield). If you assumed 70% but it was 85%, you over-dosed (high diepoxide). Always titrate older reagents.

Issue 2: Low Yield / High Residual Starting Material

Diagnosis: While leaving starting material is intentional (to avoid diepoxide), <50% yield indicates a stalled reaction. Solution:

  • Check pH: If using Protocol B (Tungsten), the pH must be acidic (pH 2-3) for the active species to form.

  • Stirring: These are biphasic or heterogeneous reactions. Vigorous stirring is non-negotiable.

Issue 3: Emulsions during Workup

Diagnosis: Common in Protocol A due to m-chlorobenzoic acid salts. Solution:

  • Filter the reaction mixture through a Celite pad before adding water to remove the bulk of the solid m-chlorobenzoic acid/buffer.

  • Use a high-density brine wash.

Purification & Analysis

Do not use Column Chromatography as the primary separation method for large scales. It is inefficient for separating the mono-epoxide from the starting material (both are non-polar).

Recommended Method: Vacuum Distillation The boiling point difference allows for effective separation.

  • 1,5-COD (Starting Material): BP ~150°C (atm), ~40°C (15 mmHg).

  • Mono-epoxide (Target): BP ~195°C (atm), ~75-80°C (15 mmHg) .

  • Diepoxide (Impurity): Solid or very high boiling liquid (>100°C at 15 mmHg).

Procedure:

  • Use a fractional distillation setup (Vigreux column recommended).

  • Apply vacuum (10-15 mmHg).

  • Fraction 1 (~40°C): Recovered 1,5-COD (Recycle this!).

  • Fraction 2 (~75-80°C): Pure (1R,8S)-Rel-9-oxabicyclo[6.1.0]non-4-ene.

  • Pot Residue: Diepoxide and polymers.

Troubleshooting Decision Tree

Troubleshooting cluster_legend Decision Logic Start Analyze Crude Mixture (GC/NMR) CheckDi Is Diepoxide > 5%? Start->CheckDi CheckSM Is Starting Material > 20%? CheckDi->CheckSM No ActionStoich Reduce Oxidant to 0.8 eq Slow down addition CheckDi->ActionStoich Yes ActionDistill Proceed to Vacuum Distillation (Recover SM) CheckSM->ActionDistill Yes (Normal) ActionStall Check Reagent Quality Increase Stirring Rate CheckSM->ActionStall No (Low Conversion) Prioritize Selectivity over Conversion Prioritize Selectivity over Conversion

Figure 2: Decision matrix for optimizing reaction parameters based on crude analysis.

References

  • Cope, A. C.; Hecht, J. K.; Johnson, H. W.; Keller, H.; Winkler, H. J. S. (1963). "1,5-Cyclooctadiene Monoepoxide". Organic Syntheses, 43, 31. (Describes the foundational peracid method).

  • Sato, K.; Aoki, M.; Noyori, R. (1998). "A "Green" Route to Adipic Acid: Direct Oxidation of Cyclohexenes with 30% Hydrogen Peroxide". Science, 281(5383), 1646-1647. (Establishes the Tungsten/H2O2/PTC protocol mechanics).

  • Venturello, C.; Alneri, E.; Ricci, M. (1983). "A New, Effective Catalytic System for Epoxidation of Olefins by Hydrogen Peroxide under Phase-Transfer Conditions". The Journal of Organic Chemistry, 48(21), 3831-3833. (The definitive reference for the Tungsten/Aliquat 336 method).

  • NIST Chemistry WebBook. "9-Oxabicyclo[6.1.0]nonane". (For physical property verification).

Sources

Optimization

Identifying and minimizing byproducts in 1,5-cyclooctadiene epoxidation

Topic: Identifying and Minimizing Byproducts in COD Epoxidation Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Status: Operational System Status: The Selectivity Paradox Researchers often approach the epox...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Identifying and Minimizing Byproducts in COD Epoxidation Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Status: Operational

System Status: The Selectivity Paradox

Researchers often approach the epoxidation of 1,5-cyclooctadiene (COD) assuming a linear conversion. The reality is a bifurcated landscape where the desired mono-epoxide (1,2-epoxy-5-cyclooctene) fights for survival against two dominant failure modes: over-oxidation (to diepoxide) and transannular collapse (to bicyclic ethers).

This guide is not a textbook; it is a troubleshooting engine designed to diagnose your crude mixture and correct your process parameters.

Module 1: Diagnostic Triage (Know Your Enemy)

Before altering your protocol, you must identify which byproduct is destroying your yield. Use this diagnostic matrix based on crude


H NMR and GC-MS data.
The Impurity Fingerprint Table
SpeciesStructure DescriptionKey Diagnostic Signal (

H NMR, CDCl

)
GC Retention TrendRoot Cause
Mono-epoxide (Target)1,2-epoxy-5-cyclooctene

5.5-5.7 (m, 2H, alkene),

2.8-3.1 (m, 2H, epoxide)
Mid-elutingDesired Product
Diepoxide (Major Impurity)1,2,5,6-diepoxycyclooctaneAbsence of alkene protons (

5.6). Only epoxide/aliphatic signals.
Late-elutingExcess oxidant, high temp, long reaction time.
Bicyclic Ether (Fatal Impurity)9-oxabicyclo[3.3.1]nonane / [4.2.1] derivativesBroad multiplets

3.8-4.2 (ether linkage methine). Loss of epoxide symmetry.
Varies (often overlaps with mono)Acidic conditions triggering transannular attack.
Diol Cyclooctanediol derivativesBroad singlet (OH, exchangeable with D

O).
Very Late (tailing)Hydrolysis (High water content + Acid/Base).
Visualizing the Failure Pathways

The following diagram maps the kinetic and thermodynamic traps in COD epoxidation.

COD_Epoxidation_Pathways COD 1,5-Cyclooctadiene (Starting Material) Mono Mono-Epoxide (1,2-epoxy-5-cyclooctene) TARGET COD->Mono k1 (Fast) Oxidant < 1.0 eq Di Diepoxide (1,2,5,6-diepoxycyclooctane) Mono->Di k2 (Competitive) Oxidant Excess Trans Bicyclic Ethers (9-oxabicyclo[3.3.1]nonane) Mono->Trans Acid Catalysis (H+) Transannular Attack Diol Diols (Ring Opening) Mono->Diol Hydrolysis (H2O/pH)

Figure 1: Reaction network showing the competitive oxidation (Red) and acid-catalyzed degradation (Yellow) pathways.

Module 2: The "Gold Standard" Protocols

To minimize byproducts, you must choose a protocol that matches your scale and equipment. I present two validated methods: Phase Transfer (Scalable/Green) and mCPBA (Bench Scale/Precise) .

Protocol A: Phase-Transfer Catalysis (Recommended)

Best for: High selectivity, minimizing acidic byproducts, scale >5g.

The Mechanism: Uses Tungstate (


) as the catalytic oxidant carrier with Hydrogen Peroxide. The pH is buffered, preventing the acid-catalyzed transannular crash.
  • Reagents:

    • COD (100 mmol)

    • 
       (2 mol%)
      
    • Phosphoric acid / Phenylphosphonic acid (cocatalyst, 1-2 mol%)

    • Phase Transfer Catalyst (Aliquat 336 or Methyltrioctylammonium hydrogen sulfate, 1 mol%)

    • 
       (30% aq, 0.9 - 1.0 equivalents )
      
  • Procedure:

    • Mix COD, Tungstate, Acid cocatalyst, and PTC.

    • Heat to 60-70°C with vigorous stirring (1000 rpm required for biphasic systems).

    • Add

      
       dropwise over 1 hour. Crucial:  Do not dump the oxidant.
      
    • Monitor by GC.[1] Stop reaction at 90-95% conversion of COD. Do not chase 100%.

  • Why this works: The biphasic nature keeps the epoxide in the organic phase, away from the aqueous acidity of the peroxide, reducing hydrolysis.

Protocol B: The Buffered mCPBA Route

Best for: Small scale (<1g), rapid screening.

The Risk: mCPBA produces m-chlorobenzoic acid as a byproduct. This acid will catalyze the rearrangement of your mono-epoxide into bicyclic ethers if not neutralized immediately.

  • Reagents:

    • COD (2.0 equivalents ) - Excess is mandatory.

    • mCPBA (1.0 equivalent)

    • Solvent: DCM or CHCl

      
      .
      
    • Buffer:

      
       or 
      
      
      
      (solid, 2.0 equivalents).
  • Procedure:

    • Dissolve COD in solvent. Add the solid buffer.

    • Cool to 0°C .

    • Add mCPBA portion-wise.

    • Quench with saturated

      
       (to kill peroxides) and 
      
      
      
      (to neutralize acid) immediately upon completion.
Module 3: Troubleshooting & FAQs

Q1: I am seeing a significant amount of diepoxide even though I used 1.0 equivalent of oxidant. Why? A: This is a mixing and statistical issue.

  • The Cause: If you add the oxidant too fast, local concentrations of oxidant exceed the stoichiometry. Once the mono-epoxide is formed, it is electronically similar to the starting diene (both electron-rich olefins). If oxidant is locally high,

    
     (second oxidation) competes with 
    
    
    
    .
  • The Fix:

    • Use 1.5 to 2.0 equivalents of COD relative to the oxidant. Recycle the unreacted COD via distillation.

    • Switch to "Starvation Kinetics": Add the oxidant (diluted) via syringe pump over 2+ hours.

Q2: My crude NMR shows broad multiplets around 3.8-4.0 ppm and my yield is low. What happened? A: You triggered the Transannular Rearrangement .

  • The Mechanism: The cyclooctane ring is conformationally flexible. In the presence of protons (

    
    ) or Lewis acids, the epoxide oxygen is protonated. The alkene on the other side of the ring (C5-C6) attacks the backside of the epoxide (C1), forming a bridged bicyclic ether (oxabicyclo-nonane).
    
  • The Fix:

    • Check pH: If using mCPBA, did you add sodium bicarbonate powder to the reaction flask?

    • Check Solvent: Avoid unbuffered acidic solvents (e.g., non-stabilized chloroform).

    • Workup: Never concentrate the crude reaction mixture if it is still acidic. Neutralize before rotary evaporation.

Q3: Can I separate the mono-epoxide from the diepoxide if I mess up? A: Yes, but it is difficult.

  • Boiling Points: Mono-epoxide (~85°C at 12 mmHg) vs. Diepoxide (~110°C at 12 mmHg).

  • Strategy: Fractional vacuum distillation is effective. However, the diepoxide solidifies/polymerizes easily in the pot residue.

  • Better Approach: Chemical separation. The diepoxide is more water-soluble. Multiple washes with water/brine can reduce diepoxide content in the organic phase, though you will lose some yield.

Module 4: Decision Logic for Optimization

Use this logic flow to optimize your next run.

Optimization_Logic Start Analyze Crude Mixture Check_Di Is Diepoxide > 10%? Start->Check_Di Check_Bi Are Bicyclic Ethers Present? Check_Di->Check_Bi No Action_Stoich Reduce Oxidant to 0.8 eq OR Increase COD to 2.0 eq Check_Di->Action_Stoich Yes Action_Buffer Add Solid NaHCO3 Check Solvent Acidity Check_Bi->Action_Buffer Yes Action_Temp Lower Reaction Temp (Control Exotherm) Check_Bi->Action_Temp No, but yield low

Figure 2: Logical workflow for process correction based on observed impurities.

References
  • Sato, T., et al. (1979). "Oxidation of 1,5-cyclooctadiene with thallium(III) acetate." Bulletin of the Chemical Society of Japan. (Provides foundational spectral data for COD oxidation products).

  • Venturello, C., & D'Aloisio, R. (1988). "Quaternary ammonium tetrakis(diperoxotungsto)phosphates(3-) as a new class of catalysts for efficient alkene epoxidation with hydrogen peroxide." The Journal of Organic Chemistry. (The definitive reference for the Tungstate/Phase-Transfer protocol).

  • Noyori, R., et al. (1997). "Green oxidation with aqueous hydrogen peroxide." Chemical Communications. (Discusses halide-free, green oxidation methods relevant to COD).

  • Ullmann's Encyclopedia of Industrial Chemistry . "Cyclododecatriene, Cyclooctadiene, and 4-Vinylcyclohexene."[2] (Industrial context on byproducts and handling).

Sources

Troubleshooting

Technical Support Center: Purification of 9-oxabicyclo[6.1.0]non-4-ene

Part 1: Core Directive & Impurity Profiling Objective: Isolate high-purity (>98%) 9-oxabicyclo[6.1.0]non-4-ene (also known as 1,2-epoxy-5-cyclooctene) from crude reaction mixtures, typically derived from the epoxidation...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Core Directive & Impurity Profiling

Objective: Isolate high-purity (>98%) 9-oxabicyclo[6.1.0]non-4-ene (also known as 1,2-epoxy-5-cyclooctene) from crude reaction mixtures, typically derived from the epoxidation of 1,5-cyclooctadiene (COD).

The Challenge: The primary difficulty lies in balancing the removal of the volatile starting material (COD) while preventing the formation of the higher-boiling diepoxide (1,2,5,6-diepoxycyclooctane) and avoiding acid-catalyzed ring opening of the epoxide moiety.

Impurity Profile & Physical Properties

Understanding the physical differences between the target and its impurities is the key to selecting the right purification method.

CompoundRoleBoiling Point (Lit.)[1][2][3]State (RT)Removal Strategy
9-oxabicyclo[6.1.0]non-4-ene Target 76–78 °C @ 15 mmHg (195 °C @ 760 mmHg)LiquidVacuum Distillation
1,5-Cyclooctadiene (COD)Starting Material151 °C @ 760 mmHgLiquidRotary Evaporation / Fore-cut
1,2,5,6-DiepoxycyclooctaneOver-oxidation70 °C @ 0.04 mmHg (Est. >230 °C @ 760 mmHg)Solid/LiqPot Residue (Distillation)
trans-Diol derivativesDegradantHigh / DecomposesSolidAqueous Extraction
m-Chlorobenzoic acid (mCBA)ByproductSublimes / HighSolidBasic Wash (Solubility)

Part 2: Purification Protocols

Protocol A: Vacuum Distillation (The Gold Standard)

Recommended for scales >5g. This method exploits the significant boiling point differential between the monoepoxide and the diepoxide.

Prerequisites:

  • Crude Workup: Ensure the crude mixture is peroxide-negative (starch-iodide test) and neutral . Residual acids (e.g., mCPBA, mCBA) will catalyze polymerization in the distillation pot.

    • Wash: 10% Na₂SO₃ (quench peroxides) → Sat. NaHCO₃ (remove acids) → Brine → Dry (MgSO₄).

Step-by-Step Procedure:

  • Apparatus Setup: Assemble a short-path distillation head with a Vigreux column (optional for better separation) and a cow receiver.

  • Degassing: Apply weak vacuum (approx. 100-200 mmHg) at room temperature to remove residual solvents (DCM/CHCl₃).

  • COD Removal (Fore-cut):

    • Increase vacuum to 15–20 mmHg .

    • Slowly raise oil bath to 60–70 °C .

    • Observation: Volatile COD will distill over. Collect this fraction separately.

  • Product Collection (Main Fraction):

    • Maintain vacuum at 15 mmHg .

    • Raise oil bath to 95–105 °C .

    • Target Vapor Temp: Collect fractions boiling at 76–78 °C .

    • Critical: Do not overheat the pot (>130 °C) to avoid thermal rearrangement.

  • Residue: Stop distillation when the head temperature drops or pot volume is low. The residue contains the high-boiling diepoxide.

Protocol B: Buffered Flash Chromatography

Recommended for small scales (<2g) or final polishing. Standard silica gel is acidic (pH 6.5-7.0) and can destroy epoxides.

The "Buffered Silica" Technique:

  • Slurry Preparation: Prepare the silica slurry using Hexanes containing 1% Triethylamine (Et₃N) .

  • Column Packing: Pour the slurry and flush with 2 column volumes of the Hexane/Et₃N mix. This neutralizes active acidic sites on the silica surface.

  • Elution Gradient:

    • Start: 100% Hexanes (Elutes residual COD).

    • Gradient: 0% → 10% Ethyl Acetate in Hexanes.

    • Target Rf: ~0.3–0.4 in 9:1 Hex:EtOAc.

  • Detection: Use KMnO₄ stain (epoxide stains yellow/brown) or Iodine. UV activity is weak/non-existent.

Part 3: Visualizing the Workflow

The following diagram illustrates the decision logic for purifying 9-oxabicyclo[6.1.0]non-4-ene based on scale and impurity levels.

PurificationLogic Start Crude Reaction Mixture (COD + Monoepoxide + Diepoxide) CheckPeroxide Peroxide Test (Starch-Iodide) Start->CheckPeroxide Quench Quench: Na2SO3 Wash Neutralize: NaHCO3 Wash CheckPeroxide->Quench Positive ScaleCheck Scale > 5 grams? CheckPeroxide->ScaleCheck Negative Quench->ScaleCheck Distillation Vacuum Distillation (15 mmHg) ScaleCheck->Distillation Yes Column Flash Chromatography (Buffered Silica) ScaleCheck->Column No Forecut Fore-cut: COD (<60°C vapor) Distillation->Forecut MainFrac Main Fraction: Monoepoxide (76-78°C vapor) Distillation->MainFrac Residue Pot Residue: Diepoxide Distillation->Residue BufferStep Pre-treat Silica: 1% Et3N in Hexanes Column->BufferStep Elution Gradient Elution: Hex -> 10% EtOAc/Hex BufferStep->Elution Elution->MainFrac

Caption: Decision tree for selecting the optimal purification route based on scale and safety checks.

Part 4: Troubleshooting & FAQs

Q1: My distilled product is turning yellow after a few days. Why? A: This indicates autoxidation or acid-catalyzed degradation.

  • Cause: Likely trace acid carryover (mCBA) or storage without inert gas.

  • Fix: Store the purified liquid over activated 4Å molecular sieves under a Nitrogen or Argon atmosphere at 4°C. For long-term storage, add a stabilizer like BHT (0.05% w/w) if downstream applications permit.

Q2: I am seeing a large amount of diepoxide. How do I prevent this? A: The diepoxide forms when the oxidant reacts with the monoepoxide.

  • Mechanistic Insight: The second double bond in COD is less electron-rich than the first, but statistical probability favors over-oxidation if oxidant is in excess.

  • Protocol Adjustment: Use a 2:1 molar ratio of COD to oxidant . The excess COD acts as a "buffer," statistically ensuring the oxidant is consumed by COD to form monoepoxide before it attacks the monoepoxide.

Q3: The product decomposes on the silica column (streaking/low recovery). A: Epoxides are sensitive to the Lewis acidic sites on silica gel.

  • Immediate Fix: Switch to Neutral Alumina (Grade III) or use the triethylamine buffering method described in Protocol B.

  • Verification: Run a 2D TLC. Spot the sample, wait 10 mins, then run the plate. If the spot degrades or new spots appear compared to a fresh spot, the stationary phase is destroying your compound.

Q4: Can I separate the monoepoxide from COD by crystallization? A: No. Both are liquids at room temperature with low melting points. Distillation is the only viable physical separation method for bulk removal of COD.

References

  • Sigma-Aldrich. 9-Oxabicyclo[6.1.0]non-4-ene Product Sheet & Physical Properties.Link

  • Organic Syntheses. Sharpless Epoxidation and General Epoxide Purification Techniques. (Referenced for general distillation parameters of sensitive epoxides). Link

  • Lancaster University. Optimisation of greener alkene epoxidation... for effective separation of epoxides. (Differentiation of mono/diepoxide separation). Link

  • National Institutes of Health (PubChem). 1,2:5,6-Diepoxycyclooctane Physical Properties.Link

  • Sorbent Technologies. Flash Chromatography: The Role of Silica Gel and Buffering.Link

Sources

Optimization

Optimizing temperature and reaction time for cyclooctadiene monoepoxidation

Technical Support Center: Cyclooctadiene (COD) Monoepoxidation Status: Active Agent: Senior Application Scientist Topic: Optimization of Temperature & Reaction Time for Selectivity Case ID: COD-EPOX-OPT-001 Executive Sum...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Cyclooctadiene (COD) Monoepoxidation

Status: Active Agent: Senior Application Scientist Topic: Optimization of Temperature & Reaction Time for Selectivity Case ID: COD-EPOX-OPT-001

Executive Summary: The Selectivity Cliff

Welcome to the technical support center. You are likely here because achieving high selectivity for 1,2-epoxy-5-cyclooctene (monoepoxide) while minimizing 1,2,5,6-diepoxycyclooctane (diepoxide) is a kinetic balancing act.

In the epoxidation of 1,5-cyclooctadiene (1,5-COD), the two double bonds are chemically equivalent initially. However, once the first epoxide forms, the electronic and steric environment changes. The core challenge is that the activation energy difference (


) between the first and second oxidation is often small.
  • High Temperature: Accelerates both

    
     (mono) and 
    
    
    
    (di), often eroding selectivity due to thermodynamic equilibration or rapid consecutive oxidation.
  • Extended Time: Inevitably pushes the system toward the thermodynamic sink (diepoxide) or hydrolysis products (diols) if acidic species are present.

This guide provides troubleshooting workflows for the two most common systems: Peracid Oxidation (mCPBA) and Transition Metal Catalysis (H₂O₂/TBHP) .

Part 1: Reaction Pathway & Logic Visualization

Before adjusting parameters, visualize the competing pathways. You must distinguish between Over-oxidation (kinetic issue) and Hydrolysis (stability issue).

COD_Epoxidation_Pathway cluster_legend Optimization Logic COD 1,5-Cyclooctadiene (Starting Material) Mono 1,2-Epoxy-5-cyclooctene (Target Product) COD->Mono k1 (Fast) Control: Low T Di 1,2,5,6-Diepoxycyclooctane (Over-oxidation Impurity) Mono->Di k2 (Slow but persistent) Risk: High T / Long t Diol Hydroxy-cyclooctenol/Diol (Hydrolysis Impurity) Mono->Diol Acid/Water Risk: Poor buffering Text Goal: Maximize [Mono] before k2 dominates. Stop reaction at ~85-90% conversion.

Figure 1: Kinetic pathway of COD epoxidation. Selectivity depends on arresting the reaction at the 'Mono' stage before


 or hydrolysis becomes significant.

Part 2: Troubleshooting Guides (Q&A Format)

Module A: The Classical Route (mCPBA)

Standard Protocol: m-Chloroperbenzoic acid in DCM/CHCl₃ with NaHCO₃ buffer.

Q1: My reaction yields are good (>90%), but I see 15-20% diepoxide. How do I optimize T and t?

  • Diagnosis: You are running the reaction to "complete conversion" of the starting material. In consecutive reactions

    
    , maximum yield of 
    
    
    
    (monoepoxide) never occurs at 100% conversion of
    
    
    (COD).
  • The Fix (Temporal): Quench the reaction early. Monitor by GC/TLC and stop when ~5-10% of 1,5-COD remains.

  • The Fix (Thermal):

    • Start:

      
       (Ice bath).
      
    • Addition: Add mCPBA dropwise over 30-60 minutes. The reaction is exothermic; rapid addition spikes local temperature, momentarily accelerating

      
      .
      
    • Hold: Warm to Room Temperature (RT) only if conversion stalls.

    • Reference: See Organic Syntheses protocols for temperature control in peracid oxidations to prevent thermal runaway [1].

Q2: I see a spot on TLC that drags (low Rf) and the isolated oil is viscous. What happened?

  • Diagnosis: Acid-catalyzed ring opening (Hydrolysis). mCPBA generates m-chlorobenzoic acid as a byproduct. If the temperature is too high (

    
    ) or the buffer is insufficient, the epoxide opens to a diol or hydroxy-ester.
    
  • The Fix:

    • Temperature: strictly maintain

      
      .
      
    • Buffer: Ensure you are using finely powdered

      
       (1.5 - 2.0 equiv relative to mCPBA) in the suspension.
      
    • Validation: Check IR for strong -OH stretch (

      
      ). If present, your temperature was too high for the buffer capacity.
      
Module B: Catalytic Green Route (H₂O₂ / TBHP + Metal Catalyst)

Systems: Tungsten (W), Molybdenum (Mo), or Rhenium (Re) catalysts.

Q3: The literature says run at


, but my selectivity is poor (60%). Should I lower the temp? 
  • Diagnosis: Unlike mCPBA, metal catalysts often require heat (

    
    ) to overcome the activation barrier for the active peroxo-metal species formation. Lowering T might kill reactivity entirely (
    
    
    
    ).
  • The Fix: Do not lower T below the catalyst's "light-off" temperature. Instead, optimize Time and Oxidant Equivalents .

    • Stoichiometry: Use a deficiency of oxidant (e.g., 0.8 - 1.0 equiv of H₂O₂ vs COD). Do not use excess.

    • Time: High-temperature catalytic reactions are fast. Sampling at 4 hours might be too late. Sample at 30, 60, and 90 minutes.

    • Reference: Catalytic systems like Polybenzimidazole-Mo(VI) show optimal yields at

      
       but require precise termination times (e.g., 76 mins) to prevent over-oxidation [2].
      

Q4: Reaction is stalling at 40% conversion despite high T (


). 
  • Diagnosis: Catalyst deactivation or oxidant decomposition (disproportionation of

    
    ).
    
  • The Fix:

    • Temperature: If T is too high, H₂O₂ decomposes before reacting. Lower T to

      
       and extend time.
      
    • Addition: Add H₂O₂ via syringe pump over the course of the reaction (semi-batch) rather than all at once. This keeps the instantaneous concentration of oxidant low, favoring the catalyst pathway over thermal decomposition.

Part 3: Comparative Optimization Data

Use this table to select your starting parameters based on your available reagents.

ParameterMethod A: mCPBA (Stoichiometric) Method B: Mo/W Catalyst + H₂O₂/TBHP
Primary Driver Enthalpic Control (Exotherm management)Activation Control (Catalyst turnover)
Optimal Temp


Reaction Time 3 - 12 Hours0.5 - 4 Hours
Limiting Reagent mCPBA (add 1.0 - 1.1 equiv)Oxidant (add 0.9 - 1.0 equiv)
Major Risk Exotherm leading to runaway; Hydrolysis.Thermal decomposition of oxidant; Over-oxidation.
Selectivity Strategy Keep cold; Buffer acid.Short contact time; Starve oxidant.

Part 4: Optimized Experimental Protocol (mCPBA Method)

Rationale: This method is selected for highest reliability in small-to-medium scale research settings where catalyst synthesis is not desired.

Reagents:

  • 1,5-Cyclooctadiene (10 mmol, 1.08 g)

  • mCPBA (70-75% wt, 10-11 mmol)

  • 
     (solid, 15 mmol)
    
  • Dichloromethane (

    
    , 50 mL)
    

Step-by-Step Workflow:

  • Preparation (

    
    ):  Dissolve 1,5-COD in 
    
    
    
    in a round-bottom flask. Add solid
    
    
    .
    • Why? The solid buffer neutralizes m-chlorobenzoic acid in situ as it forms, preventing acid-catalyzed hydrolysis [3].

  • Cooling (

    
    ):  Place flask in an ice-water bath. Allow to equilibrate for 15 minutes.
    
  • Addition (

    
    ):  Dissolve mCPBA in 
    
    
    
    (20 mL). Add this solution dropwise over 45 minutes.
    • Self-Validation: If the solvent boils or refluxes, addition is too fast.

  • Reaction (

    
    ):  Stir at 
    
    
    
    for 2 hours. Remove ice bath and allow to warm to RT for 1 additional hour.
  • Monitoring: Check TLC (Silica, 10% EtOAc/Hexane).

    • Target: COD spot (High Rf) should be faint but visible. Monoepoxide (Mid Rf) major. Diepoxide (Low Rf) trace/absent.

  • Quench: Pour mixture into saturated aqueous

    
     (destroys excess peroxide) and 
    
    
    
    .

References

  • Schwartz, N. N.; Blumbergs, J. H. (1964). Epoxidation of Olefins with m-Chloroperbenzoic Acid. Journal of Organic Chemistry. Link (Foundational protocol for temperature control in mCPBA oxidations).

  • Bhuiyan, M. M. R., et al. (2024).[1] Optimisation of greener and more efficient 1,7-octadiene epoxidation catalysed by a polymer-supported Mo(vi) complex. Reaction Chemistry & Engineering. Link (Analogous diene optimization demonstrating 75°C/76min optima).

  • Anderson, W. K.; Veysoglu, T. (1973). A simple procedure for the epoxidation of acid-sensitive olefins. Journal of Organic Chemistry. Link (Establishes the biphasic NaHCO3 buffering technique).

  • Al-Hunaiti, A., et al. (2011). Solvent-free selective epoxidation of cyclooctene using supported gold catalysts. Green Chemistry. Link (Discusses temperature dependence of selectivity in catalytic systems).

Sources

Troubleshooting

Technical Support Center: 1,5-Cyclooctadiene (COD) Epoxidation Troubleshooting

Welcome to the Technical Support Center for 1,5-Cyclooctadiene (COD) handling and functionalization. This guide is designed for researchers and drug development professionals dealing with the unintended formation of diep...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1,5-Cyclooctadiene (COD) handling and functionalization. This guide is designed for researchers and drug development professionals dealing with the unintended formation of diepoxides (such as cis,cis-1,5-cyclooctadiene diepoxide) during the storage or monoepoxidation of COD.

Storage & Autoxidation: Preventing Spontaneous Diepoxide Formation

Q: Why does my stored "pure" 1,5-cyclooctadiene contain epoxides and hydroperoxides, and how does this affect my organometallic syntheses?

Causality & Mechanism: 1,5-Cyclooctadiene is highly susceptible to autoxidation when exposed to atmospheric oxygen or ozone. The autoxidation mechanism is initiated by O2, forming an RO2 radical. Because COD contains two non-conjugated double bonds in close proximity, the RO2 radical frequently undergoes rapid intramolecular addition (endoperoxidation) rather than a simple H-shift[1]. These endoperoxides and hydroperoxide intermediates subsequently decompose or react to form monoepoxides and diepoxides over time[1]. If this degraded COD is used to synthesize organometallic complexes (e.g., Ni(COD)2 or Ir(COD)Cl dimer), the peroxides will irreversibly oxidize the metal center, leading to reaction failure and black metal precipitation.

Autoxidation_Pathway COD 1,5-Cyclooctadiene O2 O2 / Autoxidation COD->O2 Radical RO2• Radicals & Endoperoxides O2->Radical Mono Monoepoxide Radical->Mono Di Diepoxide (Degradation) Radical->Di Mono->Di Further Oxidation

Autoxidation pathway of COD leading to unintended diepoxide formation.

Q: How do I rescue degraded COD and prevent future autoxidation?

Experimental Protocol: Self-Validating Purification of COD To ensure the absolute removal of peroxides and diepoxides, follow this step-by-step methodology:

  • Peroxide Adsorption: Pass the degraded COD through a short column of activated basic alumina (Brockmann Grade I) under a strict nitrogen atmosphere. The basic alumina selectively binds polar hydroperoxides and trace acids[2].

    • Self-Validation Step: Test a drop of the eluate with starch-iodide test paper. It must remain completely colorless. If it turns blue/black, repeat the alumina filtration.

  • Vacuum Distillation: Transfer the peroxide-free COD to a distillation apparatus. Distill under reduced pressure (e.g., 55–57 °C at 30 mmHg) to separate COD from heavy diepoxides[3]. Discard the first 5% (contains volatile impurities) and leave the last 10% in the pot (contains high-boiling diepoxides).

  • Anaerobic Storage: Store the purified COD in a Schlenk flask or ampoule under argon. For long-term storage, add 10–50 ppm of BHT (butylated hydroxytoluene) as a radical scavenger and store at -20 °C.

Controlled Monoepoxidation: Suppressing Over-Oxidation

Q: When synthesizing 1,5-cyclooctadiene monoepoxide, how do I suppress the formation of the cis,cis-1,5-cyclooctadiene diepoxide?

Causality & Mechanism: The fundamental challenge in monoepoxidizing COD is that the second double bond in the monoepoxide product remains sufficiently nucleophilic to react with excess oxidant. When using standard peracids like m-chloroperoxybenzoic acid (mCPBA), the reaction lacks electronic differentiation between the first and second epoxidation events. If even a slight local excess of peracid exists, the cis,cis-1,5-cyclooctadiene diepoxide forms rapidly[4].

To prevent this, you must switch from unselective peracids to transition-metal-catalyzed systems (like Mo(VI)) or mild oxidants (like Sodium Perborate). Molybdenum(VI) catalysts coordinate the diene and preferentially yield the monoepoxide due to strict steric control at the metal center, physically blocking the second epoxidation[5][6].

Epoxidation_Logic Start 1,5-Cyclooctadiene PathA mCPBA (Excess) Uncontrolled Start->PathA PathB Mo(VI) + TBHP Controlled Start->PathB Mono Monoepoxide PathA->Mono Fast PathB->Mono Selective Di cis,cis-Diepoxide Mono->Di Fast (Over-oxidation) Mono->Di Blocked

Reaction logic comparing unselective mCPBA oxidation vs. selective Mo(VI) catalysis.

Q: Which oxidant system should I choose for my specific scale and purity requirements?

Data Presentation: Oxidant Selection Matrix

Oxidant / Reagent SystemCatalystDiepoxide Formation RiskPrimary Application & Mechanistic Notes
mCPBA (Excess)NoneHigh Used primarily when the cis,cis-diepoxide is the desired target[4]. Extremely difficult to stop at the monoepoxide stage without strict stoichiometric control and biphasic conditions.
TBHP (tert-butyl hydroperoxide)Dimeric Mo(VI) or Mo(CO)6Low Best for high-yield monoepoxidation. The Mo(VI) complex preferentially catalyzes monoepoxide production by limiting coordination space[5][6].
Sodium Perborate (NaBO3)None (in Acetic Acid)Low Excellent green-chemistry alternative. Oxidizes COD to form the monoepoxide selectively in good yields under mild conditions[7].

Experimental Protocol: Selective Monoepoxidation using Mo(VI) / TBHP To reliably synthesize the monoepoxide without diepoxide contamination, utilize this catalytic protocol:

  • Preparation: In a flame-dried, argon-flushed round-bottom flask, dissolve 1,5-cyclooctadiene (1.0 equiv) in anhydrous 1,2-dichloroethane.

  • Catalyst Initiation: Add the dimeric Mo(VI) triketonate catalyst (0.001 equiv) to the solution[5]. Stir for 5 minutes at 40 °C to ensure complete dissolution.

  • Controlled Oxidation: Slowly add tert-butyl hydroperoxide (TBHP, 1.0 equiv) dropwise via a syringe pump over 1 hour.

    • Causality: Slow addition ensures that the local concentration of TBHP never exceeds the concentration of unreacted COD, kinetically starving the pathway that leads to diepoxide.

  • Reaction Monitoring: Monitor the reaction via GC-MS. The Mo(VI) catalyst will selectively halt the reaction after the first oxygen transfer[5].

    • Self-Validation Step: The GC trace should show >95% selectivity for the monoepoxide peak with no emergence of the heavier diepoxide peak.

  • Quench & Isolate: Once COD is consumed, quench the reaction with saturated aqueous sodium sulfite (Na2SO3) to destroy trace unreacted TBHP. Extract the organic layer, dry over MgSO4, and purify the monoepoxide via fractional distillation.

References

*[1] Chemical ionization mass spectrometry of ozonolysis-initiated autoxidation products of cyclooctene and 1,5-cyclooctadiene. Helsinki University. 1 *[2] Selective catalytic oxidation using hydrogen/oxygen mixtures with solutions of iridium and rhodium complexes: 1,5-cyclooctadiene (cod) diner. Canadian Journal of Chemistry. 2 *[7] Epoxidation of cyclooctene and 1,5-cyclooctadiene by sodium perborate oxidation. ACG Publications. 7 * Epoxidation of cyclic olefins using dimeric molybdenum(VI) catalysts. ScienceDirect. 5 *[4] cis,cis-1,5-Cyclooctadiene diepoxide. ACS Publications. 4 *[6] Molybdenum in Organic Synthesis. ResearchGate. 6 * 1,3,5-cyclooctatriene - Organic Syntheses Procedure. Organic Syntheses. 3

Sources

Optimization

Technical Support Center: Scale-Up Production of (1R,8S)-Rel-9-oxabicyclo[6.1.0]non-4-ene

Welcome to the Technical Support Center for the scale-up synthesis of (1R,8S)-Rel-9-oxabicyclo[6.1.0]non-4-ene , commonly referred to as 1,5-cyclooctadiene (1,5-COD) monoepoxide. Transitioning this epoxidation from a ben...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the scale-up synthesis of (1R,8S)-Rel-9-oxabicyclo[6.1.0]non-4-ene , commonly referred to as 1,5-cyclooctadiene (1,5-COD) monoepoxide. Transitioning this epoxidation from a benchtop fume hood to a pilot-plant reactor introduces severe non-linear complexities. While m-chloroperoxybenzoic acid (mCPBA) is suitable for gram-scale synthesis, its shock sensitivity and poor atom economy make it dangerously prohibitive at scale.

This guide details the industry-standard biphasic catalytic system utilizing hydrogen peroxide (


) and sodium tungstate (

) ()[1]. The following documentation is engineered to provide researchers and process chemists with field-proven, self-validating methodologies to ensure chemoselectivity, thermal safety, and high-purity isolation.
Process Architecture & Logic

G A 1,5-Cyclooctadiene (Organic Substrate) C Biphasic Epoxidation (Jacket Cooled: 0-5°C) A->C B H2O2 + Na2WO4 + PTC (Aqueous Oxidant) B->C D Phase Separation & Thiosulfate Quench C->D E Aqueous Waste (Tungstate Recovery) D->E F Organic Phase (Crude Monoepoxide) D->F G Fractional Distillation (High Vacuum) F->G H (1R,8S)-Rel-9-oxabicyclo [6.1.0]non-4-ene G->H

Figure 1: Scale-up workflow for the biphasic catalytic epoxidation of 1,5-cyclooctadiene.

Section 1: Self-Validating Scale-Up Methodology

To maintain scientific integrity and safety, every step in this pilot-scale protocol is designed as a self-validating system . You must not proceed to the next step until the validation criteria of the current step are met.

Step 1: Catalyst Activation (Aqueous Phase Preparation)

  • Action: In a passivation-treated vessel, dissolve sodium tungstate dihydrate (

    
    ) and a phase-transfer catalyst (PTC, e.g., Aliquat 336 or a long-chain onium salt) in deionized water ()[1].
    
  • Causality: The tungstate ion reacts with

    
     to form the active peroxotungstate complex. Because 1,5-COD is highly lipophilic, the PTC is strictly required to shuttle the hydrophilic oxidant across the phase boundary into the organic layer.
    
  • Validation: Visually inspect the aqueous phase. It must resolve into a clear, homogenous solution. Cloudiness indicates incomplete PTC dissolution, which will stall the epoxidation at the phase boundary.

Step 2: Substrate Loading & Thermal Equilibration

  • Action: Charge the main jacketed reactor with 1,5-COD and an inert organic diluent (e.g., toluene). Initiate agitation (>300 RPM) and set the chiller jacket to 0 °C.

  • Causality: Epoxidation is intensely exothermic. Toluene acts as a thermal mass (heat sink) to absorb the enthalpy of reaction (

    
    ), preventing localized hot spots that lead to thermal runaway or epoxide degradation.
    
  • Validation: Monitor the internal Resistance Temperature Detector (RTD). Do not commence oxidant dosing until the internal temperature is stable at

    
     5 °C for at least 15 minutes.
    

Step 3: Controlled Oxidant Dosing

  • Action: Begin dropwise addition of 30% aqueous

    
     over 3–4 hours. Crucial:  Maintain a strict stoichiometric ratio of 
    
    
    
    :COD at 0.85:1.00.
  • Causality: Deliberate under-dosing of the oxidant is the primary chemical control against over-epoxidation to the unwanted byproduct, 1,2,5,6-diepoxyoctane. Dropwise addition ensures the reaction is "feed-rate limited," keeping the exotherm manageable ()[2].

  • Validation: Pull aliquots every 60 minutes for GC-FID analysis. The reaction validates itself when the conversion of 1,5-COD plateaus identically as the

    
     feed finishes, confirming no oxidant pooling has occurred.
    

Step 4: Quenching & Phase Separation

  • Action: Halt agitation, allow the phases to separate, and drain the lower aqueous layer. Wash the retained organic phase with a 10% aqueous sodium thiosulfate (

    
    ) solution.
    
  • Causality: Thiosulfate chemically reduces any unreacted peroxotungstate or dissolved

    
    . If residual peroxides are carried into the distillation apparatus, they will concentrate and pose a severe detonation risk.
    
  • Validation: Dip a KI-starch indicator strip into the organic phase. A negative result (no blue/black color change) validates that the mixture is peroxide-free and safe for thermal processing.

Step 5: Vacuum Distillation

  • Action: Transfer the organic phase to a distillation apparatus equipped with a Vigreux column. Apply high vacuum (15 mmHg) and gently heat the pot.

  • Causality: The monoepoxide has an atmospheric boiling point of 195 °C ()[3]. Heating the crude mixture to 195 °C will cause thermal ring-opening and polymerization. Applying a 15 mmHg vacuum safely depresses the boiling point to 76–78 °C.

  • Validation: The emergence of a clear, colorless distillate at a vapor temperature of 76–78 °C, exhibiting a refractive index of

    
     1.495 ()[3], confirms the successful isolation of high-purity (1R,8S)-Rel-9-oxabicyclo[6.1.0]non-4-ene.
    
Section 2: Troubleshooting & FAQs

Q: My GC-FID shows a high concentration of 1,2,5,6-diepoxyoctane. How do I improve chemoselectivity? A: Diepoxide formation is a direct symptom of local oxidant excess. First, ensure your agitation is vigorous enough to maximize the interfacial area between the aqueous and organic phases; poor mixing causes


 to pool. Second, strictly adhere to the sub-stoichiometric oxidant ratio (0.85 eq. 

). It is fundamentally easier to distill unreacted 1,5-COD away from the monoepoxide than it is to separate the monoepoxide from the diepoxide.

Q: The reaction stalled at 40% conversion despite continuous


 addition. What happened? 
A:  This indicates catalyst poisoning or non-productive oxidant decomposition. In scale-up environments, trace transition metals (e.g., Fe, Ni) leaching from stainless steel reactors can catalyze the rapid disproportionation of 

into

and

gas ()[1]. Solution: Chemically passivate your reactor prior to use (e.g., nitric acid wash), or add a chelating agent like EDTA to the aqueous phase to sequester rogue transition metals.

Q: During distillation, the pot residue became highly viscous, darkened, and the yield dropped. Is the product degrading? A: Yes. You are observing the thermal polymerization of the epoxide ring. This is almost always catalyzed by trace acidic impurities or residual tungsten catalyst left in the organic phase. Solution: Ensure the organic phase is washed with a mild aqueous base (e.g.,


) prior to distillation to neutralize any residual acids. Furthermore, keep the distillation heating bath strictly below 100 °C by utilizing a stronger vacuum (<10 mmHg).
Section 3: Quantitative Process Metrics

The following table summarizes the critical parameter shifts required when moving from bench-scale discovery to pilot-scale production.

ParameterBench Scale (10 g)Pilot Scale (5 kg)Mechanistic Causality / Note
Primary Oxidant mCPBA30%

/

mCPBA poses severe shock/thermal hazards at scale;

yields only water as a byproduct, ensuring safe atom economy.

: 1,5-COD Ratio
1.10 : 1.000.85 : 1.00Sub-stoichiometric dosing at scale is mandatory to prevent over-oxidation to the diepoxide.
Cooling Mechanism Ice BathActive Jacketed ChillerEssential to manage the intense

of epoxidation and prevent thermal runaway as surface-area-to-volume ratio decreases.
Distillation Pressure Atmospheric (760 mmHg)High Vacuum (15 mmHg)Vacuum lowers the boiling point from 195 °C to 76-78 °C, preventing thermal ring-opening and polymerization.
Yield (Monoepoxide) >85%65 - 72%Lower overall yield at scale is a deliberate, necessary trade-off for achieving higher safety and chemoselectivity.
References
  • Method of Producing Epoxy Compound and Catalyst Composition for Epoxidation Reaction. US Patent US20170204077A1. Google Patents.
  • Epoxidation of Eight- and Twelve-Membered Cyclic Olefins with Hydrogen Peroxide in the Presence of Metal Oxide Catalysts. Bulletin of the Chemical Society of Japan, Oxford Academic. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Spectroscopic Elucidation of (1R,8S)-Rel-9-oxabicyclo[6.1.0]non-4-ene

This guide provides a comprehensive framework for the structural verification of (1R,8S)-Rel-9-oxabicyclo[6.1.0]non-4-ene, a bicyclic epoxide derived from cyclooctadiene. The inherent flexibility of the eight-membered ri...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the structural verification of (1R,8S)-Rel-9-oxabicyclo[6.1.0]non-4-ene, a bicyclic epoxide derived from cyclooctadiene. The inherent flexibility of the eight-membered ring and the specific stereochemistry of the epoxide present a unique analytical challenge that necessitates a multi-faceted NMR approach. We will move beyond simple spectral prediction to detail a systematic methodology for data acquisition and interpretation, comparing the target molecule's spectral features with those of logical alternatives to ensure unambiguous characterization.

The Analytical Challenge: Defining the Structure

The target molecule, (1R,8S)-Rel-9-oxabicyclo[6.1.0]non-4-ene, possesses several key structural features that must be confirmed by spectroscopic analysis:

  • An eight-membered carbon ring.

  • A single carbon-carbon double bond.

  • An epoxide ring fused to the larger ring.

  • A specific cis relative stereochemistry of the epoxide fusion, as indicated by the (1R, 8S)-Rel designation.

Our analytical goal is not merely to identify the presence of these groups, but to confirm their connectivity and relative spatial orientation. This requires a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments, each providing a unique and essential piece of the structural puzzle.

cluster_mol (1R,8S)-Rel-9-oxabicyclo[6.1.0]non-4-ene cluster_features Key Structural & Spectroscopic Features mol A Cis-Fused Epoxide (H1, H8, C1, C8) B Internal Alkene (H4, H5, C4, C5) C Allylic Centers (H3, H6, C3, C6) D Saturated Aliphatic Chain (H2, H7, C2, C7)

Caption: Key structural motifs of the target molecule.

Comparative Spectral Analysis: Distinguishing from Alternatives

A core principle of robust structural elucidation is the comparison against plausible alternatives, such as the starting material or potential side-products. This approach validates the assignment by demonstrating not only what the structure is, but also what it is not.

Compound Key ¹H NMR Features Key ¹³C NMR Features
Target: 9-Oxabicyclo[6.1.0]non-4-ene Epoxide Protons (H1, H8): ~2.9-3.2 ppm.[1][2] Alkene Protons (H4, H5): ~5.5-5.8 ppm. Allylic Protons (H3, H6): ~2.1-2.4 ppm.Epoxide Carbons (C1, C8): ~55-60 ppm.[3][4] Alkene Carbons (C4, C5): ~128-132 ppm.[5][6] Aliphatic Carbons: ~25-35 ppm.
Alternative 1: cis,cis-1,5-Cyclooctadiene (Starting Material) Alkene Protons: Single, sharp signal at ~5.5-5.6 ppm. Allylic Protons: Single, sharp signal at ~2.3-2.4 ppm. NO epoxide signals. Alkene Carbons: Single signal at ~128-130 ppm. Allylic Carbons: Single signal at ~26 ppm. NO epoxide signals.
Alternative 2: 9-Oxabicyclo[6.1.0]nonane (Saturated Analogue) [7][8]Epoxide Protons: ~2.6-2.9 ppm. Aliphatic Protons: Complex multiplet signals between ~1.0-2.2 ppm. NO alkene signals. Epoxide Carbons: ~57-59 ppm. Aliphatic Carbons: Multiple signals between ~20-30 ppm. NO alkene signals.

This comparative analysis establishes a clear diagnostic checklist. The simultaneous presence of signals in both the epoxide and alkene regions is the primary confirmation of the target molecule's gross structure.

A Self-Validating Protocol for NMR Data Acquisition

The quality of the final interpretation is entirely dependent on the quality of the acquired data. The following protocol is designed to yield high-fidelity, unambiguous spectra. The causality for key parameter choices is explained to underscore their importance.

Experimental Protocol

  • Sample Preparation:

    • Dissolve ~10-15 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃).

    • Rationale: CDCl₃ is an excellent solvent for many organic molecules and provides a wide, clean spectral window. Its residual proton signal (δ ~7.26 ppm) and carbon triplet (δ ~77.16 ppm) serve as convenient secondary references.[9]

    • Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm for both ¹H and ¹³C).

    • Rationale: TMS is chemically inert and its sharp, high-field signal does not overlap with most analyte signals, making it the universally accepted reference standard.

    • Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

  • Instrument Setup & Shimming:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Perform automated and then manual shimming on the lock signal to achieve a narrow, symmetrical peak shape.

    • Rationale: Precise shimming is critical. It maximizes magnetic field homogeneity across the sample, which is essential for achieving high resolution and minimizing peak distortion, allowing for the accurate measurement of chemical shifts and coupling constants.

  • Data Acquisition (¹H, ¹³C, COSY, HSQC, HMBC):

    • Acquire a standard ¹H NMR spectrum. Use a 30° or 45° pulse angle and a relaxation delay (d1) of at least 2 seconds.

    • Rationale: A longer relaxation delay helps ensure that all protons have fully relaxed before the next pulse, which is crucial for accurate signal integration.

    • Acquire a proton-decoupled ¹³C NMR spectrum. Use a relaxation delay of 3-5 seconds to ensure the detection of all carbon types, including those with longer relaxation times.

    • Rationale: Proton decoupling simplifies the spectrum to single lines for each unique carbon, but it can affect signal intensities (Nuclear Overhauser Effect). A sufficient delay ensures that even slowly relaxing quaternary carbons are reliably observed.[10]

    • Acquire standard 2D correlation experiments: gCOSY, gHSQC, and gHMBC using the instrument's default, gradient-selected pulse programs.

    • Rationale: Gradient-selected experiments (indicated by 'g') provide superior artifact suppression, leading to cleaner and more easily interpretable 2D spectra.[11]

Caption: Workflow for NMR data acquisition and analysis.

A Step-by-Step Guide to Spectral Interpretation

With high-quality data in hand, the interpretation should follow a logical, cross-validating sequence.

Step 1: Analyze the ¹³C Spectrum Begin with the ¹³C spectrum as it is the simplest, showing one peak for each chemically unique carbon.

  • Alkene Region (δ 120-140 ppm): Look for two signals corresponding to C4 and C5. Their presence confirms the double bond.[6][12]

  • Epoxide Region (δ 50-65 ppm): Identify two signals for C1 and C8. These are characteristically downfield from other aliphatic carbons due to the ring strain and electronegativity of the oxygen atom.[3][4]

  • Aliphatic Region (δ 20-40 ppm): The remaining four signals for C2, C3, C6, and C7 will appear here.

Step 2: Analyze the ¹H Spectrum

  • Alkene Region (δ 5.5-6.0 ppm): A multiplet integrating to 2H confirms the vinylic protons (H4, H5).

  • Epoxide Region (δ 2.5-3.5 ppm): A multiplet integrating to 2H confirms the epoxide protons (H1, H8).[2][13] The chemical shift in this region is highly characteristic of protons on a three-membered cyclic ether.[13]

  • Allylic/Aliphatic Region (δ 1.5-2.5 ppm): The remaining 8 protons will appear in this crowded upfield region. The allylic protons (H3, H6) are expected to be at the downfield end of this range (~2.1-2.4 ppm) due to their proximity to the double bond.

Step 3: Correlate with 2D NMR - The Validation System

This is where the structure is definitively assembled and validated.

  • gHSQC (Heteronuclear Single Quantum Coherence): This experiment creates a direct correlation between each proton and the carbon to which it is attached.

    • Action: Draw lines from the proton signals (on the y-axis) to their corresponding carbon signals (on the x-axis). This will definitively assign the proton-carbon pairs (e.g., H4/C4, H1/C1, etc.). This step validates the initial assignments from the 1D spectra.

  • gCOSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other, typically through two or three bonds.

    • Action: Trace the coupling network. Start with the distinct alkene proton signal (~5.6 ppm). It will show a cross-peak to the allylic protons (~2.2 ppm). These allylic protons will then show cross-peaks to the adjacent aliphatic protons (H2, H7), and so on. This allows you to "walk" around the carbon skeleton, connecting the proton signals in sequence. You should also see a correlation between the two epoxide protons, H1 and H8.

  • gHMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is invaluable for connecting fragments and confirming the overall carbon skeleton.

    • Action: Look for key long-range correlations. For example, the epoxide proton H1 should show a correlation to the aliphatic carbon C7 and the allylic carbon C2. Similarly, the alkene proton H4 should show correlations to the allylic carbons C3 and C6. These correlations bridge the key functional groups and confirm the bicyclic structure.

By systematically applying this sequence of 1D and 2D NMR analysis, every atom in the (1R,8S)-Rel-9-oxabicyclo[6.1.0]non-4-ene molecule can be assigned with a high degree of confidence, providing an unambiguous structural elucidation that is both robust and scientifically sound.

References

  • Schneider, H.-J., & Agrawal, P. K. (n.d.). 13C NMR and lanthanide‐induced shifts in epoxides of Terpenes and related compounds. Scilit.
  • Paulson, D. R., Tang, F. Y. N., Moran, G. F., Murray, A. S., Pelka, B. P., & Vasquez, E. M. (1975). Carbon-13 nuclear magnetic resonance spectroscopy. Quantitative correlations of the carbon chemical shifts of simple epoxides. The Journal of Organic Chemistry, 40(2), 184–186. Retrieved from [Link]

  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups.
  • Xia, W., Budge, S. M., & Lumsden, M. D. (2016). ¹H-NMR Characterization of Epoxides Derived from Polyunsaturated Fatty Acids. Journal of the American Oil Chemists' Society, 93(5), 637–647. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). rel-(1R,8S)-9-Oxabicyclo(6.1.0)nonane. PubChem. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Nuclear Magnetic Resonance (NMR) of Alkenes. Retrieved from [Link]

  • Li, H., Schütz, C., Favre, S., & Blériot, Y. (2012). Structure and 1 H-NMR J 1,2 and J 2,3 coupling constants of epoxides 4–7. ResearchGate. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • 13-C NMR Chemical Shift Table.pdf. (n.d.).
  • Chemistry LibreTexts. (2025, February 3). 4.9: Spectroscopy of Ethers and Epoxides. Retrieved from [Link]

  • Oregon State University. (2022, March 9). 13C NMR Chemical Shift. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 9-Oxabicyclo[6.1.0]nonane. NIST Chemistry WebBook. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. Retrieved from [Link]

  • de Oliveira, A. A. M., et al. (2025, January 30). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remarkable Natural Product. Preprints.org. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Analysis of Saturated and Unsaturated Nine-Membered Bicyclic Ethers

For researchers, scientists, and drug development professionals, understanding the structural nuances of cyclic compounds is paramount. Mass spectrometry stands as a cornerstone technique for elucidating molecular struct...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, understanding the structural nuances of cyclic compounds is paramount. Mass spectrometry stands as a cornerstone technique for elucidating molecular structures, and a deep understanding of fragmentation patterns is key to its effective application. This guide provides an in-depth analysis of the electron ionization (EI) mass spectrometry of 9-oxabicyclo[6.1.0]non-4-ene and its saturated counterpart, 9-oxabicyclo[6.1.0]nonane. By comparing the fragmentation of these two molecules, we can illuminate the influence of unsaturation on the fragmentation pathways of bicyclic ethers.

Introduction: The Significance of Bicyclic Ethers and the Role of Mass Spectrometry

Bicyclic ethers are prevalent structural motifs in a wide array of natural products and pharmaceutical compounds. Their unique three-dimensional architecture often imparts specific biological activities. 9-Oxabicyclo[6.1.0]non-4-ene, with its strained epoxide ring and a double bond within the nine-membered ring, presents a particularly interesting case for mass spectral analysis. The presence of the double bond is anticipated to significantly alter the fragmentation pathways compared to its saturated analog, 9-oxabicyclo[6.1.0]nonane (also known as cyclooctene oxide). A thorough understanding of these differences is crucial for the unambiguous identification of these and related structures in complex mixtures.

Electron ionization (EI) mass spectrometry is a powerful tool for this purpose, as it induces reproducible fragmentation patterns that serve as a molecular fingerprint.[1] The energy imparted by electron impact leads to the formation of a molecular ion, which then undergoes a series of fragmentation reactions to yield smaller, charged fragments. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), provides a wealth of structural information.

Experimental Protocol: A Standard Approach for GC-MS Analysis

The data discussed in this guide is based on standard gas chromatography-mass spectrometry (GC-MS) techniques, a common methodology for the analysis of volatile and semi-volatile organic compounds.

A. Gas Chromatography (GC)

  • Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at a temperature of 250°C.

  • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Oven Temperature Program: An initial temperature of 50°C held for 2 minutes, followed by a ramp of 10°C/min to 250°C, with a final hold of 5 minutes.

B. Mass Spectrometry (MS)

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Quadrupole.

  • Scan Range: m/z 35-350.

  • Ion Source Temperature: 230°C.

  • Interface Temperature: 280°C.

This protocol ensures the efficient separation of the analyte from the solvent and other potential impurities, followed by reproducible ionization and fragmentation.

Mass Spectrometry of 9-Oxabicyclo[6.1.0]nonane: A Saturated Benchmark

The mass spectrum of 9-oxabicyclo[6.1.0]nonane (cyclooctene oxide) serves as our baseline. The fragmentation of saturated cyclic ethers is generally initiated by the ionization of the oxygen atom, followed by α-cleavage or ring opening.[2][3]

m/z Proposed Fragment Structure Fragmentation Pathway
126[C8H14O]+• (Molecular Ion)Initial electron ionization.
97[C6H9O]+Loss of a C2H5 radical.
83[C5H7O]+Loss of a C3H7 radical.
67[C5H7]+Subsequent loss of CO from m/z 95 or loss of C2H5O radical.
55[C4H7]+Common hydrocarbon fragment.
41[C3H5]+Allyl cation, a stable hydrocarbon fragment.

The fragmentation is characterized by the initial loss of alkyl radicals following ring opening, leading to a series of oxygen-containing and hydrocarbon fragments.

The Influence of Unsaturation: Predicted Fragmentation of 9-Oxabicyclo[6.1.0]non-4-ene

The introduction of a double bond in 9-oxabicyclo[6.1.0]non-4-ene is expected to introduce new fragmentation pathways, primarily through mechanisms involving the π-electrons of the double bond. These can include retro-Diels-Alder reactions and other rearrangements facilitated by the presence of the double bond.

m/z Proposed Fragment Structure Predicted Fragmentation Pathway
124[C8H12O]+• (Molecular Ion)Initial electron ionization.
95[C6H7O]+Loss of a C2H5 radical, potentially involving allylic cleavage.
81[C6H9]+Loss of a CHO radical.
79[C6H7]+Retro-Diels-Alder type fragmentation.
66[C5H6]+•Retro-Diels-Alder fragmentation with charge retention on the diene fragment.
54[C4H6]+•Butadiene radical cation from further fragmentation.

The presence of the double bond offers alternative, lower-energy fragmentation pathways, which will likely lead to a more complex mass spectrum with a different set of dominant peaks compared to its saturated analog.

Visualizing the Fragmentation Pathways

To better illustrate the proposed fragmentation mechanisms, the following diagrams were generated using the DOT language.

Fragmentation of 9-Oxabicyclo[6.1.0]nonane

M_sat [C8H14O]+• m/z 126 F1_sat [C6H9O]+ m/z 97 M_sat->F1_sat - C2H5• F2_sat [C5H7O]+ m/z 83 M_sat->F2_sat - C3H7• F3_sat [C5H7]+ m/z 67 F1_sat->F3_sat - CO

Caption: Proposed fragmentation of 9-oxabicyclo[6.1.0]nonane.

Predicted Fragmentation of 9-Oxabicyclo[6.1.0]non-4-ene

M_unsat [C8H12O]+• m/z 124 F1_unsat [C6H7O]+ m/z 95 M_unsat->F1_unsat - C2H5• F2_unsat [C6H7]+ m/z 79 M_unsat->F2_unsat - CHO• F3_unsat [C5H6]+• m/z 66 M_unsat->F3_unsat retro-Diels-Alder

Caption: Predicted fragmentation of 9-oxabicyclo[6.1.0]non-4-ene.

Comparative Analysis and Conclusion

The comparison of the mass spectral behavior of 9-oxabicyclo[6.1.0]nonane and 9-oxabicyclo[6.1.0]non-4-ene reveals the profound impact of a single double bond on fragmentation pathways. While the saturated compound exhibits fragmentation characteristic of simple cyclic ethers, the unsaturated analog is predicted to undergo more complex rearrangements, including a retro-Diels-Alder reaction, which is a hallmark of cyclic systems containing a double bond.

This guide underscores the importance of a mechanistic approach to the interpretation of mass spectra. For researchers in drug discovery and natural product chemistry, the ability to predict and understand fragmentation patterns is essential for the confident identification of novel compounds and the elucidation of their structures. The principles outlined here can be extended to the analysis of other complex cyclic molecules, providing a framework for tackling challenging structural problems.

References

  • National Institute of Standards and Technology. (n.d.). 9-Oxabicyclo[6.1.0]nonane. In NIST Chemistry WebBook. Retrieved from [Link]]

  • Motte-Tollet, F., Fittanto, A., & Rossi, M. J. (2014). Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes. Journal of the American Society for Mass Spectrometry, 25(7), 1255–1266. [Link]

  • McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. University Science Books.
  • Sparkman, O. D., & Penton, Z. (2019).
  • Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, October 30). 12.2: Interpreting Mass Spectra. Retrieved from [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

Sources

Validation

Reactivity Divergence in Medium-Sized Rings: A Comparative Study of 9-Oxabicyclo[6.1.0]non-4-ene and Cyclooctene Oxide

Executive Summary This guide presents a technical comparison of two structurally related but mechanistically distinct epoxides: 9-oxabicyclo[6.1.0]non-4-ene (1,5-cyclooctadiene monoepoxide) and cyclooctene oxide (epoxycy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide presents a technical comparison of two structurally related but mechanistically distinct epoxides: 9-oxabicyclo[6.1.0]non-4-ene (1,5-cyclooctadiene monoepoxide) and cyclooctene oxide (epoxycyclooctane). While both share the strained eight-membered ring architecture, the presence of the C5=C6 double bond in 9-oxabicyclo[6.1.0]non-4-ene fundamentally alters its reactivity landscape.

This study focuses on the competition between transannular hydride shifts and transannular


-participation . For researchers in drug discovery, understanding this divergence is critical: cyclooctene oxide is a gateway to suberone and cyclooctanone derivatives, whereas 9-oxabicyclo[6.1.0]non-4-ene serves as a privileged scaffold for synthesizing complex 9-oxabicyclo[3.3.1]nonane  cores found in bioactive natural products.

Part 1: Structural & Conformational Analysis

The reactivity of medium-sized rings (8-10 members) is dominated by transannular interactions—steric or electronic communications between atoms across the ring.

FeatureCyclooctene Oxide 9-Oxabicyclo[6.1.0]non-4-ene
Structure Saturated C8 ring with epoxide.C8 ring with epoxide and C5=C6 double bond.
Dominant Conformation Boat-Chair (flexible).Tub/Boat-Chair (more rigidified by

centers).
Transannular Nucleophile Hydride (

) from C3, C4, or C5.

-electrons from C5=C6 double bond.
Primary Reaction Driver Relief of transannular strain via H-shift.Relief of strain via bicyclization (

-attack).

Part 2: Acid-Catalyzed Reactivity (The Core Comparison)

The most revealing difference appears under acid catalysis (solvolysis/formolysis). The protonated epoxide generates a transient carbocation, which seeks stabilization through two competing pathways:

  • Hydride Shift: Migration of a hydrogen atom across the ring (common in saturated systems).

  • 
    -Participation:  Intramolecular attack by the alkene (common in unsaturated systems).
    
Comparative Data: Formolysis Products

Conditions: HCOOH, 60-98%, followed by saponification.

SubstrateMajor PathwayPrimary ProductsMechanistic Insight
Cyclooctene Oxide Hydride Shift (100%) Cyclooctanone (via 1,3- or 1,5-H shift) trans-1,2-Cyclooctanediol (minor, solvent capture)The lack of a

-system forces the cation to quench via hydride migration. 1,3- and 1,5-shifts occur in a ~2:3 ratio.
9-Oxabicyclo[6.1.0]non-4-ene Mixed (25%

-attack)
3,5-Cyclooctadienol (50%, via elimination/H-shift) 9-Oxabicyclo[3.3.1]nonane derivatives (25%, via

-cyclization)
Surprisingly, the double bond does not fully dominate. Conformational strain limits the overlap required for

-attack, allowing elimination pathways to compete.
Mechanistic Pathways Diagram

The following diagram illustrates the bifurcation in reactivity.

ReactivityComparison Start1 Cyclooctene Oxide Acid Acid Catalysis (H+) Start1->Acid Start2 9-Oxabicyclo[6.1.0]non-4-ene Start2->Acid Cation1 Cationic Intermediate (Saturated) Acid->Cation1 Protonation Cation2 Cationic Intermediate (Unsaturated) Acid->Cation2 Protonation Path1 Transannular Hydride Shift (1,3 or 1,5 shift) Cation1->Path1 Major Pathway Path2 Transannular π-Participation (C5=C6 attack) Cation2->Path2 ~25% Pathway Path3 Elimination / 1,2-H Shift Cation2->Path3 ~50% Pathway Prod1 Cyclooctanone (Ketone Formation) Path1->Prod1 Prod2 9-Oxabicyclo[3.3.1]nonane (Bicyclic Ether) Path2->Prod2 Prod3 3,5-Cyclooctadienol (Unsaturated Alcohol) Path3->Prod3

Figure 1: Divergent mechanistic pathways under acid catalysis. Note the dominance of hydride shifts in the saturated system versus the competition between elimination and cyclization in the unsaturated system.

Part 3: Synthetic Utility & Nucleophilic Opening

While acid catalysis highlights mechanistic differences, nucleophilic opening provides the most value for drug development.

9-Oxabicyclo[6.1.0]non-4-ene: The "Domino" Scaffold

This molecule is a precursor to 9-oxabicyclo[3.3.1]nonane systems. Under specific Lewis acid conditions (e.g., LiClO₄), nucleophiles do not just open the ring; they trigger a transannular etherification.

  • Reaction: Domino ring-opening/cyclization.

  • Reagents: Amine (Nucleophile) + LiClO₄ (Lewis Acid).

  • Outcome: The nucleophile attacks C1, the hydroxyl group at C2 attacks C6 (transannular), forming the bridged ether.

  • Application: Synthesis of rigid amino-alcohol scaffolds for peptidomimetics.

Cyclooctene Oxide: The "Standard" Electrophile

Reactions with nucleophiles generally follow standard S_N2 trajectories, relieving ring strain without skeletal rearrangement.

  • Reaction: Direct ring opening.

  • Reagents: Aqueous acid or Amine/Alumina.

  • Outcome: trans-1,2-Cyclooctanediol or trans-2-aminocyclooctanol.

  • Application: Precursor for suberic acid (via oxidation) or specific ligands.

Part 4: Experimental Protocols

Protocol A: Acid-Catalyzed Rearrangement of 9-Oxabicyclo[6.1.0]non-4-ene

Objective: To observe the competition between elimination and transannular cyclization.

Materials:

  • 9-Oxabicyclo[6.1.0]non-4-ene (1.0 equiv)

  • Formic acid (98%, excess)

  • Sodium hydroxide (10% aq)

Workflow:

  • Solvolysis: Dissolve 9-oxabicyclo[6.1.0]non-4-ene in 98% formic acid (10 mL per gram of epoxide).

  • Incubation: Heat the mixture to 60°C for 2 hours. Note: Monitor by TLC for disappearance of epoxide.

  • Workup: Pour reaction mixture into crushed ice. Neutralize carefully with solid Na₂CO₃.

  • Saponification: To the crude formate esters, add 10% NaOH solution and reflux for 1 hour to hydrolyze the formates to free alcohols.

  • Extraction: Extract with diethyl ether (3x). Dry over MgSO₄ and concentrate.

  • Analysis: Analyze via GC-MS. Expect a mixture of 3,5-cyclooctadienol (major) and 2,6-dihydroxy-9-oxabicyclo[3.3.1]nonane isomers (minor/transannular).

Protocol B: Synthesis of trans-1,2-Cyclooctanediol from Cyclooctene Oxide

Objective: Standard nucleophilic opening without rearrangement.

Materials:

  • Cyclooctene oxide (10 mmol)

  • Sulfuric acid (0.1 M aq)

  • Ethyl acetate

Workflow:

  • Hydrolysis: Suspend cyclooctene oxide in 0.1 M H₂SO₄ (20 mL).

  • Reaction: Stir vigorously at room temperature. The epoxide is initially insoluble but will dissolve as it converts to the diol. Reaction is complete when the mixture becomes homogeneous (approx. 1-2 hours).

  • Isolation: Saturate the aqueous phase with NaCl. Extract with ethyl acetate (3 x 20 mL).

  • Purification: Recrystallize the crude solid from hexane/ethyl acetate.

  • Yield: Expect >85% yield of trans-1,2-cyclooctanediol (mp 76-78°C).

References

  • Canadian Science Publishing. (1973). On the Extent of Transannular Rearrangement in the Formolysis of 1,5-Cyclooctadiene Monoepoxide. Canadian Journal of Chemistry. Link

  • Cope, A. C., et al. (1952).[1] Cyclic Polyolefins.[1] XXV. Cyclooctanediols.[1][2] Molecular Rearrangement of Cyclooctene Oxide on Solvolysis. Journal of the American Chemical Society.[1] Link

  • MDPI. (2026).[3] Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes). Molecules.[1][2][4][5][6][7][8][9] Link

  • Organic Syntheses. (1969). trans-Cyclooctene and related derivatives.[1][2][5] Organic Syntheses, Coll. Vol. 5, p.315. Link

  • NIST WebBook. 9-Oxabicyclo[6.1.0]nonane (Cyclooctene oxide) Thermochemical Data.Link

Sources

Comparative

Computational modeling of the conformational isomers of (1R,8S)-Rel-9-oxabicyclo[6.1.0]non-4-ene

A Hierarchical Protocol for Medium-Ring Epoxides Executive Summary: The Medium-Ring Challenge The conformational analysis of (1R,8S)-Rel-9-oxabicyclo[6.1.0]non-4-ene (the monoepoxide of 1,5-cyclooctadiene) presents a uni...

Author: BenchChem Technical Support Team. Date: March 2026

A Hierarchical Protocol for Medium-Ring Epoxides

Executive Summary: The Medium-Ring Challenge

The conformational analysis of (1R,8S)-Rel-9-oxabicyclo[6.1.0]non-4-ene (the monoepoxide of 1,5-cyclooctadiene) presents a unique challenge in computational chemistry. Unlike rigid small rings or unstrained macrocycles, this eight-membered ring system occupies a "frustrated" middle ground. It possesses significant transannular strain (Prelog strain) and high flexibility, yet is constrained by the fused epoxide ring.

Accurately predicting its global minimum requires more than standard optimization. This guide compares three computational approaches, ultimately advocating for a Dispersion-Corrected DFT Protocol (wB97X-D) as the industry standard. We demonstrate that legacy methods (B3LYP) and low-cost force fields (MMFF) often misidentify the global minimum due to their inability to correctly model non-covalent transannular interactions.

Comparative Analysis of Methodologies

The following table compares the performance of three common modeling tiers for medium-ring epoxides.

FeatureTier 1: Molecular Mechanics Tier 2: Legacy DFT Tier 3: The "Product" (Recommended)
Method MMFF94 / GAFFB3LYP / 6-31G*wB97X-D / def2-TZVP
Cost Negligible (<1 sec)Low (Minutes)Moderate (Hours)
Dispersion Poor (Parametrized)None (Critical Failure)Explicit (Empirical D2/D3)
Accuracy Screening onlyQualitatively correct geometries< 1.0 kcal/mol vs Exp.
Key Flaw Fails to predict epoxide puckering accurately.Often favors "open" conformers due to lack of transannular attraction.Requires finer integration grids.
Use Case Initial library generation (Monte Carlo).Rapid transition state guessing.Final energy ranking & NMR prediction.

Expert Insight: For 9-oxabicyclo[6.1.0]non-4-ene, the energy difference between the Twist-Boat-Chair (TBC) and Twist-Boat (TB) conformers is often <2 kcal/mol. Tier 2 methods (B3LYP) frequently invert this order because they cannot stabilize the compact TBC structure via transannular H---H dispersion forces.

The Recommended Protocol: Hierarchical Sampling

To ensure scientific integrity, we utilize a self-validating workflow. This protocol filters thousands of raw structures down to the chemically relevant ensemble.

Workflow Visualization

G Start Input Structure (1R,8S)-Rel-9-oxabicyclo[6.1.0]non-4-ene Step1 Step 1: Stochastic Search (Monte Carlo / MMFF94) >10,000 steps Start->Step1 Filter1 Filter: Energy Window Keep conformers < 5 kcal/mol Step1->Filter1 Step2 Step 2: Geometry Optimization (wB97X-D / def2-SVP) Loose convergence Filter1->Step2 Step3 Step 3: High-Level Refinement (wB97X-D / def2-TZVP) Solvation: SMD (CHCl3) Step2->Step3 Step4 Step 4: Boltzmann Weighting Calculate population % at 298K Step3->Step4 Validation Validation: NMR GIAO Compare computed shifts to Exp. Step4->Validation

Figure 1: The Hierarchical Conformational Sampling Workflow designed to identify the global minimum without excessive computational cost.

Detailed Methodology

Step 1: Stochastic Conformational Search

  • Tool: Spartan, MacroModel, or OpenBabel.

  • Method: Monte Carlo Multiple Minimum (MCMM) with the MMFF94 force field.

  • Rationale: The cyclooctene ring is highly flexible.[1] A systematic grid search is impossible due to dimensionality. MCMM randomly rotates bonds and perturbs ring atoms to hop over barriers.

  • Criteria: Save all unique conformers within a 5.0 kcal/mol window of the global minimum.

Step 2: DFT Pre-Optimization

  • Method: wB97X-D / def2-SVP.

  • Rationale: We use a smaller basis set (Split Valence Polarization) to rapidly relax the rough force-field geometries. The wB97X-D functional includes long-range dispersion corrections, essential for keeping the medium ring "folded" correctly [1].

Step 3: High-Fidelity Refinement

  • Method: wB97X-D / def2-TZVP with SMD Solvation (Chloroform or Benzene).

  • Rationale: The Triple-Zeta Valence Polarized (TZVP) basis set eliminates basis set superposition error (BSSE). Solvation is critical as the dipole moment of the epoxide changes significantly between conformers.

Step 4: NMR Validation (The "Truth" Test)

  • Method: GIAO (Gauge-Independent Atomic Orbital) calculation at the same level of theory.

  • Analysis: Calculate isotropic shielding tensors and convert to chemical shifts via scaling factors.

  • Metric: Compare the Mean Absolute Error (MAE) of the computed

    
    C shifts against experimental NMR data. A correct conformational ensemble will yield an MAE < 2.0 ppm.
    
Expected Results & Data Interpretation

Based on analogous systems (dibenzocyclooctadienes and 1,5-COD derivatives), the conformational landscape of (1R,8S)-Rel-9-oxabicyclo[6.1.0]non-4-ene is dominated by two families: the Twist-Boat-Chair (TBC) and the Twist-Boat (TB) .[2]

Representative Energy Landscape
Conformer FamilyDescriptionRelative Energy (

, kcal/mol)
Boltzmann Pop. (298K)
Twist-Boat-Chair (TBC) Global Minimum. Maximizes transannular H-H attraction; minimizes epoxide strain.0.00 ~85%
Twist-Boat (TB) Secondary minimum. Often interconverts with TBC via a low barrier.+1.2 - 1.8 ~14%
Boat-Chair (BC) Higher energy due to eclipsing interactions near the epoxide.+3.5 < 1%
Chair (C) Highly strained in cyclooctene derivatives.> 5.0 0%

Note: Values are representative of 1,5-cyclooctadiene monoepoxide derivatives modeled at the wB97X-D/def2-TZVP level [2, 3].

Conformational Interconversion Diagram

Landscape TBC Twist-Boat-Chair (TBC) 0.0 kcal/mol (Global Min) TS Transition State ~8-10 kcal/mol barrier TBC->TS Ring Inversion TB Twist-Boat (TB) +1.5 kcal/mol TB->TS TS->TBC TS->TB

Figure 2: Schematic potential energy surface showing the equilibrium between the dominant TBC and TB forms.

Troubleshooting & Expert Tips
  • The "B3LYP Trap": If you optimize with B3LYP, you may find the Twist-Boat (TB) is the global minimum. This is an artifact. B3LYP under-stabilizes the compact TBC form because it fails to account for the attractive van der Waals forces between the C-H bonds across the ring [4]. Always use wB97X-D, M06-2X, or add Grimme's dispersion (B3LYP-D3).

  • Stereochemical Ambiguity: Ensure your input structure is explicitly (1R,8S) . The trans-fused isomer (1R,8R) is highly strained and chemically distinct. The "Rel" indicates you are modeling the racemate, but the relative stereochemistry (cis-fusion) must be maintained.

  • Frequency Check: Always run a frequency calculation (Freq). If you find imaginary frequencies (negative wavenumbers), you are at a Transition State, not a Minimum.

References
  • Chai, J.-D., & Head-Gordon, M. (2008). Long-range corrected hybrid density functionals with damped atom–atom dispersion corrections. Physical Chemistry Chemical Physics, 10(44), 6615–6620. Link

  • Haufe, G., et al. (1990).[3] Transannular oxygen participation in halofluorination reactions of 9-oxabicyclo[6.1.0]non-4-ene. Journal of Fluorine Chemistry, 46(1), 83-95.[3] Link

  • Hermans, I., et al. (2011). The Conformations of Cyclooctene: Consequences for Epoxidation Chemistry. Journal of Physical Chemistry A, 115(34), 9765–9771. Link

  • Grimme, S. (2011). Density functional theory with London dispersion corrections. WIREs Computational Molecular Science, 1(2), 211-228. Link

Sources

Validation

Structural Elucidation of Medium-Ring Epoxides: A Comparison Guide for 9-oxabicyclo[6.1.0]non-4-ene Derivatives

As a Senior Application Scientist, I frequently encounter the analytical bottleneck presented by medium-sized rings in drug development and organic synthesis. The compound 9-oxabicyclo[6.1.0]non-4-ene (also known as 1,5-...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical bottleneck presented by medium-sized rings in drug development and organic synthesis. The compound 9-oxabicyclo[6.1.0]non-4-ene (also known as 1,5-cyclooctadiene monoepoxide) is a prime example. As a liquid at room temperature with a boiling point of 195 °C[1], its 8-membered ring exhibits high conformational flexibility, rapidly interconverting between tub, boat-chair, and crown conformations.

When evaluating the stereochemical outcomes of its reactions—particularly transannular O-participation[2]—choosing the right analytical modality is the difference between a definitive structural assignment and months of ambiguous data interpretation. This guide objectively compares Single-Crystal X-Ray Diffraction (SCXRD) against alternative methods like 2D NMR and Microcrystal Electron Diffraction (MicroED) for the structural analysis of 9-oxabicyclo[6.1.0]non-4-ene derivatives, providing actionable, self-validating experimental protocols.

Methodological Comparison: SCXRD vs. Alternatives

To definitively map the 3D architecture of 9-oxabicyclo[6.1.0]non-4-ene derivatives, researchers must lock the dynamic liquid into a rigid state. This is typically achieved via electrophilic addition (e.g., bromination), which triggers a transannular cyclization to form solid bicyclic systems like oxabicyclo[3.3.1]nonanes[3]. Once derivatized, three primary analytical pathways exist:

The Benchmark: Single-Crystal X-Ray Diffraction (SCXRD)

SCXRD remains the gold standard for these derivatives. By introducing a heavy atom (like Bromine) during the transannular derivatization, SCXRD not only solves the phase problem via anomalous dispersion but also provides absolute stereochemistry . Furthermore, SCXRD precisely maps transannular distances (often revealing O···C interactions in the range of 2.5–2.8 Å)[4], which are critical for understanding the molecule's internal electronics.

The Solution Alternative: 2D NMR Spectroscopy

While NMR is non-destructive and requires minimal sample preparation, it struggles with medium-ring epoxides. Conformational averaging in the 8-membered ring leads to broadened peaks. More critically, NOESY/ROESY cross-peaks only provide relative distance ranges (2.5–5.0 Å) and are highly susceptible to spin diffusion, making the assignment of complex transannular stereocenters mathematically ambiguous.

The Emerging Alternative: MicroED

MicroED is highly effective when crystals are too small for SCXRD (<1 µm). However, the sample preparation (often requiring harsh FIB milling or sonication) can induce phase transitions in soft organic crystals. Furthermore, because electrons interact with the electrostatic potential rather than just electron density, extracting absolute configuration without a heavy atom is mathematically non-trivial compared to SCXRD.

Quantitative Performance Matrix

Table 1: Performance Comparison of Analytical Modalities

Analytical FeatureSCXRD (The Benchmark)2D NMR SpectroscopyMicroED
Sample State Single crystal (>10 µm)Solution (e.g., CDCl₃)Nanocrystals (<1 µm)
Conformational Data Static (Global Minimum)Time-averaged (Dynamic)Static (Global Minimum)
Stereochemical Assignment Absolute (via anomalous dispersion)Relative (via NOE limits)Relative (Absolute is challenging)
Transannular Resolution Exact bond lengths (±0.002 Å)Distance ranges (2.5 - 5.0 Å)Exact bond lengths (±0.05 Å)
Sample Recovery Non-destructiveNon-destructiveDestructive (Beam damage)

Experimental Logic & Visualizations

The structural elucidation of these epoxides relies on a logical progression from chemical activation to physical analysis.

ReactionPathway SM 9-oxabicyclo[6.1.0]non-4-ene (Liquid, Dynamic) Activation Electrophilic Activation (e.g., NBS / Br2) SM->Activation Reagent Addition Transannular Transannular O-Participation (Conformational Lock) Activation->Transannular Epoxide Opening Product Bicyclic Solid Derivative (e.g., 6-Bromo-9-oxabicyclo[3.3.1]nonan-2-ol) Transannular->Product Crystallization

Transannular electrophilic activation of 9-oxabicyclo[6.1.0]non-4-ene yielding crystalline bicyclics.

AnalyticalComparison Sample Crystalline Bicyclic Derivative SCXRD SCXRD (Single Crystal X-ray) Sample->SCXRD >10 µm crystal NMR 2D NMR (Solution State) Sample->NMR Dissolved in CDCl3 MicroED MicroED (Electron Diffraction) Sample->MicroED <1 µm crystal ResSCXRD Absolute Stereochemistry & Exact Bond Lengths SCXRD->ResSCXRD 0.7-0.8 Å Res ResNMR Relative Stereochemistry (NOE limits) NMR->ResNMR Time-averaged ResMicroED Electrostatic Potential Map (No absolute config) MicroED->ResMicroED 0.9-1.0 Å Res

Workflow comparison of SCXRD, NMR, and MicroED for structural elucidation of medium-ring epoxides.

Self-Validating Experimental Protocol

To demonstrate the SCXRD workflow, we utilize the transannular bromination of 9-oxabicyclo[6.1.0]non-4-ene to yield the highly crystalline derivative (1R,2R,5R,6S)-6-bromo-9-oxabicyclo[3.3.1]nonan-2-ol[3].

Step 1: Transannular Derivatization
  • Action: React 9-oxabicyclo[6.1.0]non-4-ene with N-bromosuccinimide (NBS) in a biphasic aqueous/organic medium. Purify the resulting solid via flash chromatography.

  • Causality: The starting material is a dynamic liquid. The electrophilic bromine activates the alkene, prompting the epoxide oxygen to attack across the 8-membered ring. This transannular O-participation converts the flexible cyclooctane framework into a rigid oxabicyclo[3.3.1]nonane system. The inclusion of the bromine atom serves as a heavy anomalous scatterer, which is strictly required for downstream phase solving and absolute stereochemical assignment.

Step 2: Crystal Growth via Vapor Diffusion
  • Action: Dissolve the purified derivative in a minimum volume of dichloromethane (DCM). Place this solution in an inner vial, and place the inner vial inside a sealed outer chamber containing pentane.

  • Causality: Pentane acts as an anti-solvent. By allowing it to slowly diffuse into the DCM through the vapor phase, we enforce slow thermodynamic equilibration. This controlled kinetics ensures highly ordered nucleation, preventing the formation of twinned or disordered crystal lattices that frequently plague rapid solvent evaporation methods.

Step 3: SCXRD Data Collection & Refinement
  • Action: Mount a >10 µm single crystal on a MiTeGen loop using cryoprotectant oil. Flash-cool the sample to 100 K under a nitrogen stream. Collect diffraction data using Mo Kα (0.71073 Å) or Cu Kα (1.54184 Å) radiation.

  • Causality: Flash-cooling to 100 K is not optional; it minimizes atomic thermal vibrations (Debye-Waller factors). This sharpens the diffraction spots and allows the software to resolve subtle, critical features such as the intermolecular O···O hydrogen-bonding networks (typically ~1.91 Å in these derivatives)[3].

Self-Validation Check

A successful SCXRD workflow is mathematically self-validating. An


 factor < 0.05 and a Goodness-of-Fit (GoF) near 1.0 confirm that the modeled structural coordinates accurately represent the physical electron density. For chiral derivatives, a Flack parameter approaching 0.0 (with a standard uncertainty < 0.1) definitively validates the absolute stereochemical assignment.

Table 2: Representative SCXRD Data for (1R,2R,5R,6S)-6-Bromo-9-oxabicyclo[3.3.1]nonan-2-ol [3]

Crystallographic ParameterValue
Empirical Formula C₈H₁₃BrO₂
Temperature 100(2) K
Crystal System / Space Group Monoclinic / P2₁/c
Resolution (d_min) 0.75 Å
Intermolecular H-Bond (O···O) 1.91(6) Å
R-factor (

)
< 0.05 (Self-validating structural accuracy)

References

  • Detert, H., et al. "(1R,2R,5R,6S)-6-Bromo-9-oxabicyclo[3.3.1]nonan-2-ol". Source: National Institutes of Health (PMC). URL: [Link]

  • Haufe, G. "Synthesis of Fluoroalkanes by Addition Reactions to Alkenes: Transannular O-participation". Source: Thieme Connect. URL: [Link]

  • Meier, H., et al. "Synthesis and Properties of Transannular O-Heterocyclization Products". Source: Sci-Hub. URL:[Link]

  • Wikipedia Contributors. "1,5-Cyclooctadiene (Precursor)". Source: Wikipedia. URL:[Link]

Sources

Comparative

Comprehensive Spectroscopic Characterization of 1,5-Cyclooctadiene Monoepoxide: A Comparative Guide

As a Senior Application Scientist, selecting the appropriate analytical techniques for functionalized cyclic systems requires balancing structural resolution with operational stability. 1,5-Cyclooctadiene (COD) monoepoxi...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the appropriate analytical techniques for functionalized cyclic systems requires balancing structural resolution with operational stability. 1,5-Cyclooctadiene (COD) monoepoxide is a highly versatile synthetic intermediate. Its dual functionality—an isolated alkene and an oxirane ring within an eight-membered cyclic framework—presents unique conformational and reactive properties[1]. Accurate characterization is critical to differentiate the monoepoxide from unreacted 1,5-COD precursor and the over-oxidized diepoxide impurity.

This guide objectively compares the three primary spectroscopic and spectrometric methods used for its characterization: Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FTIR) Spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS).

Spectroscopic Method Comparison: NMR vs. FTIR vs. GC-MS

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the gold standard for conformational analysis and absolute structural elucidation. The natural-abundance ¹³C NMR spectra of cis,cis-1,5-cyclooctadiene monoepoxide reveal distinct, unambiguous resonances for the oxirane carbons versus the olefinic carbons. Notably, unlike its diepoxide counterpart, the monoepoxide shows no dynamic NMR effect at low temperatures, indicating a rigid, highly favored preferred conformation[2].

  • Advantage: Unmatched for distinguishing stereoisomers and confirming the intact eight-membered ring structure.

  • Limitation: Lower sensitivity for trace impurities compared to mass spectrometry.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR provides rapid, non-destructive functional group verification. The disappearance of one C=C stretching band (relative to the 1,5-COD starting material) and the appearance of the characteristic C-O-C asymmetric stretch is diagnostic[3].

  • Advantage: Near-instantaneous data acquisition with zero sample degradation when using Attenuated Total Reflectance (ATR).

  • Limitation: Cannot easily distinguish between localized conformational isomers or quantify low-level impurities.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is essential for purity profiling. While NMR provides structural proof, GC-MS separates and quantifies trace unreacted 1,5-COD and diepoxide impurities based on retention time and distinct electron ionization (EI) fragmentation patterns.

  • Advantage: Exceptional limit of detection (LOD) for volatile impurities.

  • Limitation: Epoxides are thermally labile; improper GC inlet parameters can cause thermal rearrangement, leading to false impurity profiles.

Quantitative Performance Comparison

The following table summarizes the quantitative performance metrics of each technique when applied specifically to COD monoepoxide:

Analytical MethodPrimary UtilityKey Diagnostic SignalLimit of Detection (LOD)Typical Analysis Time
¹³C NMR Spectroscopy Conformational & structural elucidationOxirane C (~56 ppm), Alkene C (~129 ppm)~0.1 - 0.5% (mol)15 - 30 min
ATR-FTIR Spectroscopy Rapid functional group verificationC-O-C stretch (~850-900 cm⁻¹)~1 - 2% (wt)< 2 min
GC-MS (EI Mode) Purity and volatile impurity profilingM⁺ ion (m/z 124), RT separation< 10 ppm10 - 20 min

Validated Experimental Protocols

To ensure scientific integrity, analytical protocols must be designed to prevent sample degradation during measurement. The following workflows are engineered as self-validating systems.

Protocol A: ¹³C and ¹H NMR Acquisition
  • Solvent Preparation: Pass CDCl₃ through a short plug of basic alumina immediately prior to use.

    • Causality: Commercial CDCl₃ often contains trace DCl from photodegradation. COD monoepoxide is highly susceptible to acid-catalyzed transannular ring-opening and rearrangement[1]. Neutralizing the solvent prevents artifactual diol formation in the NMR tube.

  • Sample Preparation: Dissolve 25 mg of COD monoepoxide in 0.6 mL of the treated CDCl₃.

  • Acquisition Parameters: Acquire ¹³C NMR at 298 K with a relaxation delay (d1) of at least 2 seconds.

    • Causality: Ensuring complete relaxation of the oxirane carbons allows for accurate relative integration if quantitative ¹³C (qNMR) is required to assess the alkene-to-epoxide ratio.

  • System Validation: Check the final spectrum for the absence of signals at ~70-75 ppm (characteristic of ring-opened diols). If absent, the sample preparation is validated as non-destructive.

Protocol B: ATR-FTIR Analysis
  • Background Collection: Collect a background spectrum on a clean diamond ATR crystal (32 scans, 4 cm⁻¹ resolution).

  • Sample Application: Apply 1-2 drops of neat COD monoepoxide directly onto the crystal.

    • Causality: Using neat liquid on an ATR crystal avoids the use of KBr pellets. KBr is hygroscopic, and absorbed water can obscure the critical C-O-C asymmetric stretching region and introduce baseline artifacts in the FT-IR spectrum[3]. Furthermore, ATR provides a fixed pathlength, making the intensity of the oxirane band highly reproducible.

  • Data Processing: Apply an ATR correction algorithm to account for depth-of-penetration variations at lower wavenumbers.

Protocol C: GC-MS Purity Profiling
  • Column Selection: Install a low-polarity capillary column (e.g., 5% phenyl/95% dimethyl polysiloxane).

  • Inlet Configuration: Set the split/splitless injector to a mild 200°C.

    • Causality: A lower-than-standard injector temperature prevents the thermal rearrangement of the epoxide. Epoxides can undergo thermally induced isomerization to allylic alcohols or ketones in hot GC inlets. By utilizing a cooler inlet, we ensure the detected peaks represent the true sample composition, not thermal artifacts.

  • Oven Program: 50°C (hold 2 min) ramped to 250°C at 10°C/min.

  • System Validation: Analyze a blank solvent injection immediately after the sample to confirm the absence of carryover, validating the thermal stability of the run.

Analytical Workflow Visualization

G Start 1,5-Cyclooctadiene Monoepoxide NMR NMR Spectroscopy (1H & 13C) Start->NMR FTIR FTIR Spectroscopy (ATR Mode) Start->FTIR GCMS GC-MS Analysis (EI Mode) Start->GCMS Struct Conformational Analysis (Oxirane vs Alkene) NMR->Struct Func Functional Group ID (C-O-C Stretch) FTIR->Func Purity Impurity Profiling (Unreacted COD) GCMS->Purity Final Validated Product Characterization Struct->Final Func->Final Purity->Final

Analytical workflow for 1,5-cyclooctadiene monoepoxide characterization.

References

1.[2] Carbon‐13 nuclear magnetic resonance spectra and conformations of cis,cis-1,5-cyclooctadiene monoepoxide - Semantic Scholar - 2 2.[1] On the Extent of Transannular Rearrangement in the Formolysis of 1,5-Cyclooctadiene Monoepoxide - Canadian Science Publishing - 1 3.[3] Synthesis of Chiral Allylic Esters by Using the New Recyclable Chiral Heterogeneous Oxazoline-Based Catalysts - ACS Publications - 3

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of (1R,8S)-Rel-9-oxabicyclo[6.1.0]non-4-ene

For researchers, scientists, and professionals in drug development, the meticulous management of chemical compounds is a cornerstone of laboratory safety and environmental responsibility. This guide provides a detailed,...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the meticulous management of chemical compounds is a cornerstone of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for the proper disposal of (1R,8S)-Rel-9-oxabicyclo[6.1.0]non-4-ene (also known as 1,2-Epoxy-5-cyclooctene[1]), a reactive epoxide that necessitates careful handling due to its chemical properties. Adherence to these procedures is crucial for ensuring personnel safety, maintaining the integrity of your research environment, and complying with regulatory standards.

Understanding the Hazards: Why Proper Disposal is Critical

(1R,8S)-Rel-9-oxabicyclo[6.1.0]non-4-ene belongs to the epoxide chemical class. Epoxides are characterized by a three-membered ring containing an oxygen atom. This strained ring structure makes them highly reactive, particularly susceptible to ring-opening reactions with a variety of nucleophiles, including acids, bases, and amines.[2] This reactivity is the basis for their utility in organic synthesis but also underscores the potential hazards associated with their handling and disposal. Improper disposal can lead to unintended chemical reactions, posing risks to both human health and the environment. Therefore, it is imperative to treat (1R,8S)-Rel-9-oxabicyclo[6.1.0]non-4-ene and any materials contaminated with it as hazardous waste.[2]

Summary of Hazards and Disposal Data

The following table summarizes key information for the safe handling and disposal of (1R,8S)-Rel-9-oxabicyclo[6.1.0]non-4-ene. This data is compiled from general knowledge of epoxide-containing compounds and standard laboratory safety protocols. It is essential to consult the specific Safety Data Sheet (SDS) for the compound for comprehensive details.

ParameterInformationRationale and Key Considerations
Chemical Class EpoxideHighly reactive due to strained ring structure; prone to hazardous reactions if not handled correctly.
Primary Hazards Potential mutagen, alkylating agent, skin and eye irritant.[2]The reactivity of the epoxide ring allows it to alkylate biological macromolecules, leading to potential toxicity.
Disposal Consideration Hazardous WasteDirect disposal into drains or regular trash is strictly prohibited due to reactivity and potential health hazards.[2]
Reactivity Reacts with acids, bases, amines, and other nucleophiles.[2]Avoid mixing with incompatible materials in waste containers to prevent uncontrolled reactions.
Personal Protective Equipment (PPE) Nitrile gloves, safety goggles, lab coat.[2]Essential to prevent skin and eye contact with the compound.

Step-by-Step Disposal Protocol

The following protocol outlines the mandatory steps for the safe disposal of (1R,8S)-Rel-9-oxabicyclo[6.1.0]non-4-ene from the laboratory.

Waste Identification and Segregation
  • Solid Waste: Collect any unused or waste solid (1R,8S)-Rel-9-oxabicyclo[6.1.0]non-4-ene in a clearly labeled, sealed container.

  • Liquid Waste: If the compound is in a solution, collect it in a designated, sealed hazardous waste container. The container material should be compatible with the solvent used. High-density polyethylene (HDPE) is generally resistant to many chemicals.[3][4][5][6]

  • Contaminated Materials: Any materials that have come into contact with the compound, such as weigh boats, pipette tips, contaminated gloves, or bench paper, must be considered hazardous waste.[2] Place these items in a designated, sealed waste container.

Waste Container Management
  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "(1R,8S)-Rel-9-oxabicyclo[6.1.0]non-4-ene," the CAS number (637-90-1)[1][7], and any other solvents present.

  • Storage: Store waste containers in a designated, well-ventilated area, away from incompatible materials. Ensure the containers are sealed to prevent the release of vapors.

Decontamination of Glassware

For non-disposable glassware contaminated with (1R,8S)-Rel-9-oxabicyclo[6.1.0]non-4-ene, the following decontamination procedure should be followed. The rinsate from this procedure must be collected and disposed of as hazardous waste.[2]

  • Initial Rinse: Rinse the glassware three times with a suitable organic solvent in which the compound is soluble (e.g., acetone, ethanol). Collect all rinsate in a labeled hazardous waste container.[2]

  • Aqueous Rinse: Wash the glassware thoroughly with soap and water.

  • Final Rinse: Rinse the glassware with deionized water.

  • Drying: Allow the glassware to air dry completely before reuse.

Final Disposal
  • Professional Disposal: Due to its reactivity and potential health hazards, (1R,8S)-Rel-9-oxabicyclo[6.1.0]non-4-ene must be treated as hazardous waste.[2] Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste contractor to arrange for pickup and disposal.

  • Information Provision: Provide a full inventory of the waste being disposed of, including the chemical name, quantity, and any other components in the waste stream.

  • Transportation: Never attempt to transport hazardous waste off-site yourself.[2]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of (1R,8S)-Rel-9-oxabicyclo[6.1.0]non-4-ene.

DisposalWorkflow cluster_0 Waste Generation cluster_1 Segregation & Containment cluster_2 Decontamination cluster_3 Final Disposal Unused Compound Unused Compound Solid Waste Container Solid Waste Container Unused Compound->Solid Waste Container Contaminated Materials (Gloves, Tips, etc.) Contaminated Materials (Gloves, Tips, etc.) Sharps/Contaminated Materials Container Sharps/Contaminated Materials Container Contaminated Materials (Gloves, Tips, etc.)->Sharps/Contaminated Materials Container Contaminated Glassware Contaminated Glassware Decontaminate Glassware Decontaminate Glassware Contaminated Glassware->Decontaminate Glassware Store in Designated Area Store in Designated Area Solid Waste Container->Store in Designated Area Liquid Waste Container Liquid Waste Container Liquid Waste Container->Store in Designated Area Sharps/Contaminated Materials Container->Store in Designated Area Collect Rinsate as Hazardous Waste Collect Rinsate as Hazardous Waste Decontaminate Glassware->Collect Rinsate as Hazardous Waste Generates Collect Rinsate as Hazardous Waste->Liquid Waste Container Contact EHS/Waste Contractor Contact EHS/Waste Contractor Store in Designated Area->Contact EHS/Waste Contractor Professional Disposal Professional Disposal Contact EHS/Waste Contractor->Professional Disposal

Caption: Disposal workflow for (1R,8S)-Rel-9-oxabicyclo[6.1.0]non-4-ene.

Cured vs. Uncured Epoxy Waste

It is important to distinguish between uncured and cured epoxy waste. While this guide focuses on the disposal of the uncured chemical, it's worth noting that fully cured epoxy, resulting from the complete reaction with a hardener, is generally considered an inert solid plastic and may not be hazardous.[8][9][10][11] However, any unreacted (1R,8S)-Rel-9-oxabicyclo[6.1.0]non-4-ene remains hazardous. If there is any doubt about the completeness of the curing process, the waste should be treated as hazardous.

References

  • Benchchem. Safeguarding Your Laboratory: Proper Disposal Procedures for Epoxydon.
  • Lion Technology. (2013, April 23). How to Dispose of 2-Part Epoxy Solutions.
  • Epoxycraft. How can you safely dispose of epoxy?
  • Epoxycraft. Dispose of Epoxy Safely?
  • EcoPoxy. How do I dispose of epoxy resins and hardeners?
  • Cipax. Chemical resistance of high and low density polyethylene.
  • MilliporeSigma. 9-Oxabicyclo[6.1.0]non-4-ene.
  • Santa Cruz Biotechnology. 9-Oxabicyclo[6.1.0]non-4-ene | CAS 637-90-1.
  • Braskem. (2005, December). Polyethylene chemical resistance.
  • CDF Corporation. (2004, July). Polyethylene Chemical Resistance Chart.
  • Lab Supplies. Chemical Compatibility Chart - LDPE, HDPE, PP, Teflon Resistance.

Sources

Handling

Personal protective equipment for handling (1R,8S)-Rel-9-oxabicyclo[6.1.0]non-4-ene

Topic: Personal protective equipment for handling (1R,8S)-Rel-9-oxabicyclo[6.1.0]non-4-ene Audience: Researchers, scientists, and drug development professionals.[1][2] Executive Safety Summary (Immediate Action Card) For...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal protective equipment for handling (1R,8S)-Rel-9-oxabicyclo[6.1.0]non-4-ene Audience: Researchers, scientists, and drug development professionals.[1][2]

Executive Safety Summary (Immediate Action Card)

For use in laboratory settings. Print and post near the point of use.

Category Critical Directive
Chemical Identity (1R,8S)-Rel-9-oxabicyclo[6.1.0]non-4-ene (Synonyms: 1,2-Epoxy-5-cyclooctene; Cyclooctadiene monoepoxide)CAS: 637-90-1
Primary Hazards Alkylating Agent: Potential skin sensitizer and mutagen.Irritant: Severe eye, skin, and respiratory tract irritation.Combustible: Flash Point ~70°C (158°F).[1][2][3][4]
Mandatory PPE Eyes: Chemical Splash Goggles (ANSI Z87.1).Skin: Double-gloving (Nitrile outer / Laminate inner recommended).Body: Lab coat (100% cotton or Nomex) + Chemical apron for transfers >50mL.[1]
Engineering Controls Strict Fume Hood Use: Handle only in a certified chemical fume hood or glovebox.Inert Atmosphere: Store and handle under Nitrogen/Argon to prevent peroxide formation.[1]
Spill Response Small (<10mL): Absorb with polypropylene pad.[1] Neutralize surface with mild aqueous base.Large: Evacuate area.[1] Contact EHS.
Risk Assessment & Hazard Identification

To select the correct PPE, one must understand the mechanism of toxicity.[1] This molecule contains a strained epoxide (oxirane) ring fused to a cyclooctene ring.[1]

  • The Epoxide Threat (Alkylation): The three-membered epoxide ring is highly electrophilic due to ring strain.[1] It reacts readily with nucleophiles (DNA, proteins) via ring-opening.[1][2] This classifies the compound as a potential alkylating agent .[1] While specific carcinogenicity data for this isomer may be limited, it must be handled with the same rigor as proven mutagenic epoxides (e.g., propylene oxide).

  • Volatility & Inhalation: With a boiling point of ~195°C, it is not highly volatile at room temperature, but aerosols or heated vapors pose a significant inhalation risk (H335).[1]

  • Peroxide Formation: As a cyclic ether/alkene, it can form explosive peroxides upon prolonged exposure to air.[1]

PPE Selection Strategy: The "Barrier-in-Depth" Approach

Do not rely on a single layer of protection.[1][2] Use a multi-tier defense system.

A. Hand Protection (Glove Selection)

Epoxides can permeate standard nitrile gloves over time.[1]

  • Routine Handling (<15 mins): Double Nitrile Gloves (min 0.11 mm thickness).[1] Change immediately upon splash.

  • Extended Handling (>15 mins) or Immersion:

    • Primary Layer: Silver Shield® (EVOH/PE laminate) or Butyl Rubber.[1] Note: These offer the highest resistance to epoxides.[1]

    • Outer Layer: Standard Nitrile (for dexterity and mechanical protection of the inner glove).[1]

B. Respiratory Protection
  • Standard Operation: Fume hood (face velocity 80–100 fpm) is sufficient.[1]

  • Outside Fume Hood (Emergency Only): Full-face respirator with Organic Vapor (OV) cartridges.[1] Note: N95 masks provide NO protection against epoxide vapors.[1]

C. Eye & Body Protection
  • Eyes: Chemical Splash Goggles are mandatory.[1] Safety glasses with side shields are insufficient due to the risk of liquid splashing and vapor irritation.

  • Body: Standard lab coat. For transfers involving >100 mL, add a chemical-resistant apron (Tychem® or PVC) to protect the chest and lap.[1][2]

D. PPE Decision Logic

The following diagram illustrates the decision-making process for selecting PPE based on the operation scale.

PPE_Decision_Logic Start Operation Type Scale Scale of Handling Start->Scale Small < 10 mL / Analytical Scale->Small Large > 10 mL / Preparative Scale->Large Level1 PPE Level 1: Double Nitrile Gloves Splash Goggles Lab Coat Fume Hood Small->Level1 Heat Is Heat/Pressure Applied? Large->Heat Level2 PPE Level 2: Silver Shield/Butyl Gloves Splash Goggles + Face Shield Chem-Resistant Apron Fume Hood Heat->Level2 No Level3 PPE Level 3: Blast Shield Full Face Respirator (Standby) Nomex Lab Coat Heat->Level3 Yes

Figure 1: PPE Selection Decision Matrix based on operational scale and risk factors.

Operational Protocols
Protocol 4.1: Safe Transfer Techniques

Objective: Prevent aerosol generation and atmospheric exposure.[1]

  • Inerting: Purge the receiving vessel with Nitrogen or Argon.

  • Syringe Transfer: For volumes <20 mL, use a glass syringe with a Luer-lock tip. Avoid plastic syringes if possible, as epoxides can swell certain polymers; however, polypropylene (PP) is generally acceptable for brief contact.

  • Cannula Transfer: For volumes >20 mL, use positive pressure cannula transfer (double-tipped needle) to move liquid between sealed vessels.[1] Never pour open containers.

Protocol 4.2: Reaction Setup
  • Glassware: Inspect for micro-fractures. Epoxide ring-opening can be exothermic; compromised glass may fail.[1][2]

  • Temperature Control: Always have a cooling bath (Ice/Water) ready before adding catalysts (e.g., Lewis acids) to the epoxide.[1] The polymerization reaction can run away thermally.

  • Venting: Ensure the reaction vessel is vented through an oil bubbler into the fume hood exhaust to prevent pressure buildup.

Emergency Response & Spill Management
A. Exposure Response
  • Skin Contact: Immediately wash with soap and water for 15 minutes.[1][5] Do not use alcohol/solvents, as they increase skin permeability.

  • Eye Contact: Flush with water for 15 minutes.[1] Seek medical attention immediately (ophthalmology consult recommended due to alkylation risk).

B. Spill Cleanup Workflow

Do not attempt to clean spills >50 mL without EHS support.

Spill_Response Spill Spill Detected Assess Assess Volume & Location Spill->Assess SmallSpill < 50 mL Inside Hood Assess->SmallSpill LargeSpill > 50 mL OR Outside Hood Assess->LargeSpill ActionSmall 1. Alert Lab Personnel 2. Don PPE (Double Glove) 3. Cover with Absorbent Pad SmallSpill->ActionSmall ActionLarge 1. EVACUATE LAB 2. Close Doors 3. Call EHS / Emergency LargeSpill->ActionLarge Decon Wipe surface with mild soap/water. Dispose as HazWaste. ActionSmall->Decon

Figure 2: Decision workflow for chemical spill response.

Disposal & Waste Management
  • Segregation: Dispose of as "Organic Waste - Toxic/Irritant." [1]

  • Incompatibility: Do NOT mix with strong acids (e.g., Sulfuric, Nitric) or strong bases in the waste container.[1] Acidic waste can catalyze rapid, exothermic polymerization of the epoxide in the waste drum, leading to rupture or explosion.

  • Quenching (Optional for trace amounts): Small residues in glassware can be quenched with dilute aqueous sodium hydroxide (NaOH) to hydrolyze the epoxide to the diol, followed by water rinsing.[1]

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 642975, (1R,8S)-9-oxabicyclo[6.1.0]nonane. Retrieved from [Link]

  • Fisher Scientific (2023). Safety Data Sheet: 1,2-Epoxypropane (General Epoxide Hazards Reference). Retrieved from [Link]

  • University of North Carolina at Chapel Hill (2025). Laboratory Safety Manual - Chapter 13: Safe Handling of Peroxidizable Compounds. Retrieved from [Link][1]

  • Columbia University (2025). Safe Use of Volatile Chemicals in Biological Applications. Retrieved from [Link][1]

Sources

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